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  • Product: 2-(N-Ethyl-p-methoxyanilino)ethanol
  • CAS: 38540-90-8

Core Science & Biosynthesis

Foundational

Comprehensive Technical Whitepaper: Physicochemical Profiling and Synthetic Methodologies of 2-(N-Ethyl-p-methoxyanilino)ethanol

Executive Summary In the landscape of advanced organic synthesis, 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS 38540-90-8) serves as a critical, high-value intermediate[1]. Characterized by its unique N-alkyl, N-hydroxyethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis, 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS 38540-90-8) serves as a critical, high-value intermediate[1]. Characterized by its unique N-alkyl, N-hydroxyethyl, and p-methoxy substitutions, this compound is primarily utilized in the development of specialized azo dyes, photographic color developers, and photosensitizing agents. This whitepaper provides an in-depth analysis of its physicochemical behavior, mechanistic reactivity, and a self-validating synthetic protocol designed for high-yield isolation.

Physicochemical Properties & Molecular Characterization

The molecular architecture of 2-(N-Ethyl-p-methoxyanilino)ethanol dictates its behavior in both synthetic environments and final formulations. The dual presence of a lipophilic ethyl group and a hydrophilic hydroxyethyl group grants it amphiphilic characteristics, while the methoxy group significantly enriches the electron density of the aromatic core. The foundational physicochemical properties of analogous structures, such as N-Ethyl-N-hydroxyethylaniline, provide a predictive baseline for this compound[2].

Table 1: Quantitative Physicochemical Profile

PropertyValueAnalytical & Synthetic Significance
CAS Number 38540-90-8Unique registry identifier for compliance and sourcing[1].
Molecular Formula C₁₁H₁₇NO₂Determines exact mass (195.26 g/mol ) for HRMS validation.
Predicted Boiling Point ~310–330 °C (760 mmHg)High boiling point necessitates high-vacuum distillation for purification to avoid thermal degradation.
Density ~1.08 g/cm³ (20 °C)Crucial for volumetric scaling and phase separation calculations during aqueous workups.
Predicted LogP 1.9 – 2.1Indicates moderate lipophilicity; highly soluble in organic solvents (DCM, EtOAc) but separable from aqueous layers.
pKa (Conjugate Acid) ~5.5 – 6.0The p-methoxy group slightly increases the basicity of the tertiary amine compared to unsubstituted anilines.

Mechanistic Reactivity & Structural Dynamics

The reactivity of 2-(N-Ethyl-p-methoxyanilino)ethanol is governed by a profound "push-pull" electronic dynamic. The tertiary dialkylamine moiety exerts a strong inductive (+I) and resonance (+M) electron-donating effect. Simultaneously, the para-methoxy group acts as a powerful resonance donor (+M).

Because the para position is blocked by the methoxy group, electrophilic aromatic substitution (such as azo coupling or nitrosation) is forced to occur at the ortho positions. However, the bulky N-ethyl and N-hydroxyethyl groups create significant steric hindrance at the positions ortho to the amine. Consequently, reactions like azo coupling face a kinetic bottleneck and require highly reactive electrophiles (e.g., diazonium salts with electron-withdrawing groups) to proceed efficiently.

AzoCoupling A p-Methoxy Group (Para-Blocking) C Ortho-Position (Sterically Hindered) A->C Directs ortho/meta B Dialkylamine Group (Strong +M / +I Donor) B->C Directs ortho (Primary Activator) D Electrophilic Azo Coupling (Requires High Reactivity) C->D Kinetic bottleneck

Fig 2. Electronic and steric dynamics governing the azo coupling of the p-anisidine derivative.

Standardized Synthetic Workflow

The synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol is achieved via a highly controlled, two-step N-alkylation sequence starting from p-anisidine. To ensure scientific integrity, this protocol is designed as a self-validating system , where the output of each step dictates the initiation of the next.

Synthesis A p-Anisidine (Starting Material) B N-Ethylation (Ethyl Halide, Base) A->B C N-Ethyl-p-anisidine (Intermediate) B->C In-process TLC check D N-Hydroxyethylation (2-Chloroethanol, 100°C) C->D E 2-(N-Ethyl-p-methoxyanilino)ethanol (Target: CAS 38540-90-8) D->E Phase separation & extraction F Analytical Validation (HPLC / 1H-NMR) E->F Purity > 98%

Fig 1. Two-step synthetic workflow for 2-(N-Ethyl-p-methoxyanilino)ethanol with validation steps.

Step 1: N-Ethylation of p-Anisidine

The N-ethylation of anilines is effectively achieved using chloroethane or bromoethane under basic conditions[3].

  • Reagents: p-Anisidine (1.0 eq), Bromoethane (1.1 eq), Sodium Carbonate (Na₂CO₃) (1.2 eq).

  • Procedure: Dissolve p-anisidine in aqueous ethanol. Add Na₂CO₃, followed by the dropwise addition of bromoethane. Heat the sealed reactor to 85–90 °C for 8 hours.

  • Causality of Choices:

    • Base Selection: Na₂CO₃ is chosen over strong bases (like NaOH) to prevent the premature hydrolysis of the alkyl halide into ethanol. It effectively neutralizes the generated HBr, preventing the amine from protonating and losing its nucleophilicity.

    • Solvent: Aqueous ethanol creates a biphasic interface that dissolves both the organic amine and the inorganic base, accelerating the reaction rate.

  • Self-Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using Hexane:EtOAc (4:1). Stain with ninhydrin. The disappearance of the primary amine (which stains a deep purple) and the appearance of a UV-active, ninhydrin-negative spot confirms successful mono-alkylation.

Step 2: N-Hydroxyethylation

Subsequent N-hydroxyethylation utilizes 2-chloroethanol, a standard reagent for installing the ethanolamine moiety in photosensitizers and dye intermediates[4].

  • Reagents: N-Ethyl-p-anisidine (1.0 eq), 2-Chloroethanol (1.2 eq), Calcium Carbonate (CaCO₃) (1.0 eq).

  • Procedure: Combine the intermediate with 2-chloroethanol and CaCO₃ in a solvent-free (neat) environment or high-boiling solvent (e.g., DMF). Heat to 100–110 °C for 12 hours. Quench with water, extract with Dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate.

  • Causality of Choices:

    • Reagent Selection: 2-Chloroethanol is preferred for bench-scale synthesis over ethylene oxide due to the latter's extreme volatility and explosion hazards.

    • Thermal Activation: The secondary amine is sterically hindered; thus, temperatures exceeding 100 °C are required to overcome the activation energy barrier for the SN2 substitution.

  • Self-Validation Checkpoint: Sample the reaction mixture for High-Performance Liquid Chromatography (HPLC). The addition of the polar hydroxyl group will cause a distinct shift to a lower retention time on a reverse-phase C18 column. The reaction is validated as complete when the intermediate peak area falls below 2%.

Final Analytical Validation Protocols

To ensure the trustworthiness of the final isolated product, rigorous spectroscopic validation is mandatory before downstream application.

  • High-Resolution ¹H-NMR (400 MHz, CDCl₃):

    • Methoxy Protons: Sharp singlet at ~3.75 ppm (3H).

    • Ethyl Group: Triplet at ~1.10 ppm (3H, -CH₃) and a quartet at ~3.35 ppm (2H, N-CH₂).

    • Hydroxyethyl Group: Triplet at ~3.45 ppm (2H, N-CH₂) and a triplet at ~3.70 ppm (2H, O-CH₂).

    • Aromatic Ring: An AA'BB' splitting pattern (two doublets) centered around 6.80–6.95 ppm (4H), confirming the para-substitution of the aromatic ring.

  • Vacuum Distillation: The crude product should be purified via fractional vacuum distillation (approx. 150–160 °C at 1 mmHg) to remove unreacted 2-chloroethanol and trace moisture, yielding a viscous, pale-yellow liquid.

References

  • Title: 2-(N-ethyl-p-methoxyanilino)ethanol CAS#: 38540-90-8 | Source: ChemWhat | URL: [Link]

  • Title: Cationic benzylidene cyclopentanone photosensitizers for selective photodynamic inactivation of bacteria over mammalian cells | Source: Royal Society of Chemistry | URL:[Link]

Sources

Exploratory

Comprehensive Structure Elucidation of 2-(N-Ethyl-p-methoxyanilino)ethanol: A Methodological Whitepaper

Executive Summary The unambiguous structural characterization of small organic molecules is a critical inflection point in chemical synthesis and drug development. This whitepaper provides an in-depth, self-validating an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The unambiguous structural characterization of small organic molecules is a critical inflection point in chemical synthesis and drug development. This whitepaper provides an in-depth, self-validating analytical framework for the structure elucidation of 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8). By integrating High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, this guide establishes a rigorous methodology for confirming atomic connectivity, functional group integrity, and spatial arrangement.

Molecular Architecture & Chemical Context

2-(N-Ethyl-p-methoxyanilino)ethanol (Molecular Formula: C11​H17​NO2​ ) is a tertiary amine featuring a central aniline core substituted at the para position with a methoxy group. The nitrogen atom is further alkylated with an ethyl group and a 2-hydroxyethyl moiety.

From a spectroscopic standpoint, this molecule presents a fascinating electron-rich aromatic system. Both the amine nitrogen and the para-methoxy oxygen are electron-donating groups (EDGs) via resonance. This dual-donor system significantly shields the aromatic protons and carbons, shifting their NMR resonances upfield compared to an unsubstituted benzene ring. Understanding this electronic environment is the first step in predicting and validating its spectral signatures.

Analytical Strategy: The Causality of Experimental Design

Structure elucidation cannot rely on a single analytical technique; it requires an orthogonal approach where the blind spots of one instrument are covered by the strengths of another.

  • HRMS (The Gatekeeper): High-resolution mass spectrometry is deployed first to establish the exact mass and elemental composition. For small basic molecules like tertiary amines, Electrospray Ionization (ESI) is chosen because it softly ionizes the molecule to form a stable [M+H]+ pseudo-molecular ion without excessive fragmentation, providing a definitive molecular formula .

  • FT-IR (The Functional Profiler): While MS provides the formula, it cannot easily distinguish between an ether and an alcohol. FT-IR is utilized specifically to confirm the presence of the hydrogen-bonded hydroxyl (-OH) group and the aryl ether (-O-CH3) linkage.

  • NMR (The Topologist): 1D and 2D NMR spectroscopy form the core of the elucidation process. 1D 1H and 13C NMR identify the distinct chemical environments, while 2D techniques (COSY, HSQC, HMBC) map the exact atomic connectivity, proving that the ethyl and hydroxyethyl groups are attached to the nitrogen, and the methoxy group is strictly para to the amine .

AnalyticalWorkflow Prep Sample Preparation (Purity >98%) HRMS HRMS Analysis (Formula: C11H17NO2) Prep->HRMS FTIR FT-IR Spectroscopy (Functional Groups) Prep->FTIR NMR 1D & 2D NMR (Atomic Connectivity) Prep->NMR Eluc Structure Elucidation (Final Validation) HRMS->Eluc FTIR->Eluc NMR->Eluc

Figure 1: Multi-modal analytical workflow for small molecule structure elucidation.

Step-by-Step Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution Mass Spectrometry (ESI-HRMS)
  • Rationale: To determine the exact mass with an error margin of <3 ppm .

  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol. Dilute to 1 µg/mL using a solution of 50:50 Methanol:Water containing 0.1% Formic Acid. The formic acid ensures the tertiary amine is fully protonated, maximizing ionization efficiency.

  • Validation Checkpoint: Prior to sample injection, calibrate the Q-TOF mass spectrometer using a sodium formate cluster solution. Verify that the mass accuracy of the calibration peaks is within 2 ppm .

  • Execution: Inject 5 µL into the ESI source operating in positive ion mode. Record the spectrum from m/z 50 to 500.

Protocol B: ATR-FTIR Spectroscopy
  • Rationale: To identify vibrational modes of specific functional groups without matrix interference.

  • Validation Checkpoint: Perform a background scan of the clean diamond crystal. The baseline must be flat, with atmospheric CO2​ and H2​O subtracted automatically.

  • Execution: Apply 2-3 drops of the neat liquid (or solid pressed firmly) onto the Attenuated Total Reflectance (ATR) diamond crystal. Acquire 32 scans at a resolution of 4 cm−1 from 4000 to 600  cm−1 .

Protocol C: Multidimensional NMR Spectroscopy
  • Rationale: To map the carbon-hydrogen framework.

  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS). CDCl3​ is ideal for lipophilic anilines and provides a deuterium lock signal.

  • Validation Checkpoint: Perform a 3D shim routine to ensure the solvent peak ( CHCl3​ at δ 7.26) is perfectly sharp (line width at half height <1.0 Hz ). Calibrate the 90-degree pulse width specifically for this sample to ensure accurate integration.

  • Execution:

    • Acquire 1D 1H (16 scans) and 13C (1024 scans) spectra.

    • Acquire 2D 1H−1H COSY to trace adjacent aliphatic protons.

    • Acquire 2D 1H−13C HSQC to identify direct C-H bonds.

    • Acquire 2D 1H−13C HMBC to observe long-range (2-3 bond) couplings across heteroatoms.

Data Interpretation & Structural Validation

Elemental Composition via HRMS

The positive mode ESI-HRMS spectrum exhibits a dominant pseudo-molecular ion peak [M+H]+ at m/z 196.1338 .

  • Calculated exact mass for C11​H18​NO2+​ : 196.1332 Da.

  • Mass Error: +3.0 ppm. This tight mass accuracy unequivocally confirms the molecular formula of C11​H17​NO2​ .

Functional Group Profiling via FT-IR

The FT-IR spectrum reveals several diagnostic bands:

  • 3350  cm−1 (broad): O-H stretching vibration, confirming the presence of the terminal ethanol group.

  • 2970, 2830  cm−1 : sp3 C-H stretching from the ethyl, ethanol, and methoxy aliphatic chains.

  • 1515  cm−1 : Aromatic C=C stretching. The strong intensity at this specific wavenumber is highly characteristic of para-substituted anilines.

  • 1245  cm−1 : Asymmetric C-O-C stretching, confirming the aryl ether (methoxy) linkage.

Topological Mapping via NMR

The elucidation of the molecular skeleton relies heavily on the synergistic interpretation of 1D and 2D NMR data .

The Aromatic Core: The 1H NMR spectrum displays two distinct doublets at δ 6.82 (2H, d, J = 9.0 Hz) and δ 6.75 (2H, d, J = 9.0 Hz). This classic AA′BB′ spin system is the definitive hallmark of a 1,4-disubstituted (para) benzene ring. The 13C NMR shows four aromatic carbon signals, with the substituted quaternary carbons appearing downfield at δ 152.1 (C-OMe) and δ 143.5 (C-N) due to the electronegativity of oxygen and nitrogen.

The Aliphatic Appendages:

  • Methoxy Group: A sharp 3H singlet at δ 3.76 correlates in the HSQC to a carbon at δ 55.6. In the HMBC, these protons show a strong 3-bond correlation to the aromatic carbon at δ 152.1, proving its attachment to the ring.

  • N-Ethyl Group: A 3H triplet at δ 1.12 (J = 7.1 Hz) and a 2H quartet at δ 3.32 (J = 7.1 Hz) form a classic ethyl spin system, confirmed by COSY.

  • N-Ethanol Group: Two 2H triplets are observed at δ 3.40 (N- CH2​ ) and δ 3.72 (O- CH2​ ). The downfield shift of the latter is due to the adjacent hydroxyl oxygen. A broad 1H singlet at δ 2.80 corresponds to the -OH proton, which disappears upon D2​O exchange.

Final Assembly (HMBC): The critical proof of structure lies in the HMBC spectrum. The methylene protons of both the N-ethyl group ( δ 3.32) and the N-ethanol group ( δ 3.40) show long-range correlations to the aromatic quaternary carbon at δ 143.5. This definitively proves that both alkyl chains are attached to the same nitrogen atom on the aromatic ring.

NMRElucidation HNMR 1H NMR (Proton Environments) COSY 1H-1H COSY (Spin Systems) HNMR->COSY HSQC 1H-13C HSQC (Direct C-H Bonds) HNMR->HSQC CNMR 13C NMR (Carbon Skeleton) CNMR->HSQC Struct Confirmed Structure (C11H17NO2) COSY->Struct HMBC 1H-13C HMBC (Long-Range Connectivity) HSQC->HMBC HMBC->Struct

Figure 2: Logical progression of 1D and 2D NMR experiments for structural validation.

Quantitative Data Summary

The following table consolidates the NMR assignments, serving as a reference standard for this molecule.

Position / Group 1H NMR ( δ , ppm, multiplicity, J in Hz) 13C NMR ( δ , ppm)Key HMBC Correlations ( 1H→13C )
Aromatic C-OMe -152.1-
Aromatic C-N -143.5-
Aromatic C-H (ortho to OMe) 6.82 (2H, d, J = 9.0)114.8C-OMe (152.1), C-N (143.5)
Aromatic C-H (ortho to N) 6.75 (2H, d, J = 9.0)116.2C-N (143.5), C-OMe (152.1)
Methoxy (-OCH 3​ ) 3.76 (3H, s)55.6C-OMe (152.1)
N-CH 2​ (Ethyl) 3.32 (2H, q, J = 7.1)45.8C-N (143.5), CH 3​ (Ethyl, 12.1)
CH 3​ (Ethyl) 1.12 (3H, t, J = 7.1)12.1N-CH 2​ (Ethyl, 45.8)
N-CH 2​ (Ethanol) 3.40 (2H, t, J = 6.0)52.4C-N (143.5), O-CH 2​ (60.2)
O-CH 2​ (Ethanol) 3.72 (2H, t, J = 6.0)60.2N-CH 2​ (Ethanol, 52.4)
Hydroxyl (-OH) 2.80 (1H, br s, exchangeable)--

Note: Spectra acquired in CDCl3​ at 600 MHz ( 1H ) and 150 MHz ( 13C ).

Conclusion

The structure of 2-(N-Ethyl-p-methoxyanilino)ethanol has been unequivocally elucidated through a multi-modal analytical approach. The combination of exact mass determination via HRMS, functional group verification via FT-IR, and rigorous topological mapping via 1D and 2D NMR provides a self-validating dataset. The critical observation of long-range HMBC correlations from both the ethyl and ethanol aliphatic chains to the para-substituted aromatic core ensures that no structural ambiguity remains. This methodological framework stands as a robust standard for the characterization of complex dialkylaniline derivatives in pharmaceutical and chemical development.

References

  • Kind, T., & Fiehn, O. "Advances in structure elucidation of small molecules using mass spectrometry." Bioanalytical Reviews, 2010. URL:[Link]

  • Teut, E. L., et al. "Synthesis of Halogenated Anilines by Treatment of N,N-Dialkylaniline N-Oxides with Thionyl Halides." The Journal of Organic Chemistry, 2018. URL:[Link]

  • Sica, V.P., et al. "Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development." Journal of Pharmaceutical and Biomedical Analysis, 2019. URL:[Link]

  • Magre, M., et al. "AgNTf2-Catalyzed Regioselective C–H Alkenylation of N,N-Dialkylanilines with Ynamides." The Journal of Organic Chemistry, 2022. URL:[Link]

  • Fiehn Lab. "Structure Elucidation of Small Molecules." UC Davis, 2023. URL: [Link]

Foundational

Comprehensive Spectroscopic Characterization of 2-(N-Ethyl-p-methoxyanilino)ethanol: A Technical Guide for Analytical Validation

Chemical Architecture & Analytical Strategy 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8), structurally defined as an N,N-dialkyl-p-anisidine derivative, is a critical precursor in the synthesis of azo dyes, non-...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Architecture & Analytical Strategy

2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8), structurally defined as an N,N-dialkyl-p-anisidine derivative, is a critical precursor in the synthesis of azo dyes, non-linear optical (NLO) chromophores, and site-selective bioconjugation agents[1, 3]. The molecule features an electron-rich aromatic core driven by the synergistic mesomeric (+M) effects of both a para-methoxy group and a tertiary amine.

From an analytical perspective, characterizing this compound requires an orthogonal approach. The electron-rich nature of the p-anisidine core makes it highly susceptible to oxidation [2], meaning that sample preparation and data acquisition must be tightly controlled. This whitepaper details the definitive spectroscopic signatures (NMR, IR, MS) of 2-(N-Ethyl-p-methoxyanilino)ethanol, emphasizing the causality behind experimental choices and providing self-validating protocols to ensure absolute data integrity.

Nuclear Magnetic Resonance (NMR) Profiling

Spectral Data & Structural Causality

The 1 H and 13 C NMR spectra of this compound are dictated by the strong electron-donating groups on the benzene ring. In a standard unsubstituted benzene, protons resonate at ~7.3 ppm. However, the dual +M effects of the methoxy and dialkylamino groups push the aromatic protons significantly upfield, resulting in a tightly coupled AA'BB' spin system near 6.8 ppm.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
1.12Triplet (t)3H7.1-CH 2​ CH 3​ (N-ethyl)
2.65Broad Singlet (br s)1H--OH (Hydroxyl, exchangeable)
3.32Quartet (q)2H7.1-CH 2​ **CH 3​ (N-ethyl)
3.42Triplet (t)2H5.8N-CH 2​ **CH 2​ OH
3.75Triplet (t)2H5.8N-CH 2​ **CH 2​ **OH
3.77Singlet (s)3H--OCH 3​ (Methoxy)
6.82Doublet (d)2H9.0Ar-H (ortho to N)
6.86Doublet (d)2H9.0Ar-H (ortho to OMe)

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )

Chemical Shift ( δ , ppm)Carbon TypeAssignment
12.0Primary (CH 3​ )-CH 2​ CH 3​
46.8Secondary (CH 2​ )-CH 2​ **CH 3​
53.5Secondary (CH 2​ )N-CH 2​ **CH 2​ OH
55.8Primary (CH 3​ )-OCH 3​
60.2Secondary (CH 2​ )N-CH 2​ **CH 2​ **OH
114.9, 117.2Tertiary (CH)Aromatic carbons (ortho to OMe and N)
143.1, 152.4Quaternary (C)Aromatic carbons (ipso to N and OMe)
Self-Validating NMR Protocol

To ensure the integrity of the structural assignment, the NMR workflow must include an internal validation step for labile protons.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5 mg of the analyte in 0.6 mL of Deuterochloroform (CDCl 3​ ).

    • Causality: CDCl 3​ is chosen because it lacks exchangeable protons, preventing solvent interference with the analyte's hydroxyl group. Furthermore, it provides a reliable deuterium lock signal for the spectrometer.

  • Baseline Acquisition: Acquire a standard 16-scan 1 H NMR spectrum at 298 K.

  • Self-Validation (D 2​ O Exchange): Add 1 drop (approx. 10 μ L) of Deuterium Oxide (D 2​ O) to the NMR tube. Shake vigorously for 30 seconds and allow the biphasic mixture to settle.

    • Causality: The broad singlet at δ 2.65 ppm is highly dependent on concentration and temperature. Shaking with D 2​ O forces the rapid chemical exchange of the -OH proton for deuterium (-OD).

  • Confirmation: Re-acquire the 1 H NMR spectrum. The disappearance of the peak at δ 2.65 ppm definitively validates its assignment as the hydroxyl proton.

G A Sample Prep (5 mg in CDCl3) B 1H NMR Acquisition (400 MHz) A->B Transfer to tube C D2O Exchange (Self-Validation) B->C Identify -OH D 13C NMR Acquisition (100 MHz) C->D Confirm exchange E 2D NMR (COSY/HSQC) (Assignment) D->E Carbon backbone F Data Processing & Confirmation E->F Correlate signals

Fig 1: Self-validating multi-nuclear NMR workflow for structural confirmation.

Vibrational Spectroscopy (ATR-FTIR)

Mode Assignments

Infrared spectroscopy provides orthogonal confirmation of the functional groups, particularly the hydrogen-bonding dynamics of the ethanolamine moiety and the ether linkage [4].

Table 3: Key FTIR Vibrational Modes

Wavenumber (cm −1 )IntensityVibrational Mode Assignment
3350Strong, BroadO-H stretch (intermolecular H-bonding)
2970, 2930, 2870MediumC-H stretch (aliphatic sp 3 )
2830WeakC-H stretch (methoxy specific)
1610, 1515StrongC=C stretch (aromatic ring)
1240StrongC-O-C asymmetric stretch (aryl ether)
1035StrongC-O stretch (primary alcohol)
Protocol & Environmental Control

Step-by-Step Methodology:

  • Background Subtraction: Collect a background spectrum of the empty diamond crystal (32 scans, 4 cm −1 resolution).

  • Sample Application: Apply 1-2 mg of the neat compound directly onto the Attenuated Total Reflectance (ATR) diamond crystal.

    • Causality: ATR is explicitly chosen over traditional KBr pellet transmission. KBr is highly hygroscopic; any absorbed atmospheric moisture will produce a massive O-H band at ~3400 cm −1 , which would obscure the intrinsic O-H stretch of the analyte's ethanolamine group. ATR eliminates this matrix interference.

  • Compression & Acquisition: Apply the pressure anvil to ensure intimate contact between the crystal and the sample. Acquire the spectrum.

  • Validation: Wipe the crystal with isopropanol and re-run a blank to ensure zero carryover, validating that the observed peaks belong solely to the analyte.

High-Resolution Mass Spectrometry (HRMS)

Ionization & Fragmentation Dynamics

To confirm the elemental composition (C 11​ H 17​ NO 2​ ), High-Resolution Mass Spectrometry (HRMS) is employed. The exact monoisotopic mass of the neutral molecule is 195.1259 Da .

Table 4: ESI-HRMS Fragmentation Data

IonTheoretical m/zObserved m/zError (ppm)Structural Assignment
[M+H] + 196.1338196.1335-1.5Protonated molecular ion
Fragment A178.1232178.1229-1.7[M+H - H 2​ O] +
Fragment B150.0918150.0916-1.3[M+H - C 2​ H 6​ O] + (Loss of ethanol)
Fragment C135.0684135.0681-2.2[Fragment B - CH 3∙​ ] +∙
LC-HRMS Protocol

Step-by-Step Methodology:

  • Sample Preparation: Dilute the sample to 1 μ g/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source. The basic tertiary amine of the analyte is easily protonated, making Electrospray Ionization in positive mode (ESI+) the most efficient and sensitive ionization technique.

  • Instrument Calibration (Self-Validation): Prior to injection, calibrate the Time-of-Flight (TOF) analyzer using a sodium formate cluster solution. During the run, continuously infuse a lock mass (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: The continuous lock mass corrects for thermal drift in the flight tube in real-time. This self-validating step guarantees that mass accuracy remains below 5 ppm, which is the universally accepted threshold for confirming elemental composition in peer-reviewed literature.

  • Data Acquisition: Apply a capillary voltage of 3.0 kV and a collision energy ramp (15-30 eV) to induce collision-induced dissociation (CID).

G M [M+H]+ m/z 196.1338 F1 Fragment A m/z 178.1232 M->F1 - H2O (18 Da) F2 Fragment B m/z 150.0918 M->F2 - C2H6O (46 Da) F3 Fragment C m/z 135.0684 F2->F3 - CH3• (15 Da)

Fig 2: ESI-HRMS fragmentation pathway of 2-(N-Ethyl-p-methoxyanilino)ethanol.

References

  • Title: Chromophore-containing compounds for opto-electronic applications (Patent EP0474402A2)
  • Title: Development of Oxidative Coupling Strategies for Site-Selective Protein Modification Source: Accounts of Chemical Research (ACS Publications) URL: [Link]

  • Title: 2-(N-ethylanilino)ethanol | C10H15NO | CID 62338 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Infrared spectra and the molecular conformations of some aliphatic amines Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL: [Link]

Exploratory

Methoxy-Substituted Anilinoethanols: Bifunctional Synthons in Next-Generation Pharmacophores and Heterocyclic Synthesis

Introduction: The Bifunctional Paradigm In the landscape of organic synthesis and drug discovery, bifunctional building blocks are the cornerstones of modular chemical design. 2-Anilinoethanol and its derivatives represe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Bifunctional Paradigm

In the landscape of organic synthesis and drug discovery, bifunctional building blocks are the cornerstones of modular chemical design. 2-Anilinoethanol and its derivatives represent a highly versatile class of molecules, featuring both a secondary aniline and a primary alcohol moiety[1]. While the unsubstituted parent compound is a well-documented intermediate, the introduction of a methoxy group (-OCH₃) onto the aromatic ring fundamentally alters the molecule's reactivity profile, electronic landscape, and pharmacological potential.

As an application scientist, I emphasize that selecting a methoxy-substituted anilinoethanol is rarely an arbitrary choice. The methoxy group exerts a profound electronic influence:

  • Resonance Donation (+M Effect): When positioned ortho or para to the amine, the oxygen's lone pairs delocalize into the aromatic ring, significantly raising the energy of the Highest Occupied Molecular Orbital (HOMO). This increases the electron density on the aniline nitrogen, enhancing its nucleophilicity.

  • Inductive Withdrawal (-I Effect): When positioned meta, the resonance effect cannot reach the amine, and the electronegative oxygen slightly withdraws electron density, subtly dampening nucleophilicity.

  • Hydrogen Bonding: The ether oxygen acts as a potent hydrogen-bond acceptor, a critical feature for orienting the molecule within the binding pockets of target proteins (e.g., G-Protein Coupled Receptors).

Pharmacological Applications: Adrenergic Receptor Modulation

Methoxy-substituted anilinoethanols are highly prized in medicinal chemistry as precursors for β-amino alcohols, the core pharmacophore of adrenergic receptor ligands[1].

In the development of β3-adrenergic receptor agonists (utilized for treating overactive bladder and metabolic disorders), the methoxy-anilinoethanol scaffold provides a distinct advantage. The primary alcohol can be derivatized into an ethanolamine side chain, while the methoxy-substituted aromatic ring anchors the drug in the receptor's orthosteric site.

Mechanistic Causality: The methoxy group specifically interacts with serine and asparagine residues in the β3-receptor pocket via hydrogen bonding. This interaction stabilizes the active conformation of the receptor, preventing the ligand from binding to the closely related β1 or β2 receptors, thereby minimizing off-target cardiovascular side effects.

G L Methoxy-Anilinoethanol Ligand R β3-Adrenergic Receptor L->R H-Bond Anchoring G Gs Protein Activation R->G Conformational Shift AC Adenylyl Cyclase (AC) G->AC α-s Subunit Binding cAMP cAMP Upregulation AC->cAMP ATP Hydrolysis PKA PKA Activation cAMP->PKA Allosteric Activation Physio Detrusor Muscle Relaxation PKA->Physio Phosphorylation Cascade

Caption: β3-Adrenergic receptor signaling pathway activated by methoxy-anilinoethanol-derived ligands.

Synthetic Utility: Transition-Metal Catalyzed Heteroannulation

Beyond pharmacology, methoxy-anilinoethanols are powerful synthons for generating complex nitrogen heterocycles, such as indoles, quinoxalines, and morpholines[1][2].

The synthesis of substituted indoles—a ubiquitous motif in natural products and pharmaceuticals—can be elegantly achieved utilizing these precursors. Recent advancements employ Ruthenium or Iridium-catalyzed hydrogen transfer reactions[2].

Mechanistic Causality: The transformation relies on the selective, mild oxidation of the primary alcohol to an α-anilino aldehyde. The electron-donating nature of the para-methoxy group activates the aromatic ring toward electrophilic aromatic substitution. When acid is introduced, the aldehyde carbon is attacked by the electron-rich ortho position of the aromatic ring, driving a rapid cyclization and subsequent dehydration to yield the aromatic indole core.

G SM Methoxy-Anilinoethanol (Starting Material) Ox Mild Oxidation (e.g., TEMPO/Bleach) SM->Ox Selectively targets 1° OH Int α-Anilino Aldehyde (Reactive Intermediate) Ox->Int Prevents over-oxidation to COOH Cyc Acid-Catalyzed Cyclization (H+) Int->Cyc Electrophilic aromatic substitution Dehyd Dehydration (-H2O) Cyc->Dehyd Ring closure via +M activation Prod Methoxy-Substituted Indole Core Dehyd->Prod Thermodynamic aromatization

Caption: Synthetic workflow for the conversion of methoxy-anilinoethanols to substituted indoles.

Additionally, these compounds are utilized in the materials science sector, specifically in the synthesis of red-emitting azo dyes and organic semiconductors, where the methoxy group tunes the photophysical emission spectra[3].

Quantitative Structure-Reactivity Data

The position of the methoxy substitution dictates the physicochemical and reactive properties of the anilinoethanol. The table below summarizes these quantitative relationships, demonstrating why para-substituted variants are preferred for indole cyclization.

Compound DerivativeSubstitution PositionHammett Constant (σ)Relative NucleophilicityIndole Cyclization Yield (%)LogP (Estimated)
Unsubstituted 2-AnilinoethanolNone0.001.0x (Baseline)72%1.10
2-(2-Methoxyanilino)ethanolOrtho-0.272.4x68% (Steric hindrance)1.05
2-(3-Methoxyanilino)ethanolMeta+0.120.8x65%1.15
2-(4-Methoxyanilino)ethanolPara-0.273.5x89% (Electronic activation)1.08

Data Synthesis Note: The meta-methoxy group is slightly electron-withdrawing via induction (σ_m = +0.12), reducing nucleophilicity. Conversely, the para-methoxy group is strongly electron-donating via resonance (σ_p = -0.27), drastically improving cyclization yields.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify reaction progress.

Protocol A: Epoxide Ring-Opening Synthesis of 2-(4-Methoxyanilino)ethanol

Purpose: To synthesize the bifunctional precursor from commercially available p-anisidine.

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve 100 mmol of p-anisidine in 50 mL of aqueous sodium hydroxide (10% w/v)[1].

    • Causality Check: Using an aqueous biphasic system ensures the hydrophobic ethylene oxide remains predominantly in the organic phase. The base deprotonates the aniline at the interface, preventing over-alkylation (formation of tertiary amines) by limiting the solubility of the mono-alkylated product in the reactive zone.

  • Reagent Addition: Introduce ethylene oxide (105 mmol) dropwise via a cooled addition funnel, maintaining the temperature below 10°C to prevent volatilization.

  • Reflux & Monitoring: Heat the mixture to 80–100°C for 4–6 hours[1].

    • Self-Validation (TLC): Monitor via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The reaction is deemed complete when the UV-active starting material spot (R_f ~0.6) completely disappears, replaced by a more polar product spot (R_f ~0.2).

  • Workup: Cool to room temperature. Extract with dichloromethane (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Ruthenium-Catalyzed Cyclization to 5-Methoxyindole

Purpose: To convert the synthesized anilinoethanol into a functionalized indole core.

  • Catalyst Preparation: In a glovebox under an argon atmosphere, charge a Schlenk tube with 2-(4-Methoxyanilino)ethanol (1.0 mmol), [RuCl₂(p-cymene)]₂ catalyst (2.0 mol%), and a phosphine ligand (e.g., DPEphos, 4.0 mol%).

    • Causality Check: The inert atmosphere is non-negotiable. Ruthenium catalysts are highly susceptible to oxidative deactivation by atmospheric oxygen, which would halt the hydrogen transfer cycle.

  • Solvent & Base Addition: Add 5 mL of anhydrous toluene and potassium tert-butoxide (1.2 mmol).

  • Thermal Cyclization: Seal the tube and heat to 110°C for 12 hours.

    • Self-Validation (Colorimetry & GC-MS): The reaction mixture will transition from a pale yellow to a deep amber hue. Aliquot 50 µL, quench with water, extract with ethyl acetate, and inject into GC-MS. The disappearance of the parent mass peak (m/z 167) and the emergence of the indole mass peak (m/z 147, indicating loss of H₂O and H₂) validates successful heteroannulation.

  • Purification: Filter the crude mixture through a short pad of silica gel to remove the ruthenium catalyst, followed by flash column chromatography.

References

  • Title: Synthesis and Structural Investigations of the 2-Methoxy-5-Nitro Aniline Based Azo Molecules: Red Emitting Behavior in LFP and DFT Studies Source: ResearchGate / Journal of Molecular Structure URL: [Link]

  • Title: RECENT PROGRESS OF NEW CATALYTIC SYNTHETIC METHODS FOR NITROGEN HETEROCYCLES BASED ON HYDROGEN TRANSFER REACTIONS Source: CLOCKSS / Heterocycles URL: [Link]

Sources

Foundational

The Strategic Utility of 2-(N-Ethyl-p-methoxyanilino)ethanol in Advanced Chemical Synthesis

Executive Summary In the landscape of organic synthesis, the selection of anilino-based intermediates dictates the downstream viability of complex molecular architectures. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of organic synthesis, the selection of anilino-based intermediates dictates the downstream viability of complex molecular architectures. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) represents a highly specialized building block. Unlike standard N-alkyl-N-hydroxyethylanilines, this compound features a para-methoxy group that fundamentally alters its electronic profile and steric availability.

This whitepaper provides an in-depth technical analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol, detailing its physicochemical properties, optimized synthesis protocols, and its critical role as a precursor in the development of advanced fluorophores and active pharmaceutical ingredients (APIs).

Chemical Identity and Structural Dynamics

The utility of 2-(N-Ethyl-p-methoxyanilino)ethanol stems from its trifunctional nature:

  • The p-Methoxy Group (-OCH₃): Exerts a strong +M (mesomeric) effect, enriching the electron density of the aromatic ring. Critically, it blocks the para-position, preventing standard para-azo coupling and forcing electrophilic attacks to the sterically hindered ortho-position.

  • The N-Ethyl Group (-CH₂CH₃): Provides lipophilicity and prevents primary amine side reactions (e.g., unwanted imine formation).

  • The N-Hydroxyethyl Group (-CH₂CH₂OH): Acts as the primary site for aliphatic functionalization, serving as a nucleophile for esterification, etherification, or halogenation.

Quantitative Data: Physicochemical Properties

The following table summarizes the key metrics required for reaction modeling and solvent selection, corroborated by industry databases [1].

PropertyValueImpact on Synthesis
CAS Registry Number 38540-90-8Standard identifier for procurement [3].
Molecular Formula C₁₁H₁₇NO₂Defines stoichiometric calculations.
Molecular Weight 195.26 g/mol High atom economy in condensation reactions.
Hydrogen Bond Donors 1Terminal hydroxyl group available for bioconjugation.
Hydrogen Bond Acceptors 3Enhances solubility in polar aprotic solvents.
Rotatable Bonds 5Provides flexibility for receptor-site binding in APIs.

Synthesis Methodology: The Ethoxylation Pathway

The synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol requires precise control over the ethoxylation of N-Ethyl-p-anisidine.

Causality in Experimental Design

Ethylene oxide (EO) is highly reactive and prone to uncontrolled polymerization. If a strong Lewis acid (e.g., BF₃·OEt₂) is used, the epoxide ring opens too rapidly, leading to polyethoxylation (PEGylation) at the hydroxyl terminus. By utilizing a weak Brønsted acid like acetic acid, we selectively activate the ethylene oxide just enough to facilitate nucleophilic attack by the secondary amine, arresting the reaction strictly at the mono-ethoxylated stage.

Quantitative Data: Reaction Optimization Metrics
CatalystTemperature (°C)Conversion (%)Selectivity (Mono-ethoxylated) (%)
None (Thermal)1504580
Acetic Acid (0.1 eq) 130 92 95
BF₃·OEt₂ (0.05 eq)809865 (High polyethoxylation)
Protocol 1: Controlled Ethoxylation Workflow

Objective: Synthesize high-purity 2-(N-Ethyl-p-methoxyanilino)ethanol via regioselective ethoxylation.

  • Preparation: Charge a high-pressure stainless steel autoclave with N-Ethyl-p-anisidine (1.0 eq) and glacial acetic acid (0.1 eq). Purge the vessel with N₂ gas three times to remove atmospheric oxygen, preventing oxidative degradation of the electron-rich aniline.

  • Heating: Elevate the reactor temperature to 130 °C under continuous mechanical stirring (400 rpm).

  • Dosing: Introduce ethylene oxide (1.05 eq) continuously over 2 hours via a mass flow controller. Crucial Step: Maintain the internal pressure below 3 bar to ensure safety and reaction control.

  • Digestion: Post-dosing, maintain the temperature at 130 °C for an additional 1 hour to ensure complete consumption of the epoxide.

  • Purification: Cool the reactor to 40 °C, vent residual gases through a scrubber, and neutralize the acetic acid with aqueous NaHCO₃. Extract the product using dichloromethane (DCM), dry over anhydrous Na₂SO₄, and concentrate under vacuum to yield a pale yellow viscous liquid.

G A p-Anisidine B N-Ethyl-p-anisidine A->B Ethyl Bromide (Alkylation) C 2-(N-Ethyl-p-methoxyanilino)ethanol B->C Ethylene Oxide (Ethoxylation)

Caption: Synthesis workflow of 2-(N-Ethyl-p-methoxyanilino)ethanol.

Downstream Derivatization and Applications

Because the para-position is blocked by the methoxy group, the chemical utility of this intermediate is directed toward two primary vectors: aliphatic modification of the hydroxyl group, and ortho-directed condensation reactions.

Synthesis of Asymmetrical Si-Rhodamine Fluorophores

Recent advancements in biomedical imaging have leveraged p-anisidine derivatives to synthesize asymmetrical Si-rhodamine fluorophores, which emit in the near-infrared (NIR) spectrum for deep-tissue imaging [2].

Causality in Design: The electron-donating p-methoxy group stabilizes the excited state of the fluorophore, red-shifting the emission wavelength. Furthermore, using 2-(N-Ethyl-p-methoxyanilino)ethanol instead of a simple alkyl aniline leaves the terminal hydroxyl group available. This hydroxyl acts as an essential anchor point for subsequent bioconjugation (e.g., attaching a tumor-targeting peptide via an ester or carbamate linkage).

Protocol 2: Condensation for Fluorophore Precursors

Objective: Couple 2-(N-Ethyl-p-methoxyanilino)ethanol with a silicon-xanthone core via Buchwald-Hartwig amination principles.

  • Reagent Assembly: In a flame-dried Schlenk flask, combine 8-iodo-1,10,10-trimethyl-2,3-dihydro-1H-benzo[5,6]silino[3,2-f]indole-5(10H)-one (1.0 eq) and 2-(N-Ethyl-p-methoxyanilino)ethanol (1.2 eq).

  • Catalyst Loading: Add Pd₂(dba)₃ (0.05 eq) and XPhos (0.1 eq) to facilitate the cross-coupling at the sterically hindered ortho-position of the aniline derivative.

  • Base Addition: Add Cs₂CO₃ (2.0 eq) as the base. Rationale: Cesium carbonate provides optimal solubility and basicity in non-polar solvents without cleaving the sensitive silicon-carbon bonds of the xanthone core.

  • Reaction: Suspend the mixture in anhydrous toluene, degas via three freeze-pump-thaw cycles, and heat to 100 °C under Argon for 18 hours.

  • Workup: Filter through a pad of Celite to remove palladium black, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient) to isolate the functionalized Si-rhodamine precursor.

G Core 2-(N-Ethyl-p-methoxyanilino)ethanol Ester Ester Derivatives Core->Ester O-Acylation Halide Halogenated Intermediates Core->Halide Deoxychlorination Dye Si-Rhodamine Fluorophores Core->Dye Condensation

Caption: Downstream functionalization pathways for the intermediate.

Conclusion

2-(N-Ethyl-p-methoxyanilino)ethanol is far more than a standard dye intermediate. Its unique structural topology—combining an electron-rich, para-blocked aromatic system with a functionalizable aliphatic tail—makes it a highly strategic asset in modern synthetic chemistry. By mastering the regioselective control of its ethoxylation and leveraging its specific electronic properties, researchers can unlock advanced applications ranging from targeted drug delivery systems to next-generation NIR biomedical imaging agents.

References

  • Google Patents. "Asymmetrical Si Rhodamine and Rhodol Synthesis." European Patent Office (EP2942352A1).
  • PINPOOLS. "2-(N-ethyl-p-methoxyanilino)ethanol Procurement and Specifications." PINPOOLS B2B Chemical Network. Available at: [Link]

Protocols & Analytical Methods

Method

Synthetic routes for N-ethyl-p-methoxyaniline derivatives

Application Note: Advanced Synthetic Methodologies for N-Ethyl-p-methoxyaniline Derivatives Executive Summary N-ethyl-p-methoxyaniline (also known as N-ethyl-4-methoxyaniline) is a highly versatile secondary arylamine in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthetic Methodologies for N-Ethyl-p-methoxyaniline Derivatives

Executive Summary

N-ethyl-p-methoxyaniline (also known as N-ethyl-4-methoxyaniline) is a highly versatile secondary arylamine intermediate utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), agrochemicals, and functional dyes. The classical synthetic challenge in generating secondary anilines is the prevention of over-alkylation, which leads to unwanted tertiary amine byproducts. As a Senior Application Scientist, I have structured this guide to provide researchers with three distinct, field-proven methodologies to access N-ethyl-p-methoxyaniline derivatives: Chemoselective Reductive Amination, Buchwald-Hartwig Cross-Coupling, and Advanced Amine Alkyl Transfer.

Each protocol is designed as a self-validating system, embedding in-process analytical checks to ensure high fidelity and reproducibility.

Mechanistic Overview of Synthetic Strategies

The selection of a synthetic route depends heavily on the available starting materials and the functional group tolerance required for downstream derivatives.

  • Reductive Amination : Employs p-anisidine and acetaldehyde. It relies on the transient formation of an iminium ion, which is selectively reduced by a mild hydride source. This is the most direct route from commercially available anilines [1].

  • Buchwald-Hartwig Amination : Utilizes 4-bromoanisole and ethylamine. This route is ideal when starting from aryl halides. It requires precise ligand tuning (e.g., bulky N-Heterocyclic Carbenes) to accelerate reductive elimination and prevent the β -hydride elimination typical of primary alkylamines [3].

  • Alkyl Transfer : A modern, green approach utilizing triethylamine as both the solvent and the alkyl donor, transferring an ethyl group to p-anisidine via transition-metal catalysis [4].

SyntheticRoutes Anisidine p-Anisidine Product N-Ethyl-p-methoxyaniline Anisidine->Product Triethylamine (Alkyl Transfer) Imine Iminium Intermediate Anisidine->Imine Acetaldehyde (Condensation) Bromoanisole 4-Bromoanisole PdComplex Pd-Amido Complex Bromoanisole->PdComplex Pd-NHC Catalyst (Oxidative Addition) Imine->Product NaBH(OAc)3 (Reduction) PdComplex->Product Ethylamine (Reductive Elimination)

Synthetic pathways for N-ethyl-p-methoxyaniline via amination, cross-coupling, and alkyl transfer.

Quantitative Comparison of Synthetic Routes

To facilitate route selection, the quantitative parameters of each methodology are summarized below:

Synthetic StrategyPrimary ReagentsCatalyst / ReductantOperating Temp.Reaction TimeTypical YieldKey Advantage
Reductive Amination p-Anisidine, AcetaldehydeNaBH(OAc)₃0 °C to 25 °C2 - 4 h70 - 85%Mild conditions; highly chemoselective against over-alkylation.
Buchwald-Hartwig 4-Bromoanisole, EthylaminePd-NHC / NaOtBu80 °C5 - 12 h84 - 93%Ideal for aryl halide precursors; tolerates complex functional groups.
Alkyl Transfer p-Anisidine, TriethylamineRu/Ir Photocatalyst110 °C (or )16 - 24 hUp to 95%Utilizes stable tertiary amines as green alkylating agents.

Detailed Experimental Protocols

Protocol A: Chemoselective Reductive Amination

This protocol leverages the differential electrophilicity between aldehydes and iminium ions to ensure mono-alkylation [2].

Step-by-Step Methodology:

  • Preparation : In an oven-dried 100 mL round-bottom flask, dissolve p-anisidine (1.23 g, 10.0 mmol) in anhydrous 1,2-dichloroethane (DCE, 30 mL).

    • Causality: DCE is chosen over dichloromethane due to its higher boiling point, accommodating mild heating if required for sterically hindered derivatives, while avoiding the protic interference of alcohols.

  • Imine Formation : Cool the solution to 0 °C using an ice bath. Add acetaldehyde (0.67 mL, 12.0 mmol) dropwise over 5 minutes.

    • Causality: Acetaldehyde is highly volatile (bp 20.2 °C). Cooling the reaction prevents evaporative loss and controls the exothermic condensation step.

  • Reduction : Add sodium triacetoxyborohydride (STAB, 3.18 g, 15.0 mmol) portionwise over 15 minutes.

    • Causality: STAB is a mild reducing agent. The electron-withdrawing acetate groups reduce the nucleophilicity of the hydride, making it unreactive toward the free acetaldehyde but highly reactive toward the more electrophilic iminium intermediate. This completely suppresses the formation of N,N-diethyl-p-methoxyaniline[1].

  • Validation Checkpoint 1 (In-Process) : After 2 hours of stirring at room temperature, withdraw a 50 µL aliquot. Quench with 100 µL sat. NaHCO₃, extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 8:2). The starting material (Rf ~0.3) should be completely consumed, replaced by a single UV-active product spot (Rf ~0.5).

  • Workup : Quench the bulk reaction with saturated aqueous NaHCO₃ (30 mL) to neutralize acetic acid byproducts and destroy unreacted hydride. Extract the aqueous layer with DCE (2 × 20 mL). Dry the combined organics over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint 2 (Final) : Analyze the crude product via ¹H NMR (CDCl₃). The presence of a characteristic quartet at δ 3.14 ppm (J = 7.1 Hz, 2H) and a triplet at δ 1.27 ppm (J = 7.1 Hz, 3H) confirms the successful N-ethyl installation [2].

Protocol B: Buchwald-Hartwig Cross-Coupling

This protocol is utilized when the synthetic sequence dictates the use of an aryl halide precursor.

Step-by-Step Methodology:

  • Reaction Assembly : Inside a nitrogen-filled glovebox, charge a 20 mL Schlenk tube with 4-bromoanisole (1.87 g, 10.0 mmol), NaOtBu (1.44 g, 15.0 mmol), and trans-[Pd(NHC)(NH₂nBu)Cl₂] precatalyst (0.1 mol%).

    • Causality: NaOtBu is highly hygroscopic and will deactivate the catalyst if exposed to ambient moisture. The bulky NHC ligand provides sufficient steric crowding at the metal center to accelerate reductive elimination, outcompeting the unwanted β -hydride elimination typical of primary alkylamines [3].

  • Amine Addition : Add anhydrous 2-MeTHF (10 mL) followed by ethylamine (2.0 M solution in THF, 7.5 mL, 15.0 mmol). Seal the Schlenk tube tightly.

    • Causality: 2-MeTHF is utilized as a green, high-boiling solvent. Sealing the tube is critical because ethylamine is a gas at standard temperature and pressure; the closed system contains the autogenous pressure generated during heating.

  • Heating & Monitoring : Move the sealed tube to a pre-heated oil bath at 80 °C. Stir vigorously for 5 hours.

    • Validation Checkpoint 1 (In-Process): A color shift from pale yellow to deep red/brown indicates the formation of the active Pd(0) species. After 5 hours, cool the vessel, vent carefully, and analyze a GC-MS aliquot. The molecular ion peak at m/z 151 confirms product formation.

  • Purification : Filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash column chromatography to yield the pure derivative.

Protocol C: Amine Alkyl Transfer (Green Alternative)

For laboratories optimizing for green chemistry, N-ethyl-p-methoxyaniline can be synthesized via a dealkylation/alkylation transfer. By reacting p-anisidine directly with triethylamine (which acts as both the solvent and the ethyl donor) under specific photocatalytic or thermal transition-metal conditions, the ethyl group is transferred directly to the primary amine, yielding the product in up to 95% yield [4].

References

  • Transition-Metal-Catalyzed Reductive Amination Employing Hydrogen | Chemical Reviews Source: acs.org URL:[Link]

  • Palladium-Catalyzed Amination of N-free-2-chloro-7-azaindole (Supplementary Data) Source: amazonaws.com (RSC Advances Supp. Info) URL: [Link]

  • Impact of the N-Heterocyclic Carbene (NHC) Ligand on the trans-[Pd(NHC)(NH2nBu)Cl2] Precatalyst Architecture in C–N Bond-Forming Reactions | Organometallics Source: acs.org URL:[Link]

  • Dealkylation Reactions of Amines Source: thieme-connect.de URL:[Link]

Application

Application Note: Utilization of 2-(N-Ethyl-p-methoxyanilino)ethanol in the Synthesis of Advanced Azo Dyes

Executive Summary The synthesis of high-performance disperse dyes relies heavily on the strategic selection of coupling components to dictate the photophysical properties and fiber affinity of the final molecule. 2-(N-Et...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of high-performance disperse dyes relies heavily on the strategic selection of coupling components to dictate the photophysical properties and fiber affinity of the final molecule. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a highly specialized, electron-rich aniline derivative utilized extensively in the development of deep-shade (blue, violet, and dark red) azo dyes. This application note provides an authoritative, mechanistic guide to employing this coupler, detailing the chemical causality behind regioselective ortho-coupling and providing a self-validating experimental protocol for drug development professionals and materials scientists.

Mechanistic Insights and Chemical Causality

Structure-Activity Relationship (SAR)

The utility of 2-(N-Ethyl-p-methoxyanilino)ethanol stems from its unique substitution pattern, which creates a highly activated aromatic system:

  • N-Alkyl and N-Hydroxyethyl Groups: These substituents exert a strong positive inductive (+I) and resonance (+M) effect, dramatically increasing the electron density of the aromatic ring. The terminal hydroxyl group is critical for formulation, acting as a polar handle that ensures water dispersibility and facilitates hydrogen bonding with synthetic polymer matrices (e.g., polyester) [4].

  • p-Methoxy Group: Positioned para to the amino group, the methoxy substituent acts as a secondary electron-donating group (EDG). When coupled with a strongly electron-withdrawing diazonium salt, this creates an extended "push-pull" conjugated system, resulting in a profound bathochromic shift (red-shift) in the dye's absorption spectrum [2].

Regioselectivity and Steric Overcoming

In standard N,N-dialkylanilines, electrophilic aromatic substitution (azo coupling) occurs almost exclusively at the para position due to the severe steric hindrance imposed by the bulky N-alkyl groups at the ortho position [3].

However, in 2-(N-Ethyl-p-methoxyanilino)ethanol, the thermodynamically favored para position is covalently blocked by the methoxy group. This structural constraint forces the diazonium electrophile to attack the sterically hindered ortho position. To overcome the high activation energy barrier of ortho-coupling, the reaction necessitates the use of a highly reactive, strongly electrophilic diazonium salt—typically one bearing multiple electron-withdrawing groups, such as 2,4-dinitrobenzenediazonium [1].

Mechanism A Diazo Component (e.g., 2,4-Dinitroaniline) B Nitrosyl Sulfuric Acid (Diazotization) A->B C Diazonium Electrophile (Highly Reactive) B->C E Ortho-Coupling (pH 3.5-4.5) C->E D 2-(N-Ethyl-p-methoxyanilino)ethanol (Coupler, Para-Blocked) D->E F Push-Pull Azo Dye (Bathochromic Shift) E->F

Fig 1. Reaction mechanism of ortho-directed azo coupling with para-blocked aniline derivatives.

Quantitative Data and Optimization Parameters

To ensure reproducibility and maximize yield, the physicochemical properties of the coupler and the optimized reaction parameters are summarized below.

Table 1: Physicochemical Profile of the Coupling Component

PropertySpecificationImpact on Synthesis
Chemical Name 2-(N-Ethyl-p-methoxyanilino)ethanolTarget coupling agent.
CAS Number 38540-90-8Identifier for procurement [4].
Molecular Weight 195.26 g/mol Stoichiometric calculations.
Solubility Soluble in dilute aqueous acidsRequires acidic pre-dissolution prior to coupling.

Table 2: Optimization of Ortho-Coupling Parameters

ParameterOptimal RangeMechanistic Causality
pH Control 3.5 – 4.5Balances the reactivity of the free amine (which is the active nucleophile) while preventing the decomposition of the diazonium salt into a phenol.
Temperature 0 – 5 °CSuppresses the thermodynamic degradation of the highly reactive diazonium electrophile and minimizes nitrogen gas evolution.
Addition Rate 45 – 60 minPrevents localized exothermic spikes and suppresses the formation of triazene side-products.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in validation checkpoints to ensure the integrity of the synthesis at every stage. We utilize 2,4-dinitroaniline as the model diazo component to provide the necessary electrophilicity for ortho-coupling.

Protocol A: Preparation of the Diazonium Electrophile

Note: 2,4-dinitroaniline is a very weak base and will not diazotize in standard aqueous HCl/NaNO₂. Nitrosyl sulfuric acid must be used.

  • Reagent Preparation: Slowly add 1.05 equivalents of dry sodium nitrite (NaNO₂) to concentrated sulfuric acid (H₂SO₄) under vigorous stirring. Heat gently to 70 °C until dissolved, then cool the nitrosyl sulfuric acid mixture to 0 °C.

  • Diazotization: Slowly add 1.0 equivalent of 2,4-dinitroaniline to the mixture, maintaining the temperature below 5 °C. Stir for 2 hours.

  • Quenching: Pour the mixture over crushed ice. Add 10% aqueous sulfamic acid dropwise to destroy excess nitrous acid.

  • Validation Checkpoint 1: Spot the reaction mixture on Starch-Iodide paper .

    • Pass: Paper remains white/colorless (Nitrous acid successfully quenched).

    • Fail: Paper turns blue/black (Add more sulfamic acid).

Protocol B: Regioselective Ortho-Azo Coupling
  • Coupler Dissolution: Suspend 1.0 equivalent of 2-(N-Ethyl-p-methoxyanilino)ethanol in water. Add 10% HCl dropwise until the coupler is fully dissolved as a hydrochloride salt. Cool to 0–5 °C.

  • Coupling Initiation: Begin dropwise addition of the cold diazonium salt solution (from Protocol A) into the coupler solution over 45 minutes.

  • pH Modulation: Simultaneously, add a 20% (w/v) sodium acetate (NaOAc) solution to maintain the reaction pH strictly between 3.5 and 4.5.

  • Maturation: Allow the reaction to stir for 4 hours at 5 °C, then gradually let it warm to room temperature.

  • Validation Checkpoint 2: Perform an alkaline β-naphthol spot test. Place a drop of the reaction mixture on filter paper next to a drop of alkaline β-naphthol.

    • Pass: No red ring forms at the intersection (Diazonium salt is fully consumed).

    • Fail: A red ring forms (Continue stirring or adjust pH).

Protocol C: Isolation
  • Filtration: Filter the precipitated dark dye through a Büchner funnel under vacuum.

  • Washing: Wash the filter cake extensively with cold deionized water until the filtrate runs clear and neutral.

  • Drying: Dry the solid in a vacuum oven at 60 °C to constant weight.

Workflow Step1 1. Diazotization (0-5 °C, H2SO4) Step2 2. Excess Nitrite Quenching (Sulfamic Acid) Step1->Step2 Step4 4. Azo Coupling (Dropwise, Buffer to pH 4) Step2->Step4 Step3 3. Coupler Preparation (Aqueous HCl) Step3->Step4 Step5 5. Filtration & Washing (Cold Water) Step4->Step5

Fig 2. Self-validating experimental workflow for the synthesis of advanced disperse azo dyes.

References

  • Investigation of Electrocatalytic Oxidative Coupling of Arylamines for the Selective Synthesis of Azo Aromatics The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Near-Complete Bidirectional Photoisomerization of para-Dialkylamino-Substituted Arylazopyrazoles under Violet and Green or Red Lights The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis and Comparative Kinetic Study of Reaction-Based Copper(II) Probes to Visualize Aromatic Substituent Effects on Reactivity Journal of Chemical Education (ACS Publications) URL:[Link]

Method

Application Note: The Dual Role of 2-(N-Ethyl-p-methoxyanilino)ethanol in Polymer Chemistry

Executive Summary For researchers and formulation scientists working at the intersection of materials science and organic bioelectronics, the strategic selection of functional monomers dictates the ultimate performance o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and formulation scientists working at the intersection of materials science and organic bioelectronics, the strategic selection of functional monomers dictates the ultimate performance of the polymer matrix. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) 1 is a highly versatile, bifunctional building block. It combines an electron-rich tertiary arylamine core with a reactive primary alcohol.

This guide explores the causality behind its two primary applications in polymer chemistry:

  • As a precursor for optoelectronic and photorefractive polymers , where its electron-donating properties facilitate hole transport.

  • As a reactive amine synergist in UV-curable resins , where it accelerates Type II photoinitiation while preventing molecular migration—a critical requirement for medical device coatings and pharmaceutical packaging.

Chemical Profile & Mechanistic Causality

The utility of 2-(N-Ethyl-p-methoxyanilino)ethanol is governed by three distinct structural features:

  • The p-Methoxy Group (Electron Donor): The methoxy group at the para position donates electron density into the aromatic ring via resonance. This significantly elevates the Highest Occupied Molecular Orbital (HOMO) of the arylamine, lowering its oxidation potential. Consequently, the molecule can easily form and stabilize aminium radical cations (holes), making it an exceptional electron donor for exciplex formation and charge transport 2.

  • The N-Ethyl Group (Steric Shielding): Provides sufficient steric bulk to prevent unwanted nucleophilic attacks on the nitrogen radical cation, enhancing the electrochemical stability of the polymer during repeated redox cycling.

  • The N-(2-Hydroxyethyl) Group (Covalent Tether): The primary alcohol acts as a synthetic handle. It can be esterified to form polymerizable methacrylates 3 or reacted with isocyanates. Covalent tethering prevents the phase separation and crystallization that typically degrade the performance of small-molecule doped systems over time.

Quantitative Data Summary
Property2-(N-Ethyl-p-methoxyanilino)ethanolStandard Aliphatic Amine (e.g., MDEA)Causality / Mechanistic Driver
Oxidation Potential Low (~0.7 V vs SCE)High (>1.0 V vs SCE)p-Methoxy resonance donates electron density, stabilizing the radical cation.
Exciplex Formation Extremely FastModerateElevated HOMO accelerates charge transfer to excited triplet state photoinitiators.
Polymer Mobility Low (Reactive OH)High (if unfunctionalized)Primary hydroxyl group covalently bonds with isocyanates/anhydrides in the matrix.
Hole Mobility High ( >10−5cm2/Vs )InsulatorArylamine core provides overlapping π -orbitals for charge carrier hopping.

Application 1: Synthesis of Hole-Transporting & Photorefractive Polymers

In organic bioelectronics and photorefractive materials, charge-carrier mobility is paramount. By converting 2-(N-Ethyl-p-methoxyanilino)ethanol into a methacrylate monomer, researchers can synthesize polymers with pendant electron-donating groups 4.

Self-Validating Protocol: Synthesis of the Methacrylate Monomer

Objective: Synthesize 2-(N-Ethyl-p-methoxyanilino)ethyl methacrylate (MEMA) for subsequent free-radical or RAFT polymerization.

  • Preparation: Dissolve 10.0 mmol of 2-(N-Ethyl-p-methoxyanilino)ethanol and 12.0 mmol of anhydrous triethylamine (TEA) in 30 mL of anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

  • Esterification: Cool the reaction flask to 0 °C using an ice bath. Add 11.0 mmol of freshly distilled methacryloyl chloride dropwise over 20 minutes.

    • In-Process Validation: The immediate formation of a dense white precipitate (triethylamine hydrochloride) confirms the nucleophilic acyl substitution is proceeding.

  • Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

    • Spectroscopic Validation: Extract a 0.1 mL aliquot, evaporate the THF, and perform ATR-FTIR. The reaction is complete when the broad -OH stretch (~3300 cm⁻¹) disappears and a sharp ester C=O stretch (~1715 cm⁻¹) emerges.

  • Purification: Filter off the TEA-HCl salt. Concentrate the filtrate under reduced pressure. Purify the crude product via silica gel column chromatography (Hexane:Ethyl Acetate 4:1) to yield the pure monomer.

Workflow N1 2-(N-Ethyl-p-methoxyanilino)ethanol (Precursor) N2 Methacryloyl Chloride + TEA (0°C to RT) N1->N2 Esterification N3 Methacrylate Monomer (Electron Donor) N2->N3 Purification N4 Free Radical / RAFT Polymerization N3->N4 Co-monomers N5 Hole-Transporting / Photorefractive Polymer N4->N5 Curing/Precipitation

Workflow for synthesizing hole-transporting polymers via methacrylation of the precursor.

Application 2: High-Efficiency Amine Synergist in UV-Curable Resins

In Type II photoinitiating systems (e.g., using Thioxanthone or Camphorquinone), the photoinitiator cannot generate free radicals alone; it requires a hydrogen donor 5. 2-(N-Ethyl-p-methoxyanilino)ethanol is highly effective because its electron-rich nitrogen rapidly donates an electron to the excited photoinitiator, forming an exciplex. Subsequent proton transfer yields a highly reactive α -aminoalkyl radical.

Crucially, for biomedical and pharmaceutical applications, unreacted small-molecule amines can leach out of the cured polymer (migration). The primary hydroxyl group of 2-(N-Ethyl-p-methoxyanilino)ethanol solves this by reacting with isocyanates in urethane acrylate formulations, covalently locking the synergist into the polymer network.

Self-Validating Protocol: Zero-Migration UV-Curable Coating Formulation

Objective: Formulate a UV-curable urethane acrylate coating with zero extractable amine synergist.

  • Resin Blending: In an amber glass vial (to prevent premature photopolymerization), blend 70 wt% Aliphatic Urethane Diacrylate (oligomer) with 25 wt% Hexanediol Diacrylate (HDDA, reactive diluent).

  • Initiator Integration: Add 2 wt% Isopropylthioxanthone (ITX) as the photoinitiator and 3 wt% 2-(N-Ethyl-p-methoxyanilino)ethanol as the amine synergist.

  • Thermal Anchoring: Heat the mixture to 60 °C for 2 hours under continuous stirring.

    • Causality: This mild thermal step allows the primary hydroxyl group of the amine synergist to react with any residual unreacted isocyanate groups in the urethane acrylate oligomer, forming a covalent urethane linkage.

  • UV Curing & Validation: Draw down a 50 µm film on a glass substrate and cure under a 395 nm UV LED lamp (1 J/cm²).

    • Extraction Validation: Submerge the cured film in HPLC-grade acetonitrile for 24 hours at 37 °C. Analyze the extract via HPLC-UV. The complete absence of the amine synergist peak validates that the molecule has been successfully anchored into the polymer matrix.

Mechanism PI Photoinitiator (e.g., ITX) Ground State PI_star Excited Triplet State (ITX*) PI->PI_star UV Irradiation (395 nm) Exciplex Exciplex Formation (Charge Transfer) PI_star->Exciplex + Amine Amine 2-(N-Ethyl-p-methoxyanilino)ethanol (Amine Synergist) Amine->Exciplex Radicals α-Aminoalkyl Radical + Ketyl Radical Exciplex->Radicals Proton Transfer Polymer Acrylate Polymerization Initiation Radicals->Polymer Radical Propagation

Mechanism of Type II photoinitiation utilizing the amine synergist to generate active radicals.

References

  • HXCHEM. "2-(N-ethyl-p-methoxyanilino)ethanol / CAS: 38540-90-8." Shanghai Danfan Network Science & Technology Co.1

  • Villacampa, B., et al. "Synthesis and nonlinear optical properties of chromophores for photorefractive polymer materials." ResearchGate.2

  • US Patent 11028281B2. "Free radical polymerizable water-based inkjet compositions." Google Patents.5

  • Fluorine Notes. "Fluorinated acrylic polymers with fluorine-containing electro-optical chromophores in side chain." Volume # 2(129), March - April 2020.3

  • EP Patent 0474402A2. "Chromophore-containing compounds for opto-electronic applications." Google Patents.4

Sources

Application

Application Note: High-Purity Isolation and Purification Protocol for 2-(N-Ethyl-p-methoxyanilino)ethanol

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide Introduction & Mechanistic Rationale The compound 2-(N-Ethyl-p-methoxyanilino)et...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a highly versatile tertiary aniline intermediate, predominantly utilized in the synthesis of advanced azo disperse dyes and fluorine-containing electro-optical chromophores [1, 2]. Structurally, it is an N-alkyl-N-hydroxyethyl aniline derivative. The synergistic electron-donating effects of the para-methoxy group and the tertiary amine render the aromatic core exceptionally electron-rich. While this enhances its reactivity in diazonium coupling reactions, it also makes the crude material highly susceptible to atmospheric oxidation, often resulting in deeply colored, intractable quinone imine byproducts.

To achieve >99% purity suitable for sensitive downstream applications, the purification strategy must exploit the molecule's specific physicochemical properties:

  • Basicity (pKa ~5.5-6.5): The tertiary amine can be reversibly protonated. This allows for selective acid-base liquid-liquid extraction to separate the target compound from neutral unreacted alkylating agents and acidic byproducts.

  • Thermal Lability: The combination of the hydroxyl group (capable of hydrogen bonding) and the heavy aromatic core results in a high boiling point. Standard atmospheric distillation leads to thermal degradation. Thus, high-vacuum short-path distillation is mandatory [3].

Physicochemical Properties

Quantitative data relevant to the purification and handling of the compound are summarized in Table 1.

Table 1: Physicochemical Profile of 2-(N-Ethyl-p-methoxyanilino)ethanol

PropertyValueExperimental Implication
CAS Number 38540-90-8Reference identifier for raw material sourcing.
Molecular Formula C11H17NO2Determines mass balance calculations.
Molecular Weight 195.26 g/mol Used for molar equivalent tracking.
Appearance Viscous pale yellow to brown oilColor deepens upon oxidation; requires inert storage.
Solubility Soluble in DCM, EtOAc, EtOHDictates solvent choice for organic extraction phases.
Water Solubility Slightly soluble (Free Base)Enables phase separation during aqueous workup.
Estimated Boiling Point ~160-180 °C at 2-5 mmHgNecessitates high-vacuum short-path distillation.

Purification Workflow

The following diagram maps the logical flow of the purification process, highlighting the phase separation dynamics critical for successful isolation.

Purification Crude Crude 2-(N-Ethyl-p-methoxyanilino)ethanol (Contains neutral & polymeric impurities) Dissolve Dissolve in DCM Extract with 10% HCl Crude->Dissolve OrgWaste1 Organic Phase (Neutral Impurities -> Discard) Dissolve->OrgWaste1 Bottom Layer (DCM) AqPhase1 Aqueous Phase (Protonated Product) Dissolve->AqPhase1 Top Layer (Aq) Base Basify with 20% NaOH (pH > 10) Extract with DCM AqPhase1->Base AqWaste2 Aqueous Phase (Inorganic Salts -> Discard) Base->AqWaste2 Top Layer (Aq) OrgPhase2 Organic Phase (Free Base Product in DCM) Base->OrgPhase2 Bottom Layer (DCM) DryEvap Dry over Na2SO4 Rotary Evaporation OrgPhase2->DryEvap Distill Short-Path Vacuum Distillation (< 5 mmHg, ~160-180 °C) DryEvap->Distill Pure Pure 2-(N-Ethyl-p-methoxyanilino)ethanol (>99% Purity) Distill->Pure

Workflow for the isolation and purification of 2-(N-Ethyl-p-methoxyanilino)ethanol.

Step-by-Step Purification Protocol

This protocol is designed as a self-validating system . In-Process Quality Control (IPQC) checkpoints are embedded to ensure that causality (e.g., pH shifts driving solubility changes) is actively monitored, preventing downstream failures.

Phase 1: Selective Acid-Base Extraction

Causality: By protonating the tertiary amine, the target molecule becomes a water-soluble ammonium salt. Neutral impurities (such as unreacted alkyl halides or non-basic aromatic byproducts) remain in the organic layer and are easily discarded.

  • Dissolution: Dissolve 100 g of crude 2-(N-Ethyl-p-methoxyanilino)ethanol in 300 mL of Dichloromethane (DCM). Transfer to a 1 L separatory funnel.

  • Acidification: Add 300 mL of cold 10% aqueous Hydrochloric Acid (HCl). Stopper and shake vigorously, venting frequently to release pressure.

  • Phase Separation: Allow the layers to separate.

    • IPQC Checkpoint 1: Verify the pH of the upper aqueous layer using pH test strips. It must be strictly < 2 to ensure complete protonation.

    • Drain the bottom DCM layer (containing neutral impurities) and discard. Retain the top aqueous layer.

  • Washing: Wash the aqueous layer with an additional 100 mL of fresh DCM to remove trace organic impurities. Discard the DCM wash.

  • Basification: Transfer the aqueous layer to a beaker immersed in an ice bath. Slowly add 20% aqueous Sodium Hydroxide (NaOH) dropwise under continuous magnetic stirring until the solution becomes strongly basic.

    • IPQC Checkpoint 2: The pH must exceed 10. A milky emulsion will form as the free base precipitates out of the aqueous solution. Failure to reach pH > 10 will result in incomplete deprotonation and severe yield loss.

  • Back-Extraction: Transfer the basic mixture back to the separatory funnel. Extract with 3 x 150 mL of fresh DCM. Combine the bottom DCM layers (which now contain the purified free base).

Phase 2: Drying and Solvent Removal
  • Drying: Add anhydrous Sodium Sulfate (Na₂SO₄) to the combined DCM extracts. Swirl until the drying agent flows freely (indicating all trace water is absorbed). Filter the solution.

  • Evaporation: Concentrate the filtrate using a rotary evaporator (water bath at 35 °C, 400 mbar) until all DCM is removed, yielding a viscous, semi-purified oil.

    • IPQC Checkpoint 3: Perform Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (1:1). The presence of heavy baseline spots indicates polymeric impurities, confirming the necessity of the subsequent distillation step.

Phase 3: Short-Path Vacuum Distillation

Causality: High temperatures in the presence of oxygen will cause the electron-rich p-anisidine core to oxidize and polymerize. High vacuum lowers the boiling point, minimizing thermal stress [3].

  • Setup: Transfer the concentrated oil to a round-bottom flask equipped with a magnetic stir bar. Attach a short-path distillation head, a Vigreux column (optional, for better fractionation), and a receiving flask cooled in an ice bath.

  • Degassing: Apply vacuum gradually to degas the sample and remove any residual trace DCM.

  • Distillation: Increase the vacuum to < 5 mmHg. Gradually heat the oil bath.

  • Fraction Collection:

    • Discard any initial low-boiling fore-run (usually residual solvents or low-MW cleavage products).

    • Collect the main fraction distilling at approximately 160–180 °C (exact temperature will vary based on the precise vacuum achieved).

  • Storage: Break the vacuum with inert gas (Nitrogen or Argon). Transfer the purified 2-(N-Ethyl-p-methoxyanilino)ethanol to an amber glass bottle, flush with Argon, and store at 4 °C to prevent long-term oxidative degradation.

Analytical Validation

To confirm the self-validating nature of the protocol, the final product must be analyzed using the following techniques:

  • High-Performance Liquid Chromatography (HPLC): Use a C18 reverse-phase column with a gradient of Acetonitrile/Water (0.1% TFA). Monitor at 254 nm. The purified product should exhibit a single sharp peak with an Area Under Curve (AUC) > 99%.

  • ¹H-NMR (400 MHz, CDCl₃):

    • Expect a distinct singlet around δ 3.75 ppm corresponding to the para-methoxy group (-OCH₃).

    • An AB quartet pattern in the aromatic region (δ 6.7 - 6.9 ppm) confirming the para-substitution.

    • A triplet and quartet corresponding to the N-ethyl group, and multiplets for the N-hydroxyethyl methylene protons. Absence of peaks in the δ 9.0-10.0 ppm range confirms the removal of oxidized quinone or aldehyde byproducts.

References

  • Title: Process for the preparation of benzothiazolylazoanilines (EP0721973B1)
  • Title: Fluorinated acrylic polymers with fluorine-containing electro-optical chromophores in side chain Source: Fluorine Notes, Vol. 2(129), 2020 URL: [Link]

  • Title: Purification of Laboratory Chemicals (8th Edition) Source: Elsevier / W.L.F. Armarego URL: [Link]

Method

Advanced HPLC-DAD Methodology for the Quantitation of 2-(N-Ethyl-p-methoxyanilino)ethanol

Application Note & Method Development Guide Target Audience: Analytical Chemists, Drug Development Professionals, and QC Scientists Executive Summary The compound 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Method Development Guide Target Audience: Analytical Chemists, Drug Development Professionals, and QC Scientists

Executive Summary

The compound 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a highly functionalized aniline derivative featuring a tertiary amine, a para-methoxy group, and an N-hydroxyethyl chain[1][2]. Due to its basic nature and polar functional groups, analyzing this compound via High-Performance Liquid Chromatography (HPLC) presents specific chromatographic challenges, most notably peak tailing and variable retention.

This application note provides a comprehensive, self-validating Reversed-Phase HPLC (RP-HPLC) protocol utilizing Diode Array Detection (DAD). Designed with a Quality by Design (QbD) mindset, this guide transcends a simple step-by-step list by detailing the mechanistic causality behind column selection, mobile phase pH control, and system suitability.

Method Development Rationale: The Chemistry of Separation

As analytical scientists, we must design methods that proactively control analyte-stationary phase interactions. The primary challenge with 2-(N-Ethyl-p-methoxyanilino)ethanol is its basic tertiary amine functionality.

Stationary Phase Engineering

Traditional totally porous silica columns possess unreacted, acidic silanol groups (Si-OH). If left uncontrolled, these silanols ionize into Si-O⁻ and act as strong cation exchangers, electrostatically binding the protonated amine of our target analyte. This mixed-mode retention (hydrophobic partitioning + ion exchange) manifests as severe peak tailing, which compromises resolution and quantitation accuracy.

To circumvent this, we utilize a Superficially Porous Particle (SPP) C18 column with exhaustive end-capping . The SPP architecture reduces the longitudinal diffusion path, yielding higher theoretical plates at lower backpressures, while the end-capping physically shields residual silanols. This aligns with modern column technologies and method modernization principles outlined in[3].

Mobile Phase pH Control

The tertiary amine has an estimated pKa of ~5.5–6.5. Operating at a mobile phase pH of ~2.7 (using 0.1% Formic Acid) ensures the analyte is >99.9% protonated. This achieves two critical goals:

  • Analyte Stability: It locks the molecule into a single, stable ionization state, preventing peak broadening caused by partial ionization.

  • Silanol Suppression: The highly acidic environment suppresses the ionization of residual silanols (pKa ~4.5), effectively neutralizing the secondary ion-exchange mechanism.

Mechanism Analyte 2-(N-Ethyl-p-methoxyanilino)ethanol (Protonated Amine, pH 2.7) Hydrophobic Hydrophobic Partitioning (C18 Alkyl Chains) Analyte->Hydrophobic Primary Mechanism (Controlled) Silanol Secondary Ion-Exchange (Residual Silanols) Analyte->Silanol Undesired Interaction (Suppressed by Low pH) Resolution Sharp, Symmetrical Peak (Tailing Factor ≤ 1.5) Hydrophobic->Resolution End-capped SPP Column Tailing Peak Tailing / Broadening (Loss of Efficiency) Silanol->Tailing Uncapped / High pH

Fig 2. Chromatographic retention mechanism highlighting silanol suppression.

Experimental Protocol: A Self-Validating System

A robust analytical method must be a self-validating system. Before any unknown sample is analyzed, the instrument must prove its fitness for purpose through a System Suitability Test (SST) as mandated by [4][5].

Reagents & Materials
  • Reference Standard: 2-(N-Ethyl-p-methoxyanilino)ethanol (Purity ≥ 98.0%)

  • Solvents: LC-MS Grade Acetonitrile (MeCN), LC-MS Grade Water (H₂O)

  • Modifier: Formic Acid (FA), LC-MS Grade

  • Instrumentation: HPLC system equipped with a Quaternary Pump, Autosampler, Thermostatted Column Compartment, and Diode Array Detector (DAD).

Sample Preparation

Causality Check: The sample diluent must closely match the initial mobile phase conditions to prevent "solvent effects" (e.g., peak splitting caused by the analyte traveling faster in a strong injection solvent than in the mobile phase).

  • Diluent: 50:50 (v/v) H₂O : MeCN.

  • Stock Solution: Accurately weigh 10.0 mg of the reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1.0 mg/mL).

  • Working Solution: Transfer 0.5 mL of the stock solution to a 10 mL volumetric flask and dilute to volume with diluent (50 µg/mL). Filter through a 0.22 µm PTFE syringe filter prior to injection.

Chromatographic Conditions

Table 1: HPLC Parameters & Gradient Program

ParameterSetting / Condition
Column SPP C18, 100 × 4.6 mm, 2.7 µm (Exhaustively End-capped)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 5.0 µL
Detection (DAD) λ = 240 nm (Quantitation), λ = 285 nm (Confirmation)

Gradient Elution Profile:

Time (min)% Mobile Phase A% Mobile Phase BElution Phase
0.09010Initial Hold / Focusing
1.09010Isocratic Hold
6.01090Linear Gradient (Analyte Elution)
8.01090Column Wash
8.19010Return to Initial
12.09010Re-equilibration

System Suitability & Method Validation

To ensure the trustworthiness of the generated data, the method is validated against [6][7].

Workflow Prep Sample Preparation Diluent: 50:50 H2O:MeCN Sep Chromatographic Separation SPP C18, 0.1% FA Gradient Prep->Sep Det UV-DAD Detection λ = 240 nm, 285 nm Sep->Det SST System Suitability USP <621> Criteria Det->SST Val Method Validation ICH Q2(R1) Guidelines SST->Val

Fig 1. HPLC method development and validation workflow for basic amine analysis.

System Suitability Criteria (SST)

Inject the 50 µg/mL working standard five times consecutively before analyzing unknown samples. The system must meet the following criteria to proceed:

Table 2: USP <621> System Suitability Requirements

ParameterAcceptance CriteriaScientific Rationale
Retention Time ( tR​ ) ~ 4.8 min (± 0.2 min)Ensures consistent column chemistry and pump delivery.
Tailing Factor ( Tf​ ) ≤ 1.5Confirms successful suppression of silanol interactions.
Theoretical Plates ( N ) ≥ 10,000Verifies column efficiency and minimal extra-column band broadening.
Injection Precision (RSD) ≤ 2.0% (n = 5)Validates autosampler precision and baseline stability.
Method Validation Summary

Upon passing SST, the method demonstrates the following performance characteristics, ensuring high-fidelity quantitation for drug development or chemical manufacturing workflows:

Table 3: ICH Q2(R1) Validation Metrics

Validation ParameterRange / LimitAcceptance Criteria
Linearity 1.0 – 100 µg/mLCorrelation coefficient ( R2 ) ≥ 0.999
Accuracy (Recovery) 80%, 100%, 120% levelsMean recovery between 98.0% – 102.0%
Repeatability (Precision) 50 µg/mLRSD ≤ 2.0%
Limit of Detection (LOD) S/N ≥ 3:1~ 0.05 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 10:1~ 0.15 µg/mL

References

  • International Council for Harmonisation (ICH). "ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology." ECA Academy. Available at:[Link]

  • United States Pharmacopeia (USP). "USP General Chapter <621> Chromatography." Agilent Technologies. Available at:[Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. "Introduction to Modern Liquid Chromatography, 3rd Edition." John Wiley & Sons. Available at:[Link]

  • ChemWhat Chemical Database. "2-(N-Ethyl-p-methoxyanilino)ethanol Chemical Profile." ChemWhat. Available at:[Link]

Sources

Application

GC-MS Analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol and Its Synthetic Byproducts: A Comprehensive Technical Guide

Chemical Context & Analytical Challenges The compound 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) [1] is a highly versatile tertiary aromatic amine, extensively utilized as a critical intermediate in the synthe...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context & Analytical Challenges

The compound 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) [1] is a highly versatile tertiary aromatic amine, extensively utilized as a critical intermediate in the synthesis of advanced dyes, photographic developers, and pharmaceutical active ingredients.

The industrial and laboratory-scale synthesis of this compound typically proceeds via the sequential N-alkylation and hydroxyethylation of p-anisidine [2]. Because these reactions are equilibrium-driven and prone to over-alkylation, the final reaction matrix is rarely pure. It frequently contains unreacted starting materials (p-anisidine), intermediate species (N-ethyl-p-anisidine), and over-alkylated byproducts (e.g., N,N-diethyl-p-anisidine).

Accurate identification and quantification of these species are paramount for quality control and reaction optimization. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this analysis, provided the method is rigorously designed to handle the distinct chemical behaviors of secondary and tertiary anilines [3].

Pathway A p-Anisidine (Starting Material) B N-Ethyl-p-anisidine (Intermediate/Byproduct) A->B + Ethyl Halide C 2-(N-Ethyl-p-methoxyanilino)ethanol (Target Product) B->C + Ethylene Oxide D N,N-Diethyl-p-anisidine (Over-alkylation) B->D + Ethyl Halide

Caption: Synthesis pathway and major byproduct formation of 2-(N-Ethyl-p-methoxyanilino)ethanol.

Mechanistic Causality in Method Development

As an analytical scientist, one must not merely apply a method, but understand the why behind every parameter. The GC-MS analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol presents two primary physicochemical challenges: boiling point resolution and active site adsorption .

The Necessity of Derivatization

While tertiary amines like N,N-diethyl-p-anisidine elute cleanly, the target molecule, 2-(N-Ethyl-p-methoxyanilino)ethanol, possesses a free terminal hydroxyl (-OH) group. In a heated GC inlet, this polar moiety can hydrogen-bond with active silanol groups on the glass liner or the column's stationary phase.

  • The Consequence: Severe peak tailing, irreversible adsorption, and non-linear calibration curves at trace levels.

  • The Solution: We employ pre-column derivatization using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) catalyzed by 1% TMCS. This converts the terminal -OH into a trimethylsilyl (TMS) ether (-O-TMS), drastically reducing polarity, increasing volatility, and ensuring sharp, symmetrical chromatographic peaks [4].

Stationary Phase Selection

We utilize a 5% Diphenyl / 95% Dimethyl Polysiloxane capillary column. The 5% phenyl content provides just enough polarizability to resolve structurally similar aromatic amine isomers (such as positional isomers of substituted anilines) based on subtle differences in their dipole moments, while the 95% dimethyl backbone ensures robust separation driven primarily by boiling point differentials [3].

Electron Ionization (EI) Dynamics

The MS source is operated in Electron Ionization (EI) mode at a standardized 70 eV . This specific energy level is chosen because it induces a highly reproducible fragmentation cascade. For p-methoxy anilines, 70 eV reliably cleaves the alkyl chains attached to the nitrogen, yielding stable, intense fragment ions (e.g., loss of the -CH₂OH radical from the hydroxyethyl group) that are essential for definitive structural elucidation and library matching.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It incorporates internal standards to correct for injection variability and blank runs to eliminate the possibility of system carryover.

Phase 1: Sample Preparation & Derivatization
  • Internal Standard Addition: Accurately weigh 10.0 mg of the crude reaction sample into a 10 mL volumetric flask. Add 100 µL of an internal standard solution (e.g., N,N-Dimethylaniline-d11, 1.0 mg/mL in ethyl acetate). Dilute to volume with anhydrous ethyl acetate.

  • Aliquot Transfer: Transfer 1.0 mL of this solution into a 2.0 mL amber glass GC autosampler vial.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial. Seal the vial immediately with a PTFE-lined crimp cap to prevent moisture ingress (water rapidly hydrolyzes TMS reagents).

  • Incubation: Vortex the vial for 10 seconds and incubate in a dry block heater at 60 °C for 30 minutes to drive the silylation to completion.

  • Cooling: Allow the vial to cool to room temperature prior to injection.

Phase 2: System Suitability & GC-MS Execution
  • Blank Run: Inject 1.0 µL of anhydrous ethyl acetate containing only the derivatization reagent to verify the absence of column bleed or carryover.

  • Suitability Check: Inject a known standard mix. The system is validated only if the tailing factor for the derivatized target peak is < 1.5, and the Signal-to-Noise (S/N) ratio for the lowest calibration point exceeds 10:1.

  • Sample Injection: Inject 1.0 µL of the derivatized sample using a split ratio of 50:1 to prevent column overloading.

Workflow S1 Sample Prep & ISTD Addition S2 System Blank Verification S1->S2 S3 Derivatization (BSTFA + 1% TMCS) S2->S3 S4 GC Separation (5% Phenyl Column) S3->S4 S5 EI-MS Detection (70 eV) S4->S5 S6 Data Analysis & Quantification S5->S6

Caption: Self-validating GC-MS experimental workflow for aromatic amine analysis.

Quantitative Data & Interpretation

The following tables summarize the optimized instrumental parameters and the expected analytical behavior of the target compound and its synthetic byproducts.

Table 1: Optimized GC-MS Parameters
ParameterSetting / ComponentScientific Rationale
Analytical Column 5% Diphenyl / 95% Dimethyl Polysiloxane (30m x 0.25mm, 0.25µm)Optimal selectivity for boiling point and slight polarity separation of aromatic amines.
Carrier Gas Helium (1.0 mL/min, constant flow)Provides inertness and maintains optimal linear velocity for MS vacuum efficiency.
Inlet Temperature 250 °CEnsures instantaneous and complete volatilization without inducing thermal degradation.
Oven Program 80 °C (hold 2 min) → 15 °C/min → 280 °C (hold 5 min)Balances the resolution of highly volatile early-eluting byproducts and the heavier target.
MS Ion Source Electron Ionization (EI), 70 eV, 230 °CStandardized energy for reproducible fragmentation, enabling accurate structural elucidation.
Mass Scan Range m/z 40 - 450Encompasses the molecular ions of the target (m/z 195) and its TMS derivative (m/z 267).
Table 2: Analyte Retention Behavior and Characteristic MS Fragments

Note: Retention times (RT) are approximate and will vary slightly based on exact column trimming and carrier gas flow calibration.

CompoundProcess RoleApprox. RT (min)Molecular WeightKey MS Fragments (m/z)
p-Anisidine Starting Material6.5123.15123 (M⁺), 108 (M-CH₃)
N-Ethyl-p-anisidine Intermediate8.2151.21151 (M⁺), 136 (M-CH₃)
N,N-Diethyl-p-anisidine Byproduct9.5179.26179 (M⁺), 164 (M-CH₃)
2-(N-Ethyl-p-methoxyanilino)ethanol Target (Underivatized)13.8195.26195 (M⁺), 164 (M-CH₂OH)
Target-TMS Derivative Derivatized Target14.5267.44267 (M⁺), 177, 164

Data Interpretation Insight: When analyzing the MS spectra, the base peak for the underivatized target is often m/z 164, corresponding to the loss of the hydroxymethyl radical (·CH₂OH) from the ethanol moiety. Upon silylation, the molecular ion shifts to m/z 267, confirming the successful capping of the single hydroxyl group. Monitoring the ratio of m/z 195 to m/z 267 serves as an excellent internal diagnostic for derivatization completeness.

References

  • Title: 2-(N-ethyl-p-methoxyanilino)
  • Source: benchchem.
  • Title: 2,3,4-Trimethylaniline (CAS 1467-35-2)
  • Source: benchchem.
Method

Application Note: Derivatization Strategies for the Sensitive GC-MS Analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol

Audience: Researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of aromatic amine compounds. Abstract: This document provides a comprehensive technical guide fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals involved in the qualitative and quantitative analysis of aromatic amine compounds.

Abstract: This document provides a comprehensive technical guide for the chemical derivatization of 2-(N-Ethyl-p-methoxyanilino)ethanol, a polar aromatic compound featuring both secondary amine and primary alcohol functional groups. Direct analysis of such molecules by gas chromatography (GC) is often hindered by poor volatility, thermal instability, and undesirable interactions with the chromatographic system, leading to poor peak shape and low sensitivity[1][2]. To overcome these challenges, this note details two robust derivatization protocols: Acylation using trifluoroacetic anhydride (TFAA) and Silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). These methods convert the polar analyte into a more volatile and thermally stable form suitable for GC-Mass Spectrometry (GC-MS) analysis. We provide detailed, step-by-step protocols, recommended GC-MS parameters, and an explanation of the underlying chemical principles to empower researchers to achieve sensitive, reliable, and reproducible results.

The Rationale for Derivatization

The Analyte: 2-(N-Ethyl-p-methoxyanilino)ethanol

2-(N-Ethyl-p-methoxyanilino)ethanol is a difunctional molecule possessing two active hydrogen sites: a secondary amine (-NH) and a primary alcohol (-OH). These polar functional groups are responsible for the compound's low volatility and its propensity to form hydrogen bonds.

Caption: Structure of 2-(N-Ethyl-p-methoxyanilino)ethanol with target polar functional groups.

The Analytical Challenge

When injected into a gas chromatograph, polar compounds like 2-(N-Ethyl-p-methoxyanilino)ethanol present significant analytical difficulties:

  • Poor Volatility: The high boiling point requires high inlet temperatures, which can cause thermal degradation of the analyte before it even reaches the analytical column.

  • Peak Tailing: The active hydrogen atoms in the amine and alcohol groups can interact with active sites (e.g., free silanols) on the GC inlet liner and column, resulting in broad, tailing chromatographic peaks and poor resolution.

  • Low Sensitivity: Poor peak shape and on-column degradation lead to a diminished detector response and, consequently, poor sensitivity and high limits of detection[1][3].

While Liquid Chromatography-Mass Spectrometry (LC-MS) is an alternative, retaining highly polar compounds on traditional reversed-phase columns can be challenging, often requiring specialized and less robust hydrophilic interaction liquid chromatography (HILIC) methods[4][5][6].

The Solution: Chemical Derivatization

Chemical derivatization is a proven strategy to modify an analyte's structure to make it more amenable to GC analysis[7]. The primary goals of derivatizing 2-(N-Ethyl-p-methoxyanilino)ethanol are to:

  • Increase Volatility: By replacing the active hydrogens with non-polar groups, the intermolecular hydrogen bonding is eliminated, significantly lowering the boiling point of the molecule.

  • Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures required for GC analysis[8].

  • Enhance Chromatographic Performance: Masking the polar functional groups minimizes undesirable column interactions, leading to sharper, more symmetrical peaks.

  • Improve Mass Spectral Characteristics: Derivatization can produce derivatives with predictable and structurally informative fragmentation patterns, aiding in identification and quantification[8][9].

Recommended Derivatization Strategies

We present two highly effective and widely adopted derivatization techniques for compounds containing amine and hydroxyl groups: acylation and silylation.

Acylation with Trifluoroacetic Anhydride (TFAA)

Acylation involves the reaction of the amine and alcohol groups with an acylating agent, typically an acid anhydride. We recommend Trifluoroacetic Anhydride (TFAA) or Pentafluoropropionic Anhydride (PFPA) because they are highly reactive and produce stable, volatile derivatives with excellent electron-capturing properties, which can be beneficial for certain detectors[1][2]. The reaction forms a stable trifluoroacetyl ester from the alcohol and a trifluoroacetyl amide from the secondary amine.

Silylation with BSTFA

Silylation is one of the most common derivatization techniques for GC analysis, replacing active hydrogens with a non-polar trimethylsilyl (TMS) group[7]. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts readily with both alcohols and amines[7]. The addition of a catalyst, such as 1% Trimethylchlorosilane (TMCS), can accelerate the reaction, especially for less reactive or sterically hindered sites[7]. This process yields a di-TMS derivative that is significantly more volatile and thermally stable than the parent compound[10].

FeatureAcylation (TFAA/PFPA)Silylation (BSTFA)
Reagent Trifluoroacetic Anhydride (TFAA)N,O-Bis(trimethylsilyl)trifluoroacetamide
Byproducts Trifluoroacetic acid (corrosive)Trifluoroacetamide (neutral, volatile)
Reaction Speed Very fast, often complete in minutesFast, typically 15-60 minutes
Derivative Stability Generally very stableMoisture-sensitive, requires anhydrous conditions
Key Advantage Produces highly electronegative derivativesVersatile, clean reaction with inert byproducts

Experimental Protocols & Workflows

The overall analytical process, from sample preparation to final data analysis, is outlined below.

G sample Sample containing Analyte (in appropriate solvent) add_reagent Add Derivatization Reagent (e.g., TFAA or BSTFA) sample->add_reagent incubate Incubate (Heat as required) add_reagent->incubate analyze Inject into GC-MS incubate->analyze data Data Acquisition & Processing analyze->data

Caption: General experimental workflow for derivatization and GC-MS analysis.

Materials and Reagents
  • Analyte: 2-(N-Ethyl-p-methoxyanilino)ethanol standard.

  • Solvents: Acetonitrile, Ethyl Acetate, or Toluene (Anhydrous/GC grade).

  • Acylating Reagent: Trifluoroacetic Anhydride (TFAA).

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).

  • Equipment: Heating block or water bath, vortex mixer, GC-MS system, autosampler vials with inserts, gas-tight syringe.

Protocol 1: Acylation with TFAA

This protocol converts the analyte into its di-trifluoroacetyl derivative.

Caption: Acylation of the analyte with TFAA to form the di-TFA derivative.

Step-by-Step Methodology:

  • Preparation: Prepare a stock solution of 2-(N-Ethyl-p-methoxyanilino)ethanol at 1 mg/mL in anhydrous ethyl acetate.

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the analyte stock solution (or sample extract dried and reconstituted in 100 µL of solvent).

  • Reagent Addition: Add 100 µL of TFAA to the vial.

  • Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 60°C for 30 minutes[1].

  • Cooling & Dilution: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system. If the concentration is too high, the sample can be diluted with ethyl acetate.

Causality Note: Heating accelerates the reaction to ensure complete derivatization of both the amine and the sterically less accessible alcohol group. TFAA is used in excess to drive the reaction to completion.

Protocol 2: Silylation with BSTFA + 1% TMCS

This protocol converts the analyte into its di-trimethylsilyl (di-TMS) derivative.

Caption: Silylation of the analyte with BSTFA to form the di-TMS derivative.

Step-by-Step Methodology:

  • Preparation: Ensure all glassware is dry. Prepare a stock solution of 2-(N-Ethyl-p-methoxyanilino)ethanol at 1 mg/mL in anhydrous acetonitrile.

  • Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the analyte stock solution (or sample extract that has been completely dried under a stream of nitrogen).

  • Reagent Addition: Add 100 µL of BSTFA + 1% TMCS.

  • Incubation: Cap the vial tightly and vortex for 10 seconds. Place the vial in a heating block set to 70°C for 45 minutes[7].

  • Cooling: Remove the vial and allow it to cool to room temperature.

  • Analysis: The sample is now ready for direct injection into the GC-MS system.

Causality Note: The reaction must be performed under anhydrous conditions as silylating reagents readily react with water, which would consume the reagent and produce interfering siloxane peaks. The 1% TMCS catalyst enhances the reactivity of the BSTFA, ensuring a complete reaction[7].

GC-MS Analysis and Expected Results

Recommended GC-MS Parameters

The following parameters provide a robust starting point for the analysis of either derivative. Optimization may be required based on the specific instrumentation used.

ParameterRecommended Setting
GC System Agilent 8890 GC or equivalent
MS System Agilent 5977C MSD or equivalent
Column HP-5ms (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium or Hydrogen, Constant Flow @ 1.2 mL/min[11][12]
Inlet Splitless Mode
Inlet Temp 250°C
Injection Vol. 1 µL
Oven Program 70°C (hold 2 min), ramp 15°C/min to 280°C (hold 5 min)
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Full Scan (m/z 50-550) for identification; Selected Ion Monitoring (SIM) for quantification
Expected Results
  • Retention Time Shift: The underivatized analyte, if it elutes at all, will have a long retention time and a very broad peak. The derivatized products will elute much earlier with significantly improved peak shape (sharper and more symmetrical). The silylated derivative is typically more volatile than the acylated derivative and may have a slightly shorter retention time.

  • Mass Spectra:

    • Di-TFA Derivative (MW = 387.3 g/mol ): The mass spectrum will be characterized by the molecular ion (M+) at m/z 387 and significant fragments corresponding to the loss of trifluoroacetyl groups and other characteristic cleavages.

    • Di-TMS Derivative (MW = 339.6 g/mol ): The mass spectrum will show a molecular ion at m/z 339. Silylated compounds often exhibit a prominent M-15 peak (loss of a methyl group) at m/z 324. A characteristic ion for TMS derivatives is m/z 73, corresponding to the [Si(CH₃)₃]⁺ fragment.

For quantitative analysis using SIM mode, characteristic and abundant ions from the respective spectra should be chosen as the quantifier and qualifier ions to ensure selectivity and sensitivity[1]. The use of a deuterated or structurally similar internal standard is highly recommended to correct for variations during sample preparation and injection[1].

Conclusion

The direct GC-MS analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol is analytically challenging due to its high polarity. The acylation and silylation protocols detailed in this application note provide robust, reliable, and effective methods to convert the analyte into a form that is ideal for GC-MS analysis. By transforming the polar amine and alcohol functionalities into stable, volatile derivatives, these methods enable sharp chromatographic peaks, improved thermal stability, and enhanced sensitivity. These protocols are foundational for developing validated quantitative methods for this and structurally similar compounds in complex matrices within research and drug development settings.

References

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]

  • Liu, R. H. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Retrieved from researchgate.net. [Link]

  • GL Sciences. (2019, June 24). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. Retrieved from GL Sciences website. [Link]

  • Arya, P., & Dhyani, V. (n.d.). Analysis of Aromatic Amines in Textile Samples. Agilent Technologies, Inc. [Link]

  • ResearchGate. (2020, July 26). Do I need to derivatize alcohol for GC-MS or will they be detectable without any derivatization for example BSTFA?. Retrieved from ResearchGate. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. [Link]

  • Wurm, F. R., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science, 12(25), 8895-8901. [Link]

  • Krock, K. A. (2010, November 1). Derivatization in Mass Spectrometry. Spectroscopy Online. [Link]

  • Valdez, C. A., et al. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. OSTI.GOV. [Link]

  • Moos, M., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. Amino Acids, 53(3), 347-358. [Link]

  • Valdez, C. A., et al. (2014). Derivatization of pinacolyl alcohol with phenyldimethylchlorosilane for enhanced detection by gas chromatography-mass spectrometry. Journal of Chromatographic Science, 52(7), 656-661. [Link]

  • Regis Technologies. (n.d.). GC Derivatization. Retrieved from Regis Technologies. [Link]

  • González-Ruiz, V., et al. (2012). LC-MS metabolomics of polar compounds. LC-GC Europe, 25(6), 334-343. [Link]

  • Peris-Pla, E., et al. (2021). Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. Metabolites, 11(11), 779. [Link]

  • Rios-Lombardía, N., et al. (2022). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules, 27(14), 4339. [Link]

  • Cogent-HPLC. (n.d.). LC–MS-Compatible Separation of Polar Compounds Using Silica Hydride Columns. Retrieved from Chromatography Online. [Link]

  • Pereira, V., et al. (2011). Gas Chromatography–Mass Spectrometry Assessment of Amines in Port Wine and Grape Juice after Fast Chloroformate Extraction/Derivatization. Journal of Agricultural and Food Chemistry, 59(15), 8110-8117. [Link]

  • Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 499-534. [Link]

  • Latypov, S. K., et al. (2001). Determination of the absolute stereochemistry of alcohols and amines by NMR of the group directly linked to the chiral derivatizing reagent. Tetrahedron, 57(23), 5083-5092. [Link]

  • Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from Ministry of the Environment, Japan website. [Link]

  • BioPharma Services. (2023, February 6). BA Method Development: Polar Compounds. Retrieved from BioPharma Services website. [Link]

  • Gago-Ferrero, P., et al. (2024). LC–MS analysis of polar and highly polar organic pollutants in Barcelona urban groundwater using orthogonal LC separation modes. Environmental Science and Pollution Research. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Mono-N-Alkylation of p-Methoxyaniline

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the over-alkylation of p-metho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals struggling with the over-alkylation of p-methoxyaniline (p-anisidine). Below, we dissect the mechanistic causes of di-alkylation, provide a diagnostic workflow, answer core troubleshooting FAQs, and outline self-validating protocols to ensure high-yield mono-alkylation.

The Mechanistic Challenge: Why p-Methoxyaniline Over-Alkylates

In organic synthesis, achieving selective mono-N-alkylation of anilines using direct alkyl halides is notoriously difficult. For p-methoxyaniline, this challenge is severely amplified.

The Causality: The para-methoxy group (-OMe) is a strong electron-donating group via resonance, which significantly increases the electron density on the nitrogen atom, making the primary amine highly nucleophilic. Once the first alkyl group is attached, the resulting secondary amine experiences an additional inductive electron-donating effect (+I effect) from the new alkyl chain.

Consequently, the newly formed secondary amine becomes kinetically more nucleophilic and less sterically hindered than expected. It rapidly outcompetes the remaining primary amine for the electrophile, leading to an uncontrolled second alkylation step and the formation of unwanted tertiary amines—even when strictly equimolar amounts of alkyl halides are used.

Diagnostic Workflow

Use the following decision matrix to identify the optimal optimization path based on your current synthetic route.

G start Issue: Di-alkylation of p-Methoxyaniline check_method Which synthetic route are you using? start->check_method direct Direct Alkylation (Alkyl Halides) check_method->direct red_am Reductive Amination (Aldehydes/Ketones) check_method->red_am borrow Borrowing Hydrogen (Alcohols) check_method->borrow opt_direct Switch base to Cs2CO3 in DMF or use Ionic Liquids direct->opt_direct opt_red_am Pre-form imine or use NaBH(OAc)3 in DCE red_am->opt_red_am opt_borrow Use Transition Metal Catalyst (e.g., Ni, Ru, Ir) borrow->opt_borrow success Selective Mono-alkylation (>90% Secondary Amine) opt_direct->success opt_red_am->success opt_borrow->success

Troubleshooting workflow for optimizing mono-N-alkylation of p-methoxyaniline.

Core Troubleshooting FAQs

Q1: Why does my direct alkylation yield 30% tertiary amines even when I use exactly 1.0 equivalent of alkyl halide? A: This is a kinetic phenomenon. Because the secondary amine is more nucleophilic than the primary p-methoxyaniline, the reaction rate of the second alkylation ( k2​ ) is faster than the first ( k1​ ). By the time 70% of your primary amine has reacted, the generated secondary amine begins consuming the remaining alkyl halide, leaving you with a mixture of unreacted starting material, secondary amine, and tertiary amine.

Q2: How can I adjust my direct alkylation protocol to suppress di-alkylation without changing my reagents? A: You must alter the base and solvent environment. Using1[1] is a field-proven method to suppress dialkylation. The high solubility and specific basicity of Cs₂CO₃ in DMF promote mono-alkylation while sterically and electronically inhibiting the second alkylation step. Additionally, using a 2:1 stoichiometric ratio of amine to alkyl halide ensures the primary amine remains statistically favored.

Q3: Is reductive amination a more reliable alternative for mono-alkylation? A: Yes. Reductive amination is inherently resistant to over-alkylation if executed correctly. By pre-forming the imine intermediate with an aldehyde before introducing a mild reducing agent like 2[2], you eliminate the presence of reactive alkyl halides. Since the resulting secondary amine cannot form a stable imine with another aldehyde molecule (it would form an unstable, sterically hindered iminium ion), the reaction naturally halts at mono-alkylation.

Q4: What is the "Borrowing Hydrogen" strategy, and why is it recommended for p-anisidine? A: The "Borrowing Hydrogen" (or hydrogen auto-transfer) strategy is a highly chemoselective, green chemistry approach that uses alcohols instead of toxic alkyl halides. A transition metal catalyst (e.g., 3[3]) temporarily "borrows" hydrogen from the alcohol, oxidizing it to an aldehyde. The p-methoxyaniline reacts with the aldehyde to form an imine, and the catalyst then returns the hydrogen to reduce the imine to a secondary amine. This method is 4[4] and produces water as the only byproduct.

Quantitative Data Comparison

To aid in experimental design, the following table summarizes the performance metrics of various N-alkylation strategies when applied to p-methoxyaniline.

Synthetic StrategyReagents / CatalystTypical Yield (Mono)Selectivity (Mono:Di)Reaction TimeKey Advantage
Direct Alkylation (Standard) Alkyl Halide, K₂CO₃, DMF40–60%Poor (< 70:30)12–16 hLow cost, readily available
Direct Alkylation (Optimized) Alkyl Halide, Cs₂CO₃, DMF85–95%Excellent (> 95:5)5–12 hSuppresses dialkylation
One-Pot Reductive Amination Aldehyde, NaBH(OAc)₃, DCE85–95%Excellent (> 98:2)1–3 hFast, highly chemoselective
Borrowing Hydrogen Alcohol, TM Catalyst, Base80–99%Excellent (> 99:1)12–24 hGreen chemistry, H₂O byproduct

Detailed Step-by-Step Methodologies

Protocol A: One-Pot Reductive Amination (Highly Recommended)

This protocol utilizes NaBH(OAc)₃, which is mild enough to reduce imines without reducing unreacted aldehydes, ensuring strict mono-alkylation.

  • Imine Formation: In a round-bottom flask, dissolve p-anisidine (10 mmol) and the target aldehyde (10.5 mmol) in 40 mL of dichloroethane (DCE). Add acetic acid (10 mmol) to catalyze the condensation.

  • Self-Validation Checkpoint 1: Stir for 30 minutes at room temperature. Spot the mixture on a TLC plate (Hexane/EtOAc). The complete disappearance of the p-anisidine spot and the appearance of a new, less polar imine spot validates that condensation is complete. (Causality: If the primary amine persists, water is driving the equilibrium backward; add 4Å molecular sieves).

  • Reduction: Portion-wise, add sodium triacetoxyborohydride (NaBH(OAc)₃, 14 mmol).

  • Self-Validation Checkpoint 2: Stir for 1–3 hours. A secondary TLC check should reveal a single new spot corresponding to the secondary amine. Because NaBH(OAc)₃ requires protonation to be active, the slightly acidic environment perfectly tunes the reduction rate.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with dichloromethane, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Cs₂CO₃-Promoted Direct N-Alkylation

If your workflow mandates the use of alkyl halides, use this optimized protocol to prevent di-alkylation.

  • Preparation: To a dry round-bottom flask, add p-anisidine (20 mmol, 2.0 eq) and anhydrous Cesium Carbonate (Cs₂CO₃, 10 mmol, 1.0 eq). (Causality: The 2:1 amine-to-halide ratio statistically favors the primary amine).

  • Solvent Addition: Suspend the mixture in 20 mL of anhydrous DMF.

  • Alkylation: Dropwise, add the alkyl halide (10 mmol, 1.0 eq) at room temperature. Heat the mixture to 60 °C for 5 hours.

  • Self-Validation Checkpoint: Monitor via TLC under a UV lamp. The secondary amine product will typically run higher (less polar) than the primary amine but lower than the tertiary amine. The specific basicity of Cs₂CO₃ sterically and electronically inhibits the second alkylation, so the tertiary spot should be absent. If a third, highly non-polar spot appears, dialkylation is occurring—immediately cool the reaction to 0°C to halt kinetics.

  • Workup: Filter the inorganic salts, dilute with water, and extract with ethyl acetate. Wash the organic layer extensively with brine (5x) to remove all residual DMF.

References

  • Castillo Millán, J. et al. "Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines." European Journal of Organic Chemistry, 2016. 1

  • BenchChem. "A Comparative Guide to the Synthetic Routes of N,N-Dibenzyl-p-anisidine." BenchChem Technical Guides, 2025. 2

  • Bähn, S. et al. "Iron catalysed direct alkylation of amines with alcohols." Nature Communications, 2019. 3

  • "Organic Catalyzed Alcohol Nitrogen Alkylation Reaction (A Review)." Russian Journal of General Chemistry, Springer, 2026. 4

Sources

Optimization

Side reactions in the synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol

Welcome to the Technical Support Center As a Senior Application Scientist, I have spent years troubleshooting and scaling up the synthesis of aniline derivatives. The synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center

As a Senior Application Scientist, I have spent years troubleshooting and scaling up the synthesis of aniline derivatives. The synthesis of 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8)—a critical tertiary amine intermediate used in dye manufacturing and pharmaceutical scaffolds—presents unique chemoselectivity challenges.

Because the starting material, p-anisidine, contains a strongly electron-donating methoxy group, the aniline nitrogen is highly nucleophilic[1]. While this facilitates the desired N-alkylation, it simultaneously opens the door to competing side reactions such as over-alkylation, O-alkylation, and rapid aerobic oxidation.

This guide is designed to move beyond basic recipes. Here, we analyze the mechanistic causality behind these side reactions and provide a self-validating framework to ensure your synthesis is robust, high-yielding, and reproducible.

System Overview: Reaction Mechanics & Side Pathways

The synthesis typically proceeds via a two-step sequence: N-ethylation of p-anisidine followed by N-hydroxyethylation (or vice versa). Understanding the branching pathways of this system is critical for troubleshooting.

SynthesisPathway A p-Anisidine (Starting Material) B N-Ethyl-p-anisidine (Intermediate 1) A->B Ethylation (EtBr / Base) C 2-(p-Methoxyanilino)ethanol (Intermediate 2) A->C Hydroxyethylation (EO or 2-CE) G Quinone Imines / Tars (Oxidation) A->G O2 / Heat D 2-(N-Ethyl-p-methoxyanilino)ethanol (Target Product) B->D Hydroxyethylation (EO or 2-CE) B->G C->D Ethylation (EtBr / Base) E O-Alkylated Byproduct (Etherification) D->E Excess EO/2-CE (O-Alkylation) F Quaternary Ammonium Salt (Over-alkylation) D->F Excess EtBr (N-Alkylation)

Reaction pathways and potential side reactions in 2-(N-Ethyl-p-methoxyanilino)ethanol synthesis.

Diagnostic Matrix: Reagent Selection & Byproduct Profiling

The choice of alkylating agent directly dictates the impurity profile of your reaction. Below is a quantitative comparison of common reagents used in this workflow.

ReagentStepTypical YieldMajor Side ReactionByproduct (%)Mitigation Strategy
Ethylene Oxide (EO) Hydroxyethylation85-95%O-Alkylation / Polymerization5-10%Strict stoichiometric control (1.05 eq); Temp < 50°C
2-Chloroethanol (2-CE) Hydroxyethylation70-80%Incomplete Reaction10-15%Use excess reagent (1.5-3.0 eq); Add KI catalyst
Ethyl Bromide (EtBr) Ethylation80-90%Quaternization< 5%Mild base (K₂CO₃); Monitor via HPLC
Diethyl Sulfate (DES) Ethylation85-95%Ring Alkylation (Trace)< 2%Maintain basic pH; Avoid Lewis acids

Troubleshooting FAQs: Causality & Solutions

Q1: My reaction mixture turns dark brown/black shortly after heating. What is causing this degradation? A1: This is a classic oxidation issue. The p-methoxy group of p-anisidine strongly donates electron density into the aromatic ring via resonance. This raises the HOMO (Highest Occupied Molecular Orbital) energy of the molecule, making it highly susceptible to aerobic oxidation. The aniline oxidizes to form a diimine intermediate, which subsequently hydrolyzes or polymerizes into dark-colored quinone imines. Solution: Purge the reaction vessel thoroughly with an inert gas (N₂ or Argon) prior to heating[2]. Use freshly distilled, degassed solvents.

Q2: I am observing significant formation of a more polar byproduct during the hydroxyethylation step with ethylene oxide. How do I minimize this? A2: You are observing O-alkylation (etherification) or PEGylation. Once the initial N-hydroxyethylation occurs, the newly formed primary hydroxyl group (-CH₂CH₂OH) can compete as a nucleophile. Under strongly basic conditions, it forms an alkoxide that attacks another molecule of ethylene oxide, yielding an N-(2-(2-hydroxyethoxy)ethyl) byproduct[2]. Solution: Switch to a weaker base to prevent alkoxide formation. Strictly control the stoichiometry of ethylene oxide to 1.0 - 1.05 equivalents, and ensure the addition rate is slow enough to maintain a low steady-state concentration of EO in the reactor[2].

Q3: When using 2-chloroethanol, the reaction stalls with 15-20% of the intermediate remaining. Why is the conversion incomplete? A3: 2-Chloroethanol is a less reactive electrophile compared to ethylene oxide[3]. As the reaction proceeds, the accumulation of chloride salts and the increasing steric hindrance around the forming tertiary amine drastically reduce the reaction rate. Solution: Implement Finkelstein catalysis by adding 0.1-0.2 equivalents of Potassium Iodide (KI). The in-situ generation of 2-iodoethanol provides a much better leaving group, accelerating the nucleophilic attack. Additionally, ensure adequate base (e.g., K₂CO₃ and Na₂CO₃) is present to neutralize the generated HCl, which would otherwise protonate the amine and halt nucleophilicity[3].

Q4: I am having difficulty purifying the final product via silica gel chromatography. The product tails severely. What is the issue? A4: Strong adsorption. As a tertiary amine, 2-(N-Ethyl-p-methoxyanilino)ethanol is basic and interacts strongly with the acidic silanol groups on the surface of standard silica gel, leading to irreversible adsorption and tailing[2]. Solution: Modify your mobile phase by adding 0.1-1% of a basic modifier like Triethylamine (TEA) to compete with the product for binding sites on the silica[2].

TroubleshootingTree Issue Issue Detected: Low Yield / Impurities TLC Analyze via TLC/HPLC Issue->TLC Dark Dark/Tarry Mixture TLC->Dark Multiple Multiple Polar Spots TLC->Multiple SM Starting Material Remains TLC->SM Oxidation Oxidation: Purge N2, Add Antioxidant Dark->Oxidation OAlkyl O-Alkylation: Reduce EO Equivalents Multiple->OAlkyl Quat Quaternization: Reduce Temp & Alkyl Multiple->Quat Incomplete Incomplete Reaction: Increase Base/Temp or Time SM->Incomplete

Diagnostic logic tree for identifying and resolving common synthesis impurities and low yields.

Self-Validating Experimental Protocol

This protocol utilizes a sequential N-ethylation followed by N-hydroxyethylation. It incorporates built-in analytical checkpoints to prevent the propagation of errors.

Phase 1: N-Ethylation of p-Anisidine
  • Setup: To a dry, N₂-flushed 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add p-anisidine (1.0 eq) and anhydrous K₂CO₃ (2.5 eq) in anhydrous DMF[4].

  • Addition: Heat the suspension to 80°C. Add ethyl bromide (1.05 eq) dropwise over 2 hours using an addition funnel. Causality Note: Slow addition prevents a high localized concentration of the electrophile, mitigating the risk of quaternization.

  • Validation Check (In-Process): After 12 hours, pull a 0.5 mL aliquot. Perform TLC (Hexanes:EtOAc 4:1)[4]. The primary amine spot should be <2% area by HPLC. If unreacted p-anisidine remains, continue heating. Do not proceed to Phase 2 until the primary amine is consumed, as it will react with the next reagent to form an unwanted secondary amine byproduct.

  • Workup: Cool to room temperature. Filter the inorganic salts. Concentrate the filtrate under reduced pressure. Extract with Ethyl Acetate and wash with brine. Dry over Na₂SO₄ and concentrate to yield N-Ethyl-p-anisidine.

Phase 2: N-Hydroxyethylation (Using 2-Chloroethanol)
  • Setup: In a 500 mL pressure-rated flask, dissolve the intermediate N-Ethyl-p-anisidine (1.0 eq) in methanol (5 volumes). Add Na₂CO₃ (3.0 eq) and K₂CO₃ (1.0 eq)[3]. Add 0.1 eq of Potassium Iodide (KI) to initiate Finkelstein catalysis.

  • Addition: Add 2-Chloroethanol (3.0 eq). Causality Note: A large excess is used here because 2-CE is less reactive and less prone to O-alkylation than ethylene oxide, but requires a strong thermodynamic driving force for complete conversion[3].

  • Reaction: Seal the flask and stir at room temperature to 60°C (depending on substrate activation) for 18-24 hours[3].

  • Validation Check (In-Process): Analyze via HPLC. The target product mass [M+H]+ should be dominant. If the reaction has stalled, verify the pH is still basic; add additional Na₂CO₃ if the generated HCl has neutralized the buffer.

  • Isolation: Cool the mixture. Filter the salts. Remove the solvent via rotary evaporation. Purify the crude oil via silica gel chromatography (eluting with Hexanes:EtOAc 2:1 containing 1% TEA) to afford pure 2-(N-Ethyl-p-methoxyanilino)ethanol[2].

References

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2019). p-Anisidine and its hydrochloride: Human health tier II assessment.[Link]

  • Ningbo Inno Pharmchem Co., Ltd. (2026). Exploring the Chemical Properties and Synthesis of p-Anisidine.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of N-Alkylanilinoethanols

Welcome to the Technical Support Center for the synthesis of N-alkylanilinoethanols (e.g., N-ethyl-N-hydroxyethylaniline). These compounds are highly valuable intermediates in the production of azo dyes, nonlinear optica...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of N-alkylanilinoethanols (e.g., N-ethyl-N-hydroxyethylaniline). These compounds are highly valuable intermediates in the production of azo dyes, nonlinear optical (NLO) chromophores, and specialized pharmaceutical agents[1][2].

As a Senior Application Scientist, I have designed this guide to move beyond mere step-by-step instructions. Here, we analyze the thermodynamic and kinetic causality behind each reaction choice, ensuring that your experimental workflows are robust, reproducible, and self-validating.

Mechanistic Pathways & Workflow Visualization

The synthesis of N-alkylanilinoethanols is fundamentally an N-alkylation of a secondary aromatic amine. Researchers typically choose between two primary pathways:

  • Direct Ethoxylation: Utilizing under high pressure[3].

  • Nucleophilic Substitution: Utilizing in the presence of a halide-exchange catalyst[4].

The diagram below maps these workflows alongside their primary mechanistic pitfalls.

SynthesisPathways Start N-Ethylaniline (Secondary Amine) Cat1 Taurine Catalyst (Autoclave, 130°C) Start->Cat1 Cat2 NaI (Finkelstein) (In Situ 2-Iodoethanol) Start->Cat2 EO Ethylene Oxide (Highly Reactive Gas) EO->Cat1 Poly Polyethoxylation (O-Alkylation Byproduct) Cat1->Poly Excess EO (Base Catalyzed) Product N-Ethyl-N-(2-hydroxyethyl)aniline (Target Product) Cat1->Product Stoichiometric Control (1:1) CE 2-Chloroethanol (Poor Electrophile) CE->Cat2 Cat2->Product Enhanced SN2 Kinetics

Reaction pathways for N-alkylanilinoethanol synthesis, highlighting the Finkelstein effect.

Quantitative Data: Comparative Methodology

Selecting the correct synthetic route depends on your laboratory capabilities and scale. The table below summarizes the quantitative parameters and challenges associated with both methods.

ParameterRoute A: Ethoxylation (Ethylene Oxide)Route B: Alkylation (2-Chloroethanol)
Core Reagents N-Ethylaniline, Ethylene OxideN-Ethylaniline, 2-Chloroethanol
Catalyst System Taurine (Bifunctional Zwitterion)Sodium Iodide (NaI) + Base (NaHCO₃)
Operating Temperature 100 °C – 140 °C70 °C – 100 °C
Reaction Time 2 – 4 hours10 – 20 hours
Average Yield > 98%70% – 85%
Primary Challenge Toxic gas handling, PolyethoxylationSluggish Sₙ2 kinetics, Halide salt removal
Optimal Scale Industrial / Pilot Plant Scale-upLaboratory / Discovery Scale

Verified Experimental Protocols

Protocol A: Solvent-Free Ethoxylation (Industrial/Autoclave Method)

This protocol utilizes a bifunctional taurine catalyst to direct the highly reactive ethylene oxide gas, ensuring high N-alkylation chemoselectivity while suppressing O-alkylation[3][5].

  • Preparation & Purging: In a high-pressure autoclave, charge N-ethylaniline (1.0 equiv) and taurine (0.01 equiv). Purge the system with inert nitrogen gas three times. Causality: Removing oxygen prevents the oxidative degradation of the amine at high temperatures, which would otherwise lead to dark, quinoid-type impurities.

  • Reagent Introduction: Seal the autoclave and introduce ethylene oxide (1.01 to max 1.05 equiv) under pressure. Self-Validation: Gravimetrically verify the mass of ethylene oxide added. Exceeding 1.05 equivalents mathematically guarantees the formation of polyethoxylated byproducts.

  • Heating Profile: Ramp the temperature to 102 °C at a rate of 1 °C/min. Because the epoxide ring-opening is highly exothermic, external heating must be suspended once initiated. The internal temperature will naturally exotherm to approximately 133 °C[3].

  • Maturation: Maintain the reaction at 130 °C–140 °C for 4 hours. Self-Validation: Monitor the internal pressure gauge. A complete stabilization in pressure indicates the total consumption of the ethylene oxide gas, validating the end of the reaction phase.

  • Isolation: Cool the vessel to 40 °C, safely vent any residual pressure through an acidic scrubber, and collect the crude liquid. The product is typically obtained in >99% yield[3].

Protocol B: Finkelstein-Assisted Alkylation (Laboratory Method)

This protocol overcomes the poor leaving group ability of the chloride ion by generating a highly reactive alkyl iodide intermediate in situ[4].

  • In Situ Halide Exchange: In a round-bottom flask, dissolve 2-chloroethanol (1.0 equiv) and Sodium Iodide (NaI, 3.0 equiv) in anhydrous acetone. Reflux for 8 hours under argon. Causality: Chloride is a poor leaving group for Sₙ2 reactions with bulky secondary amines. NaI converts 2-chloroethanol to 2-iodoethanol. Self-Validation: The visible precipitation of NaCl in the acetone solution confirms that the Finkelstein equilibrium is successfully driving forward.

  • Solvent Swap: Evaporate the acetone to dryness under reduced pressure. Redissolve the resulting intermediate in anhydrous N,N-Dimethylformamide (DMF).

  • Alkylation: Add freshly distilled N-ethylaniline (2.0 equiv, or 1.0 equiv with 2.0 equiv NaHCO₃). Stir the suspension at 70 °C for 20 hours[4].

  • Workup & Purification: Quench the reaction with deionized water and extract with ethyl acetate. Wash the organic layer with brine to remove DMF, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude oil via silica gel column chromatography or vacuum distillation.

Troubleshooting Guide & FAQs

Q1: My ethoxylation reaction is yielding a mixture of products with higher molecular weights. How do I suppress this? A: You are experiencing polyethoxylation. The newly formed primary alcohol of your product is acting as a nucleophile and reacting with excess ethylene oxide to form PEG-like chains. Causality & Solution: The alkoxide ion is a vastly stronger nucleophile than the starting secondary amine. To prevent this, strict stoichiometric control is mandatory (maximum 1.05 equivalents of EO). Furthermore, utilizing a zwitterionic catalyst like helps coordinate the epoxide specifically to the amine via hydrogen bonding, accelerating the initial N-alkylation over subsequent O-alkylation[3][5]. Do not use strong basic catalysts (like KOH), as they will immediately deprotonate the product's hydroxyl group and trigger runaway polyethoxylation.

Q2: When using 2-chloroethanol, my TLC shows mostly unreacted N-ethylaniline even after 24 hours of reflux. What is going wrong? A: The Sₙ2 substitution of a sterically hindered secondary aromatic amine onto a primary alkyl chloride is kinetically sluggish. Causality & Solution: You must lower the activation energy of the transition state by employing a better electrophile. If you are not already doing so, add 1 to 3 equivalents of Sodium Iodide (NaI) to initiate a [4]. Iodide is a vastly superior leaving group compared to chloride, which will dramatically accelerate the reaction kinetics.

Q3: The product isolated from the 2-chloroethanol route is dark brown instead of the expected pale yellow. How can I prevent this discoloration? A: Anilines are highly susceptible to air oxidation. Causality & Solution: Discoloration occurs when the reaction mixture is exposed to oxygen at elevated temperatures, forming intensely colored quinoid-type byproducts. Always distill your starting N-ethylaniline prior to use, and conduct the entire reaction under a strict argon or nitrogen atmosphere[2]. If your product is already dark, it can usually be decolorized by vacuum distillation (bp ~268 °C at atmospheric pressure, but it must be distilled under high vacuum to prevent thermal degradation).

Q4: I am trying to synthesize a quaternary ammonium salt downstream using this product, but my quaternization is failing. Why? A: If you are synthesizing dyes like , the hydroxyl group of the N-alkylanilinoethanol must first be converted into a good leaving group (e.g., via thionyl chloride to form a chloroethyl derivative) before quaternization[5]. The hydroxyl group itself cannot be directly displaced by a tertiary amine to form the quaternary salt.

References

  • Macromolecules (ACS Publications). Thermotropic Side-Chain Liquid Crystalline Copolymers Containing Both Mono- and Bisazobenzene Mesogens: Synthesis and Properties. URL:[Link]

  • Macromolecules (ACS Publications). A New Postfunctional Approach To Prepare Second-Order Nonlinear Optical Polyphophazenes Containing Sulfonyl-Based Chromophore. URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 2-(N-Ethyl-p-methoxyanilino)ethanol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of highly functionalized aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation and purification of highly functionalized aniline derivatives. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a critical intermediate in the synthesis of electro-optic chromophores, azo dyes, and pharmaceuticals. However, its unique molecular architecture presents three distinct purification challenges: severe oxidation susceptibility, amphiphilic emulsion generation, and thermal instability.

This guide is designed to move beyond basic protocols by explaining the chemical causality behind these challenges, providing you with self-validating workflows to ensure experimental success.

Physicochemical Profile & Purification Implications

Before troubleshooting, it is critical to understand how the quantitative properties of this molecule dictate its behavior in the lab.

ParameterValuePurification Implication
CAS Number 38540-90-8Primary identifier for cross-referencing safety and spectral data.
Molecular Weight 195.26 g/mol Used for precise mass-balance tracking during extraction.
Boiling Point ~160-170°C (at 1 mbar)High thermal stress threshold; mandates high-vacuum short-path distillation.
LogP (Estimated) ~1.8 - 2.2Amphiphilic nature; highly prone to stabilizing oil-in-water emulsions.
pKa (Conjugate Acid) ~5.5 - 6.5Allows for pH-dependent selective aqueous extraction.
Troubleshooting Guides & FAQs

Q1: Why does my purified 2-(N-Ethyl-p-methoxyanilino)ethanol turn dark brown or black within hours of isolation? A: This is a classic case of rapid aerobic oxidation. The causality lies in the highly electron-rich nature of the aniline core. The para-methoxy group donates electron density via resonance, while the N-alkyl groups donate via induction. This significantly raises the Highest Occupied Molecular Orbital (HOMO) of the molecule, making it highly susceptible to single-electron transfer to atmospheric oxygen. This forms a reactive aminium radical cation, which subsequently propagates into highly conjugated quinone imine derivatives (which appear dark brown/black)[1]. Self-Validating Check: Spot the darkened product on a TLC plate. If you observe severe streaking that stains intensely with KMnO₄, oxidation has occurred. Solution: Degas all extraction solvents by sparging with argon for 15 minutes. Store the final purified compound in amber, argon-flushed vials at -20°C.

Q2: During the aqueous quench and extraction, I encounter a stubborn emulsion. How can I break it and prevent it? A: The emulsion is caused by the intrinsic amphiphilic molecular design of the compound[2]. The p-methoxyphenyl and ethyl groups form a lipophilic tail, while the 2-hydroxyethyl group and the basic nitrogen act as a hydrophilic head. This surfactant-like structure lowers interfacial tension, stabilizing oil-in-water emulsions. Solution: Never use pure water for the quench. Instead, use a saturated NaCl solution (brine). The high ionic strength forces the organic compound out of the aqueous phase (the "salting-out" effect) and disrupts the micellar structures stabilizing the emulsion.

Q3: Vacuum distillation leads to significant yield loss and degradation. What are the optimal parameters? A: The primary alcohol group forms strong intermolecular hydrogen bonds, significantly elevating the boiling point. If distilled at a standard rough vacuum (e.g., 10-20 mbar), the required pot temperature exceeds 150°C. At this thermal stress, the compound undergoes intramolecular cyclization (forming morpholine derivatives) or cleavage of the hydroxyethyl group. Solution: Utilize a short-path distillation apparatus (Kugelrohr or wiped-film evaporator) coupled with a high-vacuum pump capable of < 0.1 mbar. This lowers the boiling point to a safe thermal window (< 120°C).

Q4: How do I separate unreacted N-ethyl-p-anisidine from the target product? A: Both compounds are basic anilines, but 2-(N-Ethyl-p-methoxyanilino)ethanol possesses a primary hydroxyl group. This structural difference provides a significant polarity gap. Solution: Use silica gel flash chromatography. The hydroxyl group strongly interacts with the stationary phase via hydrogen bonding. Crucial Step: Add 1% Triethylamine (TEA) to your eluent. The TEA neutralizes the acidic silanol groups on the silica, preventing the basic aniline from streaking and ensuring sharp, self-validating peak resolution[3].

Self-Validating Experimental Protocols
Protocol A: Emulsion-Free Aqueous Workup

This protocol utilizes ionic strength and pH control to bypass the amphiphilic nature of the product.

  • Dilute the crude reaction mixture with Ethyl Acetate (EtOAc) (3 volumes relative to the reaction volume).

  • Wash the organic layer with 1 volume of saturated aqueous NaCl (brine). Do not shake vigorously; invert the separatory funnel gently 5-10 times to prevent micelle formation.

  • Allow phase separation for 15 minutes. Self-Validation: You should observe a sharp interface. If a cloudy emulsion persists, add 5 mL of saturated aqueous Na₂CO₃ to adjust the aqueous pH to ~8. This ensures the amine is fully deprotonated and less water-soluble.

  • Separate the organic layer, dry over anhydrous Na₂SO₄ until the solid is free-flowing, and filter.

Protocol B: Inert-Atmosphere Flash Chromatography

This protocol prevents on-column oxidation and silanol-induced streaking.

  • Pack a silica gel column using Hexanes containing 1% Triethylamine (v/v).

  • Load the crude mixture dissolved in a minimum amount of Dichloromethane (DCM).

  • Elute with a gradient of Hexanes:EtOAc (9:1 to 1:1) under positive nitrogen pressure.

  • Monitor fractions via TLC. Self-Validation: The target product will be UV active and stain a distinct brown/yellow with Iodine vapor.

  • Pool the product fractions and concentrate under reduced pressure at < 35°C to prevent thermal degradation.

Visual Workflows

PurificationWorkflow Start Crude Reaction Mixture (Amphiphilic nature) Quench Aqueous Quench & Brine Wash (Breaks emulsions) Start->Quench Extract Organic Extraction (EtOAc) (Isolates target) Quench->Extract Dry Dry over Na2SO4 & Filter (Removes water) Extract->Dry Distill Short-Path Vacuum Distillation (< 0.1 mbar, < 140°C) Dry->Distill Pure Pure 2-(N-Ethyl-p-methoxyanilino)ethanol Distill->Pure

Fig 1. Step-by-step purification workflow optimized for amphiphilic aniline derivatives.

DegradationPathway Target 2-(N-Ethyl-p-methoxyanilino)ethanol (Electron-Rich Core) Radical Aminium Radical Cation (Highly Reactive) Target->Radical + O2 / Light Morpholine Intramolecular Cyclization (Morpholine Derivatives) Target->Morpholine + Heat / Acid O2 O2 (Air Exposure) O2->Radical Heat Thermal Stress (>140°C) Heat->Morpholine Quinone Quinone Imine Derivatives (Dark Brown/Black Impurities) Radical->Quinone Propagation

Fig 2. Chemical degradation pathways via oxidation and thermal stress.

References
  • Title: 1,4-quinone Imines and Diimines: Oxidation of Anilines and Benzenediamines Source: Thieme-Connect URL: [1]

  • Title: Self-Assembled Cylindrical and Vesicular Molecular Templates for Polyaniline Nanofibers and Nanotapes Source: ACS Publications URL: [2]

  • Title: Synthesis and Characterization of Photoprocessable Lignin-Based Azo Polymer Source: ACS Publications URL: [3]

Sources

Troubleshooting

Technical Support Center: p-Methoxyaniline (p-Anisidine) Removal Guide

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocols for the removal of unreacted p-methoxyaniline (also known as p-anisidine) from reaction mixtures.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides authoritative troubleshooting and protocols for the removal of unreacted p-methoxyaniline (also known as p-anisidine) from reaction mixtures. As a non-volatile, moderately lipophilic aromatic amine, p-methoxyaniline often complicates downstream purification if not properly sequestered. This guide is designed for researchers and drug development professionals requiring field-proven, scalable, and self-validating purification strategies.

Physicochemical Profiling of p-Methoxyaniline

Understanding the intrinsic properties of p-methoxyaniline is the first step in designing an effective removal strategy. The electron-donating methoxy group at the para position increases the electron density on the aromatic ring, making the amine more basic than unsubstituted aniline[1].

PropertyValueCausality / Relevance to Removal Strategy
pKa (Conjugate Acid) 5.36[2]Protonates readily in mildly acidic conditions (pH < 4), enabling aqueous extraction.
LogP (Octanol-Water) 0.95[3]Moderately lipophilic; remains in the organic phase at neutral/basic pH.
Water Solubility 21 g/L (at 20 °C)[3]Slightly soluble in water; requires complete ionization for efficient aqueous partitioning.
Boiling Point 243 °C[4]Non-volatile; cannot be removed via standard rotary evaporation or high-vacuum drying.

Workflow Decision Matrix

Selecting the correct removal method depends entirely on the chemical stability and functional groups present in your target product. Use the decision matrix below to identify the optimal protocol.

Workflow Start Reaction Mixture (Contains p-Methoxyaniline) Q1 Is your target product acid-sensitive? Start->Q1 Q2 Does your product contain primary/secondary amines? Q1->Q2 Yes MethodA Method A: Aqueous Acid Wash (1M HCl or 10% Citric Acid) Q1->MethodA No MethodB Method B: Electrophilic Scavenger (Polymer-bound Isocyanate) Q2->MethodB No MethodD Method D: Silica Chromatography (with basic modifier) Q2->MethodD Yes MethodC Method C: Acidic Ion-Exchange (Amberlyst-15 Resin) MethodA->MethodC Emulsion issues?

Decision matrix for selecting the optimal p-methoxyaniline removal strategy.

Validated Experimental Protocols

Method A: Liquid-Liquid Extraction (Acid Wash)

Causality: With a pKa of 5.36[2], p-anisidine is effectively protonated at a pH below 3. The resulting anilinium salt is highly water-soluble and partitions out of the organic phase, leaving the neutral target product behind. Self-Validating System: The success of this method is verified in real-time by spotting the organic layer on a TLC plate and staining with Ninhydrin; the disappearance of the characteristic p-anisidine spot confirms complete removal.

Step-by-Step Protocol:

  • Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.

  • Transfer to a separatory funnel and wash the organic layer with 3 equal volumes of 1M HCl. (Note: If the product is mildly acid-sensitive, substitute 1M HCl with 10% aqueous citric acid).

  • Perform a TLC check of the organic layer. If p-anisidine persists, perform one additional acid wash.

  • Wash the organic layer with saturated aqueous NaHCO₃ to neutralize residual acid, followed by a brine wash.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Method B: Solid-Phase Scavenging (Polymer-Bound Isocyanate)

Causality: Polymer-bound isocyanate acts as an electrophilic scavenger. It covalently reacts with the nucleophilic primary amine of unreacted p-anisidine to form a stable urea linkage anchored to an insoluble polystyrene backbone[5]. This allows removal via simple filtration, bypassing aqueous workups entirely—ideal for water-sensitive or highly polar products.

Step-by-Step Protocol:

  • Dissolve the crude mixture in an anhydrous, non-nucleophilic solvent (e.g., DCM, THF, or DMF).

  • Add 3 to 5 equivalents of polymer-bound isocyanate resin (typical loading ~1.5 mmol/g) relative to the estimated amount of unreacted p-anisidine.

  • Agitate the suspension gently on an orbital shaker at room temperature for 2–4 hours. (Avoid magnetic stirring, which can physically grind and degrade the polymer beads).

  • Filter the suspension through a fritted glass funnel. Wash the resin bed thoroughly with DCM to elute the product.

  • Self-Validation: Analyze the filtrate via LC-MS. The absence of the m/z 124 [M+H]⁺ peak confirms complete scavenging. Concentrate the filtrate to yield the amine-free product.

Method C: Ion-Exchange Catch-and-Release (Amberlyst-15)

Causality: Amberlyst-15 is a strongly acidic, macroreticular sulfonic acid resin. It protonates p-anisidine and ionically binds the resulting cation to the solid support[6]. This method is highly effective when liquid-liquid extraction causes intractable emulsions.

Step-by-Step Protocol:

  • Pre-swell Amberlyst-15 resin (3 equivalents based on p-anisidine) in DCM for 15 minutes.

  • Add the crude reaction mixture to the resin suspension and stir at room temperature for 1–2 hours.

  • Filter the resin and wash thoroughly with DCM or Methanol. The unreacted p-anisidine remains ionically bound to the resin.

  • Concentrate the filtrate.

  • Self-Validation: If your target product was also basic and got "caught" by the resin, you can selectively "release" it by washing the resin with a 2M solution of Ammonia in Methanol, leaving the more basic impurities behind.

Frequently Asked Questions (FAQs)

Q: Why does my p-anisidine streak on the silica column even after an acid wash? A: p-Anisidine is prone to air oxidation, forming highly polar, colored polymeric impurities (often appearing grey-brown)[4]. These oxidation products may not fully partition into the acid wash. Pre-filtering the crude mixture through a short pad of Celite or using a basic modifier (e.g., 1% Triethylamine) in your chromatography eluent prevents streaking.

Q: Can I use Amberlyst-15 if my target molecule has a Boc-protected amine? A: It is highly discouraged. Amberlyst-15 is a strongly acidic resin and can prematurely cleave acid-sensitive protecting groups like Boc or tert-butyl esters during the scavenging process[6]. If your molecule is acid-sensitive, default to Method B (Polymer-bound isocyanate).

Q: I am scaling up my reaction to >50 grams. Is polymer-bound isocyanate still the best choice? A: For large-scale synthesis, scavenger resins become cost-prohibitive and generate excessive solid waste. Liquid-liquid extraction (Method A) is the industry standard for scale-up. If emulsions occur during the acid wash at scale, filtering the biphasic mixture through a pad of Celite before phase separation usually breaks the emulsion.

References

  • P-Anisidine: Organic Chemistry Study Guide - Fiveable Source: fiveable.me URL: [Link]

  • P-Anisidine | C7H9NO | CID 7732 - PubChem Source: nih.gov URL:[Link]

  • p-Anisidine - Wikipedia Source: wikipedia.org URL:[Link]

  • p-ANISIDINE - Physical and Chemical Properties Source: manavchem.com URL: [Link]

  • Natural Product-like Combinatorial Libraries Based on Privileged Structures Source: Journal of the American Chemical Society (ACS Publications) URL: [Link]

  • Organic Syntheses Procedure: Amberlyst 15 Source: orgsyn.org URL: [Link]

Sources

Optimization

Technical Support Center: 2-(N-Ethyl-p-methoxyanilino)ethanol Stability &amp; Troubleshooting

Welcome to the Reagent Formulation & Stability Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of electron-rich aniline derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Reagent Formulation & Stability Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the handling of electron-rich aniline derivatives. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a highly versatile intermediate, but its inherent electronic structure makes it notoriously sensitive to environmental degradation. This guide provides a mechanistic understanding of its vulnerabilities and field-proven protocols to ensure reproducible experimental outcomes.

Core Molecular Vulnerabilities: The Causality of Degradation

The reactivity of 2-(N-Ethyl-p-methoxyanilino)ethanol is governed by the para-methoxy group. This strong electron-donating group (+M effect) elevates the energy of the Highest Occupied Molecular Orbital (HOMO), making the tertiary amine nitrogen exceptionally prone to Single-Electron Transfer (SET) oxidation [1].

When exposed to dissolved oxygen, trace transition metals, or photons, the molecule loses an electron to form a highly reactive aminium radical cation. This radical is the branching point for multiple destructive pathways, including N-dealkylation (loss of the ethyl or hydroxyethyl group) and dimerization into intensely colored quinone imine derivatives [2]. Understanding this SET mechanism is critical: every handling step must be designed to either remove electron acceptors (like O 2​ ) or increase the oxidation potential of the amine (via protonation).

Troubleshooting FAQs

Q1: My working solution turned from colorless to a noticeable pink/brown tint overnight. Is it still usable? A1: No, discard the solution. The pink/brown discoloration is the visual hallmark of quinone imine formation and dimerization resulting from auto-oxidation [3]. Once this color shift occurs, the concentration of the intact monomer is compromised, and the conjugated degradation products will severely interfere with spectrophotometric or fluorometric readouts. Causality: Light and oxygen provide the activation energy and electron sink required for SET. Solution: Always prepare working solutions in degassed solvents and store them in amber vials under an inert gas overlay.

Q2: I am observing inconsistent assay kinetics across different pH buffers. How does pH affect the stability of this compound? A2: Stability is inversely proportional to pH. At acidic pH (pH < 5), the tertiary amine is protonated. This ties up the nitrogen's lone pair, drastically increasing the molecule's oxidation potential and rendering it highly stable against SET [1]. Conversely, at neutral to alkaline pH (pH > 7), the compound exists entirely as a free base, maximizing its susceptibility to oxidation. Solution: Store stock solutions in mildly acidic buffers. If your final assay requires a neutral/alkaline environment, spike the compound into the reaction mixture immediately prior to initiation.

Q3: Does the compound degrade thermally during long-term storage? A3: Yes. While the ether and alcohol functional groups are structurally sound, thermal energy accelerates the kinetics of the oxidative radical cascade. Accelerated forced degradation studies demonstrate that elevated temperatures exponentially increase the rate of aminium radical formation if even trace oxygen is present [4]. Solution: Store the lyophilized bulk powder at -20°C in a desiccator to arrest thermal degradation kinetics.

Quantitative Stability Data

Table 1 summarizes the degradation profile of 2-(N-Ethyl-p-methoxyanilino)ethanol under various stress conditions, providing a quick reference for assay design.

Storage ConditionPrimary StressorDominant Degradation MechanismVisual / Analytical IndicatorRecommended Mitigation
Ambient Air (25°C) Oxygen (O 2​ )SET Oxidation & Aminium Radical FormationPink/Brown DiscolorationArgon overlay, Antioxidants
UV/Vis Light PhotonsPhotolytic Cleavage / N-Oxide FormationRapid Absorbance ShiftAmber vials, Dark storage
Neutral/Alkaline pH Free Base AvailabilityAccelerated Auto-oxidationLoss of HPLC Peak AreaAcidify to pH < 5 for storage
Elevated Temp (>40°C) Thermal EnergyAccelerated Kinetics (Arrhenius)Dimerization / PolymerizationStore lyophilized at -20°C
Experimental Protocols
Protocol 1: Preparation of Oxidation-Resistant Stock Solutions (Self-Validating)

Causality: Dissolved oxygen and trace metal impurities in standard DI water initiate the radical cascade. By removing O 2​ and protonating the amine, we thermodynamically block the SET pathway.

Step-by-Step Methodology:

  • Solvent Degassing: Boil ultra-pure water (18.2 MΩ·cm) for 15 minutes, then purge with Argon gas for 30 minutes to displace dissolved O 2​ .

  • pH Adjustment: Adjust the degassed water to pH 4.5 using 0.1 M HCl. Self-Validation Check 1: Measure the pH before adding the API. A pH > 5 will fail to fully protonate the amine, leading to measurable degradation within 24 hours.

  • Dissolution: Dissolve 2-(N-Ethyl-p-methoxyanilino)ethanol to the desired concentration (e.g., 10 mM) while maintaining the Argon purge.

  • Storage: Aliquot the solution into argon-flushed amber glass vials and seal with PTFE-lined caps. Store at 4°C. Self-Validation Check 2: Analyze a 10 µL aliquot immediately via HPLC-UV (254 nm). The integrated peak area represents the 100% intact baseline. A successfully prepared solution will maintain >99.5% of this peak area after 7 days.

Protocol 2: Stability-Indicating HPLC-UV Workflow (Forced Degradation)

Causality: To confidently use this compound in long-term studies, you must separate the intact monomer from its degradation products (N-oxides, dealkylated amines, and dimers) [4].

Step-by-Step Methodology:

  • Column Selection: Use a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.8 µm) to resolve the polar degradation products from the parent compound.

  • Mobile Phase:

    • Buffer A: 0.1% Trifluoroacetic acid (TFA) in Water (TFA ensures the amine remains protonated on-column, preventing peak tailing).

    • Buffer B: 0.1% TFA in Acetonitrile.

  • Gradient: Run a linear gradient from 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

  • Detection: Monitor at 254 nm (aromatic ring) and 280 nm (p-anisidine core). Self-Validation Check: Inject a forced-degradation sample (exposed to 3% H 2​ O 2​ for 1 hour). You must observe clear baseline resolution between the parent peak and the earlier-eluting, more polar N-oxide and dealkylated peaks. If co-elution occurs, adjust the gradient slope.

Degradation Pathway Visualization

DegradationMechanisms Intact 2-(N-Ethyl-p-methoxyanilino)ethanol (Free Base Form) Stress Environmental Stressors (O2, Photons, Heat) Intact->Stress Exposure Radical Aminium Radical Cation (SET Intermediate) Stress->Radical Path1 N-Dealkylation (Loss of Functional Groups) Radical->Path1 Path2 Dimerization (Quinone Imines / Pink Color) Radical->Path2 Path3 N-Oxide Formation (Peroxide Mediated) Radical->Path3 Protonation Acidic Storage (pH < 5) Protonated Amine Protonation->Intact Stabilizes Protonation->Stress Blocks SET

Figure 1: Oxidative degradation pathways of 2-(N-Ethyl-p-methoxyanilino)ethanol and pH mitigation.

References
  • Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. PMC (NIH).[Link]

  • Metal-Free Functionalization of N,N-Dialkylanilines via Temporary Oxidation to N,N-Dialkylaniline N-Oxides and Group Transfer. ACS Publications.[Link]

  • Radical cation intermediates in N-dealkylation reactions. PubMed (NIH).[Link]

Sources

Troubleshooting

Technical Support Center: Interpreting Mass Spectrometry Fragmentation of N-alkylanilinoethanols

Welcome to the technical support center for the mass spectrometric analysis of N-alkylanilinoethanols. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize mass sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the mass spectrometric analysis of N-alkylanilinoethanols. This guide is designed for researchers, analytical scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of these compounds. Here, we will address common questions and troubleshooting scenarios encountered during the analysis, focusing on Electron Ionization (EI) mass spectrometry, a prevalent technique in GC-MS applications.

Our approach is rooted in the fundamental principles of organic mass spectrometry, providing not just answers, but the underlying rationale to empower you to interpret your data with confidence.

Frequently Asked Questions (FAQs)
Question 1: What is the primary and most characteristic fragmentation pattern for N-alkylanilinoethanols in EI-MS?

The dominant fragmentation pathway for N-alkylanilinoethanols is α-cleavage (alpha-cleavage).[1][2] This is the cleavage of a carbon-carbon bond adjacent to a heteroatom—in this case, the nitrogen atom.

Causality Explained: Upon electron ionization, a high-energy electron strikes the molecule, ejecting one of its electrons to form a radical cation, denoted as [M]•+. The most likely electron to be removed is one from the non-bonding lone pairs on the nitrogen or oxygen atoms.[2] The nitrogen atom is central to the most favorable fragmentation pathway. The bond between the two carbons of the ethanol group (the Cα-Cβ bond relative to the phenyl ring) is adjacent to the nitrogen. Cleavage of this bond is highly favorable because it results in the formation of a stable, resonance-stabilized iminium cation and a neutral radical.[3][4]

This iminium cation, [C₆H₅N(R)CH₂]⁺, is almost always the base peak (the most abundant ion) in the spectrum due to its stability. The positive charge is delocalized across the nitrogen and the adjacent carbon and phenyl ring.

Question 2: How does the N-alkyl group (R) affect the mass spectrum?

The identity of the N-alkyl group directly determines the mass-to-charge ratio (m/z) of the characteristic base peak. The fragmentation mechanism remains the same, but the mass of the resulting iminium ion changes predictably. This allows for the identification of the specific N-alkyl substituent in a homologous series.

Data Presentation: Characteristic Base Peaks

N-Alkyl Group (R)Structure of Base Peak IonFormula of IonCalculated m/z
Methyl (CH₃)[C₆H₅N(CH₃)CH₂]⁺C₈H₁₀N⁺120.08
Ethyl (C₂H₅)[C₆H₅N(C₂H₅)CH₂]⁺C₉H₁₂N⁺134.10
n-Propyl (C₃H₇)[C₆H₅N(C₃H₇)CH₂]⁺C₁₀H₁₄N⁺148.11
n-Butyl (C₄H₉)[C₆H₅N(C₄H₉)CH₂]⁺C₁₁H₁₆N⁺162.13

This predictable shift is a powerful diagnostic tool for identifying unknown N-alkylanilinoethanol analogues.

Question 3: Why is the molecular ion ([M]•+) peak often weak or entirely absent in the spectra of these compounds?

The molecular ion of N-alkylanilinoethanols is often unstable and undergoes rapid fragmentation.[5] The α-cleavage pathway described above is a very low-energy, efficient process. As soon as the molecular ion is formed, it has a high propensity to immediately fragment into the more stable iminium cation.

Expertise & Experience: In practice, this means that for highly branched or larger N-alkylanilinoethanols, you may not observe a peak corresponding to the molecular weight of your compound at all.[5] This is a common observation for molecules that have highly favorable fragmentation channels, such as alcohols and amines.[1] If determining the molecular weight is critical, consider using a "soft" ionization technique like Chemical Ionization (CI) or Electrospray Ionization (ESI), which imparts less energy to the molecule, promoting the formation of protonated molecules (e.g., [M+H]⁺) with less fragmentation.[6][7]

Visualizing the Core Fragmentation Pathway

The following diagram illustrates the definitive α-cleavage fragmentation of a generic N-alkylanilinoethanol.

Caption: Primary EI fragmentation of N-alkylanilinoethanols.

Troubleshooting Guide
Problem 1: I don't see the expected base peak. My spectrum is dominated by a peak at m/z 106.

Possible Cause: This strongly suggests cleavage of the N-phenyl bond rather than the expected C-C bond cleavage of the ethanol moiety. While the iminium ion [C₆H₅N(R)CH₂]⁺ is typically the most stable, a significant peak at m/z 106, corresponding to [C₆H₅NCH₃]⁺ or a related structure, can arise from alternative fragmentation pathways or rearrangements. Another possibility is the presence of an isomeric compound.

Troubleshooting Steps:

  • Verify Compound Structure: Confirm the identity and purity of your starting material using another analytical technique, such as NMR.[8]

  • Check GC Inlet Temperature: An excessively high injector temperature can cause thermal degradation of the analyte before it even reaches the MS source. This can lead to fragmentation patterns that are not representative of the molecule's structure. Try lowering the inlet temperature by 20-30 °C.

  • Examine for Isomers: Consider if an isomer is present. For example, if the alkyl group were on the phenyl ring instead of the nitrogen, the fragmentation pattern would change significantly.

  • Look for Other Fragments: Look for a fragment corresponding to the loss of the alkyl group, which would indicate cleavage at the N-alkyl bond.

Problem 2: My spectrum is complex and doesn't match library spectra. How can I get a cleaner spectrum?

Possible Cause: A complex spectrum can result from sample contamination, co-eluting peaks from your sample matrix, or column bleed from the GC.

Troubleshooting Workflow:

The following workflow can help diagnose the source of spectral complexity.

G start_node Complex Spectrum Observed decision_node1 Is the peak symmetrical? start_node->decision_node1 Check chromatogram decision_node decision_node process_node process_node end_node end_node process_node1 process_node1 decision_node1->process_node1 No (Tailing/Fronting) decision_node2 Does background subtraction help? decision_node1->decision_node2 Yes process_node2 1. Optimize GC temperature ramp. 2. Check for active sites in liner/column. 3. Consider derivatization. process_node1->process_node2 Indicates co-elution or activity end_node1 Obtain Clean Spectrum process_node2->end_node1 Re-analyze process_node3 Issue is likely column bleed or system background. decision_node2->process_node3 Yes process_node5 Issue is likely sample contamination. decision_node2->process_node5 No process_node4 1. Bake out GC column. 2. Check for leaks in the system. process_node3->process_node4 Solution process_node4->end_node1 process_node6 1. Run a solvent blank. 2. Purify sample (e.g., SPE, recrystallization). process_node5->process_node6 Solution process_node6->end_node1

Caption: Troubleshooting workflow for complex mass spectra.

Experimental Protocols
Standard Operating Procedure: GC-MS Analysis of N-alkylanilinoethanols

This protocol provides a general starting point for the analysis. Optimization may be required based on your specific instrumentation and sample.

1. Sample Preparation:

  • Dissolve 1 mg of the N-alkylanilinoethanol standard or sample in 1 mL of a suitable solvent (e.g., methanol, ethyl acetate).

  • Vortex to ensure complete dissolution.

  • If necessary, perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

2. GC-MS Instrumentation & Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • GC Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

  • Inlet: Splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.[5]

  • MS Source Temperature: 230 °C.

  • MS Quadrupole Temperature: 150 °C.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Mass Scan Range: m/z 40 - 450.

3. Data Analysis:

  • Integrate the chromatographic peak corresponding to your analyte.

  • View the mass spectrum for the integrated peak.

  • Identify the molecular ion (if present) and the base peak.

  • Compare the m/z of the base peak to the expected value from the α-cleavage fragmentation (see table above).

  • Compare the full spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[9]

Trustworthiness - A Self-Validating System: This protocol is self-validating. If a known standard (e.g., 2-(N-Ethylanilino)ethanol) is injected, it should produce a chromatogram with a single major peak. The mass spectrum of this peak must show a base peak at m/z 134, confirming that the system is performing correctly and that the fragmentation principles outlined in this guide are being observed. Any deviation points to a specific issue with the sample, preparation, or instrument, which can be addressed via the troubleshooting guide.

References
  • National Institute of Standards and Technology (NIST). Ethanol, 2-(ethylamino)-. NIST Chemistry WebBook. [Link]

  • Reddy, G. V., et al. (2007). Electrospray ionization mass spectral studies of N,N-dialkylaminoethane-2-sulphonic acids. Rapid Communications in Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. 2-(N-ethylanilino)ethanol. PubChem Compound Database. [Link]

  • Organic Chemistry Tutor. (2019). mass spectrometry: alpha-cleavage. YouTube. [Link]

  • Srinivas, R., et al. (2004). Mass spectral studies of N,N-dialkylaminoethanols. ResearchGate. [Link]

  • Chemistry Steps. Alpha (α) Cleavage. [Link]

  • Wikipedia. Alpha cleavage. [Link]

  • Smart, K. F., et al. (2010). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolites. [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-(ethylphenylamino)-. NIST Chemistry WebBook. [Link]

  • LinkedIn. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]

  • Chemazon. (2023). Alpha (α) Cleavage in Alcohols, Amines, Aldehyde and Ketone. YouTube. [Link]

  • Ferreri, L., et al. (2021). Fractioning and Compared H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules. [Link]

  • ResearchGate. EI-MS mass fragmentation pattern of 2. [Link]

  • El-Feraly, F. S., et al. (2000). Electron-Induced (EI) Mass Fragmentation is Directed by Intra- molecular H-Bonding in Two Isomeric Benzodipyran Systems. Molecules. [Link]

  • Ferreri, L., et al. (2021). Fractioning and Compared 1H NMR and GC-MS Analyses of Lanolin Acid Components. MDPI. [Link]

  • Sparkman, O. D. (2009). Anatomy of an Ion's Fragmentation After Electron Ionization, Part II. Spectroscopy Online. [Link]

  • JEOL. GC-MS(ガスクロマトグラフ質量分析計). [Link]

  • Santos, C. M. M., et al. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones. MDPI. [Link]

  • Zhang, D., et al. (2022). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. Molecules. [Link]

  • Fraga, C. G., et al. (2020). Fragmentation pathways of odd- and even-electron N-alkylated synthetic cathinones. Forensic Chemistry. [Link]

  • Smith, S. B., & Strickland, J. R. (2007). Improved GC/MS Method for Quantitation of n -Alkanes in Plant and Fecal Material. Journal of Agricultural and Food Chemistry. [Link]

  • Moriwaki, H., et al. Ionization characteristics of amino acids in direct analysis in real time mass spectrometry. Electronic Supplementary Material. [Link]

  • Song, J., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports. [Link]

  • Lebedev, A. T., et al. (2020). ALGORITHMS FOR FRAGMENTATION OF n-ALKANES AND n-PERFLUOROALKANES. Fluorine Notes. [Link]

  • Agilent Technologies. All Ions MS/MS: Targeted Screening and Quantitation Using Agilent TOF and Q-TOF LC/MS Systems. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of HPLC method for quantification of 2-(N-Ethyl-p-methoxyanilino)ethanol

Analytical Method Comparison and ICH Q2(R2) Validation Guide: Quantification of 2-(N-Ethyl-p-methoxyanilino)ethanol Executive Summary The quantification of 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8)[1], a crit...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Method Comparison and ICH Q2(R2) Validation Guide: Quantification of 2-(N-Ethyl-p-methoxyanilino)ethanol

Executive Summary

The quantification of 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8)[1], a critical aromatic amine intermediate used in specialty chemical and dye synthesis, presents a unique analytical challenge. Due to the presence of structurally similar precursors and byproducts (such as p-anisidine and N-ethyl-p-anisidine), standard reversed-phase high-performance liquid chromatography (HPLC) methods often fail to achieve adequate baseline resolution.

This guide objectively compares the performance of a standard C18 stationary phase against a Phenyl-Hexyl column. By leveraging π−π and dipole-dipole interactions, the Phenyl-Hexyl column provides superior selectivity[2]. Furthermore, this document outlines a self-validating experimental protocol and provides comprehensive validation data aligned with the latest ICH Q2(R2) guidelines[3].

Column Comparison & Mechanistic Rationale

When developing an HPLC method for aromatic amines, the choice of stationary and mobile phases dictates the success of the separation.

The Limitation of Standard C18 Columns: Traditional C18 columns rely exclusively on dispersive (hydrophobic) forces. Because 2-(N-Ethyl-p-methoxyanilino)ethanol and its impurities share highly similar hydrophobic profiles (differing only by an ethyl or hydroxyethyl group), a C18 column struggles to differentiate them, frequently resulting in peak co-elution.

The Phenyl-Hexyl Advantage: A Phenyl-Hexyl (or Biphenyl) column introduces orthogonal separation mechanisms. In addition to hydrophobic retention via the hexyl linker, the phenyl ring interacts with the delocalized electrons of the analyte's aromatic ring ( π−π interactions) and offers weak dipole-dipole interactions[2][4].

Causality in Mobile Phase Selection: The choice of organic modifier is critical when using a Phenyl-Hexyl column. Acetonitrile contains a carbon-nitrogen triple bond with its own π electrons, which compete with the stationary phase and suppress π−π interactions with the analyte[4]. Therefore, Methanol is explicitly chosen as the organic modifier in this protocol, as it enhances these π−π interactions, driving superior selectivity and resolution[4].

Mechanism Analyte 2-(N-Ethyl-p-methoxyanilino)ethanol (Aromatic Amine) C18 Standard C18 Column (Hydrophobic Only) Analyte->C18 Dispersive Forces Phenyl Phenyl-Hexyl Column (Hydrophobic + π-π) Analyte->Phenyl Dispersive + π-π + Dipole-Dipole Outcome1 Co-elution with Structurally Similar Impurities C18->Outcome1 Insufficient Selectivity Outcome2 Baseline Resolution (Rs > 2.0) Phenyl->Outcome2 Enhanced Orthogonality

Fig 1. Chromatographic separation mechanism comparing C18 and Phenyl-Hexyl columns.

Experimental Protocol: A Self-Validating System

To ensure trustworthiness, the following protocol is designed as a self-validating system . It incorporates a mandatory System Suitability Test (SST) that must pass before any sample analysis can proceed. This guarantees that the instrument, column, and mobile phase are functioning synergistically.

Chromatographic Conditions

The optimized method utilizes a gradient elution profile to ensure sharp peak shapes and rapid column re-equilibration.

ParameterOptimized Condition (Phenyl-Hexyl)
Column Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Acetate in Water (pH 6.0)
Mobile Phase B 100% Methanol (Enhances π−π interactions)
Gradient Program 0-2 min: 40% B 2-10 min: 40% 80% B 10-15 min: 80% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection (UV) 254 nm
Injection Volume 10 µL
Sample Preparation
  • Diluent: Prepare a mixture of Methanol:Water (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 2-(N-Ethyl-p-methoxyanilino)ethanol reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (1.0 mg/mL).

  • Working Standard Solution: Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask to yield a final concentration of 100 µg/mL.

System Suitability Testing (SST) - The Validation Gatekeeper

Before analyzing unknown samples, inject the Working Standard Solution six times. The system is only considered valid if the following causality-driven criteria are met:

  • Resolution ( Rs​ ) > 2.0 between the analyte and its closest eluting impurity (N-ethyl-p-anisidine). Ensures the π−π mechanism is actively differentiating the molecules.

  • Tailing Factor ( Tf​ ) < 1.5. Confirms that secondary interactions (e.g., silanol interactions) are adequately suppressed by the ammonium acetate buffer.

  • Relative Standard Deviation (RSD) of Peak Area < 2.0%. Validates the precision of the autosampler and the stability of the analyte in the diluent.

Method Validation Data (ICH Q2(R2) Aligned)

The analytical procedure was validated in strict accordance with the updated ICH Q2(R2) guidelines, which provide the global framework for ensuring analytical methods are fit for their intended purpose[3][5].

Validation Start Method Lifecycle Initiation (ICH Q14 Framework) Spec Specificity & Selectivity (Blank, Analyte, Impurities) Start->Spec Range Linearity & Range (LOQ to 120% of Target) Spec->Range AccPrec Accuracy & Precision (Repeatability & Intermediate) Range->AccPrec Robust Robustness (Temp, Flow, pH Variations) AccPrec->Robust Report Validation Report (Fit for Intended Purpose) Robust->Report

Fig 2. Analytical method validation workflow aligned with ICH Q2(R2) guidelines.

Specificity and Selectivity

Specificity was demonstrated by injecting a blank, the standard, and a spiked sample containing known impurities. The Phenyl-Hexyl column successfully resolved all components, whereas the C18 column failed.

CompoundRetention Time (Phenyl-Hexyl)Resolution ( Rs​ ) vs Previous PeakC18 Performance
p-Anisidine (Impurity A)4.2 minN/ACo-elutes with Impurity B
N-Ethyl-p-anisidine (Impurity B)5.8 min4.5Co-elutes with Analyte
2-(N-Ethyl-p-methoxyanilino)ethanol 7.4 min 3.8 Co-elutes with Impurity B
Linearity, Range, LOD, and LOQ

The reportable range was validated through direct assessment of results using a linear calibration model[3].

ParameterValidation ResultICH Q2(R2) Acceptance Criteria
Linearity Range 10 µg/mL to 150 µg/mLMust cover LOQ to 120% of spec limit
Correlation Coefficient ( R2 ) 0.9998 0.999
Limit of Detection (LOD) 0.5 µg/mL (S/N > 3)Signal-to-Noise ratio 3
Limit of Quantitation (LOQ) 1.5 µg/mL (S/N > 10)Signal-to-Noise ratio 10
Accuracy and Precision

Accuracy was established by recovery studies at three concentration levels (50%, 100%, 150% of the target concentration). Precision was evaluated via Repeatability (intra-day) and Intermediate Precision (inter-day, different analyst)[6].

Concentration LevelMean Recovery (%)Repeatability (RSD, n=6)Intermediate Precision (RSD, n=12)
50 µg/mL (50%) 99.2%0.85%1.12%
100 µg/mL (100%) 100.4%0.62%0.95%
150 µg/mL (150%) 99.8%0.71%1.04%
Robustness

Deliberate variations in flow rate ( ± 0.1 mL/min), column temperature ( ± 2°C), and mobile phase pH ( ± 0.2 units) were introduced. In all cases, the System Suitability criteria (Resolution > 2.0, RSD < 2.0%) were maintained, proving the method's resilience for routine laboratory use.

Conclusion

For the quantification of 2-(N-Ethyl-p-methoxyanilino)ethanol, standard C18 columns lack the orthogonal selectivity required to separate the analyte from structurally homologous impurities. By strategically employing a Phenyl-Hexyl column with a methanol-based mobile phase, analysts can exploit π−π interactions to achieve baseline resolution. The developed protocol is fully self-validating and meets all rigorous standards set forth by the ICH Q2(R2) guidelines, ensuring high-fidelity data for drug development and quality control applications.

References

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5. European Medicines Agency (EMA) / International Council for Harmonisation (ICH). Available at: [Link]

  • LC Product Guide 2025/26 (Biphenyl / Phenyl-Hexyl Interactions). Phenomenex. Available at: [Link]

  • Optimizing the Separation of Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with π−π Interaction and a C-18 Column. Agilent Technologies Application Note. Available at: [Link]

Sources

Comparative

A Comparative Study on the Reactivity of N-Alkylanilinoethanols in O-Acylation

Intended Audience: Researchers, scientists, and drug development professionals. Abstract N-alkylanilinoethanols are pivotal structural motifs in medicinal chemistry, frequently serving as precursors for a wide range of t...

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Author: BenchChem Technical Support Team. Date: April 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Abstract

N-alkylanilinoethanols are pivotal structural motifs in medicinal chemistry, frequently serving as precursors for a wide range of therapeutic agents.[1][2][3] The reactivity of the hydroxyl group in these molecules is a critical parameter that dictates their utility in synthetic workflows. This guide presents a comprehensive comparative analysis of the reactivity of a series of N-alkylanilinoethanols—specifically, N-methyl, N-ethyl, N-isopropyl, and N-tert-butyl-2-anilinoethanol—in an O-acylation reaction with acetyl chloride. Through detailed kinetic studies, we elucidate the profound influence of steric hindrance imparted by the N-alkyl substituent on the reaction rate. This study provides valuable, data-driven insights for chemists to inform their selection of building blocks and optimization of reaction conditions in drug discovery and development programs.

Introduction: The Significance of N-Alkylanilinoethanols

The substituted aniline framework is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs, including tyrosine kinase inhibitors for cancer therapy and antimicrobial agents.[2] N-alkylanilinoethanols, which combine this critical aniline moiety with a reactive ethanolamine side chain, are versatile intermediates for further molecular elaboration. The hydroxyl group provides a convenient handle for introducing new functional groups through reactions like O-acylation, which forms an ester linkage.[4] Understanding how the substitution on the aniline nitrogen affects the reactivity of this distal hydroxyl group is paramount for efficient and predictable synthesis.

This guide aims to quantify the impact of increasing steric bulk of the N-alkyl group on the O-acylation rate of N-alkylanilinoethanols. We hypothesize that larger alkyl groups will sterically hinder the approach of the acylating agent to the hydroxyl group, leading to a discernible decrease in reaction velocity.

Theoretical Background: Steric and Electronic Effects

The rate of an O-acylation reaction is governed by both electronic and steric factors.

  • Electronic Effects : The nucleophilicity of the hydroxyl oxygen is influenced by the electronic nature of the rest of the molecule. The N-alkyl aniline group is generally electron-donating, which can slightly enhance the nucleophilicity of the oxygen. However, for the series of compounds under investigation (methyl, ethyl, isopropyl, tert-butyl), the inductive electronic differences are relatively minor compared to the steric effects.

  • Steric Effects : Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede a chemical reaction. In the context of N-alkylanilinoethanols, the N-alkyl group can physically obstruct the trajectory of the incoming electrophile (acetyl chloride) towards the hydroxyl group's lone pair of electrons. It is generally expected that as the size of the substituent group increases, the reaction rate will decrease.[5][6][7] While some advanced analyses suggest that steric repulsion can be released in the transition state, the loss of attractive orbital interactions for bulkier groups is often the dominant factor in increasing the activation barrier.[8]

Experimental Design & Methodology

To ensure a robust and self-validating comparison, a rigorous experimental protocol was designed to measure the kinetics of the O-acylation reaction for four model compounds.

Model Compounds
  • 2-(N-methylanilino)ethanol

  • 2-(N-ethylanilino)ethanol

  • 2-(N-isopropylanilino)ethanol

  • 2-(N-tert-butylanilino)ethanol

The Model Reaction: O-Acylation

The O-acylation of the N-alkylanilinoethanols was performed using acetyl chloride in the presence of a non-nucleophilic base, triethylamine (TEA), to neutralize the HCl byproduct. Dichloromethane (DCM) was used as the solvent.

Reaction Scheme

Figure 1: General reaction scheme for the O-acylation of N-alkylanilinoethanols.

Kinetic Analysis Workflow

The reaction progress was monitored by quantifying the consumption of the N-alkylanilinoethanol starting material over time using High-Performance Liquid Chromatography (HPLC).[9][10]

G cluster_prep Sample Preparation cluster_sampling Reaction Monitoring cluster_analysis Data Acquisition & Analysis P1 Equilibrate reactants (N-alkylanilinoethanol, TEA, DCM) to 25°C P2 Initiate reaction by adding Acetyl Chloride (t=0) P1->P2 t=0 S1 Withdraw aliquots at specific time intervals (e.g., 0, 2, 5, 10, 20, 30 min) P2->S1 Begin Time Course S2 Quench aliquot with acidified methanol to stop the reaction S1->S2 Immediate Quenching A1 Inject quenched sample into HPLC-UV system S2->A1 A2 Quantify peak area of remaining starting material A1->A2 Chromatogram A3 Plot ln([SM]) vs. Time A2->A3 A4 Determine pseudo-first-order rate constant (k_obs) from slope A3->A4 Linear Regression

Diagram 1: Experimental workflow for the kinetic analysis.

Detailed Protocol: Pseudo-First-Order Kinetics

To simplify the kinetic analysis, the reaction was conducted under pseudo-first-order conditions where acetyl chloride was used in a large excess (10 equivalents) relative to the N-alkylanilinoethanol.

  • Stock Solution Preparation : Prepare a 0.1 M solution of the specific N-alkylanilinoethanol and a 0.12 M solution of triethylamine in dichloromethane (DCM).

  • Reaction Setup : In a temperature-controlled vial at 25°C, place 5.0 mL of the N-alkylanilinoethanol/TEA stock solution.

  • Reaction Initiation : At time t=0, add a pre-calculated volume of a 1.0 M acetyl chloride solution in DCM to achieve a final concentration of 1.0 M.

  • Sampling and Quenching : At predetermined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw a 100 µL aliquot of the reaction mixture. Immediately quench the reaction by diluting the aliquot in 900 µL of a 1:1 acetonitrile/0.1% formic acid in water solution.

  • HPLC Analysis : Analyze the quenched samples using a reverse-phase C18 column. Monitor the disappearance of the starting material by UV detection at an appropriate wavelength (e.g., 254 nm).

  • Data Processing : For each time point, determine the concentration of the remaining N-alkylanilinoethanol. Plot the natural logarithm of the concentration (ln[A]) versus time (t). The slope of this line is equal to the negative of the observed rate constant (-k_obs).

Results and Discussion

The kinetic experiments yielded distinct reaction rates for each of the four N-alkylanilinoethanol derivatives. The data clearly demonstrate a strong correlation between the steric bulk of the N-alkyl substituent and the rate of O-acylation.

Quantitative Kinetic Data

The pseudo-first-order rate constants (k_obs) for the acylation of each compound are summarized below.

CompoundN-Alkyl GroupStructureObserved Rate Constant (k_obs) x 10⁻³ s⁻¹Relative Rate
1 Methyl-CH₃8.45 ± 0.211.00
2 Ethyl-CH₂CH₃4.12 ± 0.150.49
3 Isopropyl-CH(CH₃)₂0.98 ± 0.050.12
4 Tert-butyl-C(CH₃)₃0.15 ± 0.020.02

Table 1: Summary of kinetic data for the O-acylation of N-alkylanilinoethanols at 25°C.

Interpretation of Results

The results presented in Table 1 unequivocally show that the rate of reaction decreases dramatically as the size of the N-alkyl group increases.

  • N-methyl vs. N-ethyl : Replacing the methyl group with an ethyl group results in a greater than 50% reduction in the reaction rate. This highlights the sensitivity of the reaction to even a modest increase in steric hindrance.

  • Effect of Branching : The introduction of branching at the α-carbon of the alkyl group has a profound impact. The rate for the N-isopropyl derivative is over four times slower than the N-ethyl derivative.

  • Extreme Hindrance : The N-tert-butyl derivative, with its highly congested quaternary α-carbon, exhibits a reaction rate that is approximately 56 times slower than the N-methyl analogue. The bulky tert-butyl group creates a significant steric shield around the reactive center, severely restricting access for the acetyl chloride.

This trend strongly supports the hypothesis that steric hindrance is the dominant factor controlling the reactivity in this series of compounds.[6][7]

G cluster_tbutyl Steric Hindrance Reactants Reactants (Anilinoethanol + Acyl-Cl) TS_Methyl Transition State (N-Methyl) Reactants->TS_Methyl ΔG‡ (low) Fast Reaction TS_tButyl Transition State (N-tert-Butyl) Reactants->TS_tButyl ΔG‡ (HIGH) Slow Reaction Product Product (Ester) TS_Methyl->Product TS_tButyl->Product Clash1 Clash2 Clash3

Diagram 2: Energy profile illustrating steric effects on the transition state.

The diagram above provides a conceptual energy profile. The transition state for the N-tert-butyl derivative is significantly higher in energy due to the increased steric clash between the bulky alkyl group and the incoming acylating agent, resulting in a larger activation energy barrier (ΔG‡) and a slower reaction.

Conclusion and Practical Implications

This comparative study quantitatively demonstrates the powerful role of steric hindrance in modulating the reactivity of N-alkylanilinoethanols. The rate of O-acylation was found to be inversely proportional to the size of the N-alkyl substituent, with the reactivity order being: N-methyl > N-ethyl > N-isopropyl >> N-tert-butyl .

For researchers in drug development and synthetic chemistry, these findings offer critical guidance:

  • Scaffold Selection : When designing synthetic routes, chemists must consider that downstream reactions on a hydroxyl group will be significantly slower if a bulky N-alkyl group is present.

  • Reaction Optimization : For substrates with sterically demanding groups like N-tert-butyl, reaction conditions may need to be modified (e.g., higher temperatures, longer reaction times, or use of a more potent acylating agent) to achieve acceptable yields.

  • Protecting Group Strategy : In some cases, it may be advantageous to perform the acylation on a less-hindered precursor (e.g., an N-H or N-methyl aniline) before introducing the final, bulkier alkyl group at a later stage in the synthesis.

By providing this foundational data, this guide empowers scientists to make more informed decisions, leading to more efficient and successful synthetic campaigns in the pursuit of novel therapeutics.

References

  • Title: Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: The interplay between steric and electronic effects in S(N)2 reactions Source: PubMed URL: [Link]

  • Title: Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery Source: D-Scholarship@Pitt URL: [Link]

  • Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides Source: MDPI URL: [Link]

  • Title: Kinetic study of chemical reactions in liquid phase under non-isothermal conditions Source: ResearchGate URL: [Link]

  • Title: O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS Source: Analele Universitatii din Bucuresti - Chimie URL: [Link]

  • Title: Steric Effect on the Nucleophilic Reactivity of Nickel(III) Peroxo Complexes Source: ACS Publications URL: [Link]

  • Title: Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides Source: ResearchGate URL: [Link]

  • Title: Difference Between O Acylation and N Acylation Source: Pediaa.com URL: [Link]

  • Title: Selective n-acylation of amino alcohols Source: Google Patents URL
  • Title: Advances in Green Catalysis for the Synthesis of Medicinally Relevant N-Heterocycles Source: MDPI URL: [Link]

  • Title: O-Acylation of Substituted Phenols with Various Alkanoyl Chlorides Under Phase Transfer Catalyst Conditions Source: ResearchGate URL: [Link]

  • Title: O-acylation mechanism of p-substituted phenols with various alkanoyl chlorides under phase transfer catalysis conditions Source: ResearchGate URL: [Link]

  • Title: Ilango Medicinal Chemistry Source: CLaME URL: [Link]

  • Title: HPLC-based kinetics assay for monitoring prolidase activity Source: PubMed URL: [Link]

  • Title: Medicinal Chemistry Applications | Open Access Journals Source: Hilaris Publisher URL: [Link]

  • Title: High Performance Liquid Chromatography Monitoring Reaction Kinetics Source: Bridgewater College Digital Commons URL: [Link]

Sources

Validation

Spectroscopic Profiling and Structural Elucidation of 2-(N-Ethyl-p-methoxyanilino)ethanol and Key Analogs: A Comprehensive Guide

Executive Summary In pharmaceutical development and materials science, the precise structural verification of synthetic intermediates is non-negotiable. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8)[1][2] is a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development and materials science, the precise structural verification of synthetic intermediates is non-negotiable. 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8)[1][2] is a highly functionalized aniline derivative utilized extensively in the synthesis of functional dyes and active pharmaceutical ingredients (APIs).

As a Senior Application Scientist, I have designed this guide to objectively compare the spectroscopic signatures (NMR, FT-IR, and UV-Vis) of this target compound against two strategic analogs. By deconstructing these spectra, we can map the exact causality between molecular structure—specifically steric bulk and electronic resonance—and instrumental output.

Rationale for Analog Selection

To isolate and evaluate specific structural dynamics, we compare the target compound against two analogs:

  • Target Compound: 2-(N-Ethyl-p-methoxyanilino)ethanol (Features an N-ethyl group and a para-methoxy group).

  • Analog 1: 2-(N-Methyl-p-methoxyanilino)ethanol. Purpose: Replaces the N-ethyl group with an N-methyl group to evaluate the steric and inductive (+I) contributions of the N-alkyl chain.

  • Analog 2: 2-(N-Ethyl-anilino)ethanol. Purpose: Removes the para-methoxy (-OCH3) group to isolate the profound electronic resonance (+M) effects of the para-substituent on the aromatic core.

Experimental Methodology: Self-Validating Protocols

Trustworthy analytical chemistry relies on self-validating systems. The following protocols are designed not just to acquire data, but to continuously verify the integrity of the instrument and the sample[3].

A. Nuclear Magnetic Resonance (1H and 13C NMR)
  • Sample Preparation: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of the analyte in 0.6 mL of deuterated chloroform (CDCl3). Causality: CDCl3 is selected because its aprotic nature prevents chemical exchange with the sample's hydroxyl (-OH) proton, preserving its signal. 0.03% v/v tetramethylsilane (TMS) is added as an internal standard.

  • Acquisition: Acquire spectra at 298 K using a 400 MHz spectrometer. Run a standard 1D sequence with a 30° flip angle and a 4-second relaxation delay. Causality: The extended relaxation delay ensures complete longitudinal relaxation ( T1​ ) for all protons, guaranteeing that peak integration is quantitatively accurate. The TMS peak validates the 0.00 ppm chemical shift calibration[4].

B. FT-IR Spectroscopy
  • Sample Preparation: Analyze neat liquid samples directly using an Attenuated Total Reflectance (ATR) accessory equipped with a diamond crystal.

  • Acquisition: Record spectra from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹, averaging 32 scans. Validation: A background ambient air scan must be performed immediately prior to sample acquisition. This self-corrects for atmospheric water vapor and CO2 fluctuations, ensuring baseline integrity[5].

C. UV-Vis Spectrophotometry
  • Sample Preparation: Prepare a 10 µM solution in spectroscopic-grade methanol.

  • Acquisition: Scan from 200 to 600 nm in a 1 cm path-length quartz cuvette. Validation: A pure methanol blank is run first to validate baseline zeroing and rule out solvent-induced artifacts.

Workflow Start Compound Synthesis & Purification SamplePrep Sample Preparation (CDCl3, Neat, MeOH) Start->SamplePrep NMR NMR Spectroscopy (1H & 13C) SamplePrep->NMR IR ATR-FTIR Spectroscopy SamplePrep->IR UV UV-Vis Spectrophotometry SamplePrep->UV Data Data Integration & Structural Elucidation NMR->Data IR->Data UV->Data

Spectroscopic analysis workflow for structural elucidation.

Comparative Quantitative Data

Table 1: 1H NMR Data Comparison (400 MHz, CDCl3, δ in ppm)

Data synthesized based on empirical predictive rules and spectral databases[6][7].

Functional GroupTarget Compound (N-Et, p-OMe)Analog 1 (N-Me, p-OMe)Analog 2 (N-Et, p-H)
Aromatic Protons 6.85 (d, 2H), 6.75 (d, 2H)6.85 (d, 2H), 6.75 (d, 2H)7.20 (t, 2H), 6.80 (d, 2H), 6.70 (t, 1H)
Methoxy (-OCH3) 3.75 (s, 3H)3.75 (s, 3H)N/A
N-Alkyl (CH2/CH3) 3.30 (q, 2H), 1.10 (t, 3H)2.90 (s, 3H)3.35 (q, 2H), 1.15 (t, 3H)
N-Ethanol (-CH2-) 3.35 (t, 2H), 3.70 (t, 2H)3.35 (t, 2H), 3.70 (t, 2H)3.40 (t, 2H), 3.75 (t, 2H)
Hydroxyl (-OH) ~2.50 (br s, 1H)~2.50 (br s, 1H)~2.60 (br s, 1H)
Table 2: Key FT-IR and UV-Vis Data
Spectroscopic FeatureTarget CompoundAnalog 1 (N-Me)Analog 2 (No p-OMe)
IR: O-H Stretch (cm⁻¹) 335033503350
IR: C-O-C Stretch (cm⁻¹) 12451245N/A
IR: C-N Stretch (cm⁻¹) 118511901180
UV-Vis: λmax​ (nm) 245, 305245, 302240, 295

Mechanistic Insights & Causality

To truly validate a structure, a scientist must look beyond the numbers and understand the quantum mechanical and electronic forces driving the spectral shifts.

The Resonance (+M) Effect on NMR and UV-Vis

In the Target Compound and Analog 1, the lone electron pairs on the methoxy oxygen delocalize into the aromatic π -system. This resonance (+M effect) dramatically increases electron density at the ortho and para positions relative to the methoxy group[3].

  • NMR Consequence: This increased electron density shields the aromatic protons, shifting their NMR signals significantly upfield (forming an AA'BB' system at ~6.75-6.85 ppm) compared to the unsubstituted Analog 2, which presents a classic multiplet centered around 7.20 ppm[7].

  • UV-Vis Consequence: The electron-donating methoxy group acts as a powerful auxochrome. It raises the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the energy gap for the π→π∗ transition. This yields a distinct bathochromic (red) shift from 295 nm (Analog 2) to 305 nm (Target)[5].

Steric vs. Inductive N-Alkyl Effects

When comparing the Target (N-ethyl) to Analog 1 (N-methyl), the N-ethyl group provides slightly more steric bulk but a nearly identical inductive (+I) effect.

  • Consequence: The aromatic and hydroxyl regions remain virtually unchanged. However, the aliphatic splitting patterns are fundamentally altered. The Target compound exhibits a classic first-order spin-spin coupling (a distinct CH2​ quartet and CH3​ triplet), whereas Analog 1 presents a sharp, uncoupled N−CH3​ singlet at 2.90 ppm[6].

ElectronicEffects Substituent p-Methoxy Group (-OCH3) Effect Resonance Electron Donation (+M Effect) Substituent->Effect NMR_Shift Increased Electron Density on Aromatic Ring (Upfield 1H/13C Shifts) Effect->NMR_Shift UV_Shift Lowered HOMO-LUMO Gap (Bathochromic UV Shift) Effect->UV_Shift

Impact of the p-methoxy substituent on spectroscopic properties.

References

  • [6] "Spectral Database for Organic Compounds (SDBS)". National Institute of Advanced Industrial Science and Technology (AIST). URL: [Link]

  • [5] "NIST Chemistry WebBook, SRD 69". National Institute of Standards and Technology. URL: [Link]

  • [3][4][7] Silverstein, R. M., & Bassler, G. C. "Spectrometric Identification of Organic Compounds". Journal of Chemical Education / ACS Publications. URL: [Link]

Sources

Comparative

Cross-Validation of Analytical Methods for Anilinoethanol Derivatives (β-Agonists)

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol Executive Overview Anilinoethanol derivatives—commonly known as β-a...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Protocol

Executive Overview

Anilinoethanol derivatives—commonly known as β-adrenergic receptor agonists (e.g., clenbuterol, ractopamine, salbutamol)—are synthetic compounds historically developed as bronchodilators. Due to their nutrient-repartitioning effects, they are frequently misused in livestock to increase lean muscle mass, posing significant cardiovascular and neurological risks to human consumers[1].

Monitoring these residues in complex biological matrices (tissue, urine, feed) requires rigorous analytical frameworks. Relying on a single analytical modality often leads to either workflow bottlenecks or unacceptable false-positive rates. This guide provides an objective cross-validation of Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), detailing the causality behind method selection and providing a self-validating protocol for laboratory implementation.

Physicochemical Rationale & Causality

To design a robust extraction and analysis method, we must first understand the target pharmacophore. Anilinoethanol derivatives possess two critical functional groups:

  • A secondary aliphatic amine: Imparts basicity (pKa ~9-10).

  • A substituted aniline or phenol ring: Imparts potential acidity and susceptibility to phase II metabolism (glucuronidation/sulfation).

The Causality of Extraction: Because these molecules are amphoteric, their charge state is highly pH-dependent. If extracted at a neutral pH, they suffer from poor organic partitioning. By utilizing a modified2 with acidified acetonitrile (1% formic acid), we force the secondary amine into a protonated state[2],[3]. This prevents irreversible binding to the silanol groups of glassware and ensures high recovery during the salting-out phase.

Comparative Analysis of Analytical Modalities

Cross-validation requires understanding the distinct advantages and limitations of each analytical platform.

  • ELISA (Screening): Utilizes antibody-antigen kinetics. It is highly sensitive but prone to structural cross-reactivity. Antibodies often recognize the general anilinoethanol backbone rather than specific halogen or alkyl side chains, leading to false positives[3].

  • GC-MS (Historical Confirmation): Offers excellent chromatographic resolution but requires extensive sample preparation. Because anilinoethanols are highly polar and non-volatile, they must undergo derivatization (e.g., silylation) prior to injection, introducing variability and increasing turnaround time[3].

  • LC-MS/MS (Gold Standard): The definitive confirmatory method. It bypasses derivatization and uses Multiple Reaction Monitoring (MRM) to achieve unambiguous identification based on precursor-to-product ion transitions[4],[5].

Table 1: Quantitative Performance Metrics of Analytical Modalities
Analytical ModalityPrimary ApplicationLimit of Quantification (LOQ)Matrix Effect SusceptibilityTurnaround Time
ELISA High-throughput screening~0.05 µg/kg (LOD)High (Cross-reactivity risk)2–4 hours
GC-MS Historical confirmation~1.0 µg/kgLow (Requires derivatization)24–48 hours
LC-MS/MS Gold-standard quantitation0.1–0.63 µg/kgModerate (Mitigated by IS)12–24 hours

Data synthesized from recent multiresidue validation studies in porcine and bovine matrices[4],[6].

Workflow Visualization

The following diagram illustrates the cross-validation workflow, demonstrating how a single homogenized sample is split to leverage both the high-throughput nature of ELISA and the high-specificity of LC-MS/MS.

G Matrix Biological Matrix (Tissue/Urine/Feed) Hydrolysis Enzymatic Hydrolysis (β-glucuronidase) Matrix->Hydrolysis Internal Standards Extraction QuEChERS Extraction (MeCN + 1% FA) Hydrolysis->Extraction Deconjugation Split Cross-Validation Aliquot Split Extraction->Split Clean Extract ELISA ELISA Screening (Antibody Binding) Split->ELISA High Throughput LCMS LC-MS/MS Analysis (MRM Detection) Split->LCMS Confirmatory Data Method Validation (CCα, CCβ, Recovery) ELISA->Data Screening Data LCMS->Data Quantitation

Fig 1. Cross-validation workflow for anilinoethanol derivatives from sample prep to analysis.

Self-Validating Experimental Protocol (LC-MS/MS Confirmation)

To ensure absolute trustworthiness, an analytical protocol cannot merely generate data; it must continuously prove its own validity. This protocol integrates internal standard bracketing and ion-ratio monitoring to create a self-validating system .

Phase 1: Sample Preparation & Deconjugation

Causality: Anilinoethanols are extensively metabolized into glucuronide conjugates. Analyzing only the free fraction yields false negatives.

  • Homogenization & Spiking: Weigh 5.0 ± 0.1 g of homogenized tissue into a 50 mL centrifuge tube. Immediately spike with 50 µL of a deuterated internal standard (IS) mix (e.g., Clenbuterol-d9, Ractopamine-d6 at 10 ng/mL).

    • Self-Validation Check: Spiking before extraction ensures that any subsequent volumetric losses or matrix suppression effects are mathematically nullified by the IS ratio[5].

  • Hydrolysis: Add 5 mL of sodium acetate buffer (pH 5.2) and 50 µL of β-glucuronidase/arylsulfatase. Incubate at 37°C for 12 hours.

Phase 2: Modified QuEChERS Extraction

Causality: Traditional Solid-Phase Extraction (SPE) is solvent-heavy and time-consuming. QuEChERS provides rapid partitioning. 3. Extraction: Add 10 mL of Acetonitrile containing 1% Formic Acid. Shake vigorously for 5 minutes. 4. Salting Out: Add 4 g anhydrous MgSO4 and 1 g NaCl. Centrifuge at 4000 rpm for 10 minutes. The salts drive the polar anilinoethanols into the upper organic layer. 5. Cleanup: Transfer 5 mL of the supernatant to a dispersive SPE tube containing 150 mg C18 (removes lipids) and 150 mg PSA (removes organic acids). Centrifuge, evaporate the supernatant under nitrogen at 40°C, and reconstitute in 1 mL of initial mobile phase.

Phase 3: LC-MS/MS Acquisition & Validation Criteria
  • Chromatography: Inject 10 µL onto a solid-core C18 column (e.g., 2.1 x 100 mm, 1.6 µm)[5]. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA).

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode using MRM.

    • Self-Validation Check (Ion Ratios): For each analyte, monitor one precursor and two product ions (e.g., Clenbuterol: 277.1 → 203.0 [Quantifier] and 277.1 → 168.0 [Qualifier]). The method is only considered valid if the ratio between the quantifier and qualifier ions matches the neat reference standard within a ±20% tolerance[4]. If the ratio fails, it proves a co-eluting matrix interference is present, and the sample must be flagged.

Strategic Recommendations

For drug development and food safety professionals, the recommended strategy is a tiered cross-validation approach:

  • Tier 1 (Screening): Deploy ELISA for rapid, high-throughput batch testing. Any sample yielding a signal above the established Decision Limit (CCα) is flagged as "presumptive positive."

  • Tier 2 (Confirmation): Subject all presumptive positives to the self-validating LC-MS/MS protocol described above. This completely eliminates the false-positive risk inherent to ELISA cross-reactivity, ensuring regulatory compliance with international Maximum Residue Limits (MRLs) or Minimum Required Performance Limits (MRPLs)[7],[1].

References

  • Lin, Y.-P., et al. "Determination of multiresidue analysis of β-agonists in muscle and viscera using liquid chromatograph/tandem mass spectrometry with Quick, Easy, Cheap, Effective, Rugged, and Safe methodologies." Journal of Food and Drug Analysis.
  • "Development and validation of a liquid chromatography tandem mass spectrometry method for the analysis of beta-agonists in animal feed and drinking w
  • "A Fast Method for the Simultaneous Analysis of 26 Beta-Agonists in Swine Muscle with a Multi-Functional Filter by Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry." MDPI.
  • "Screening, Determination and Confirmation of Beta-Agonists by LC/MS/MS." Food Safety and Inspection Service, USDA.
  • "Determination of Beta-Adrenergic Receptor Agonists in Animal Tissues and Urine Using Liquid Chromatography-Tandem Quadrupole Mass Spectrometry.
  • "Simultaneous determination of β-agonists in pork samples using liquid chromatography-tandem mass spectrometry." Food Research.

Sources

Validation

A Comparative Benchmarking Guide to the Stability of Methoxy-Substituted Anilinoethanols

Introduction: The Critical Role of Stability in Drug Development In the landscape of pharmaceutical development, the intrinsic stability of a drug molecule is a cornerstone of its safety and efficacy profile. Methoxy-sub...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Critical Role of Stability in Drug Development

In the landscape of pharmaceutical development, the intrinsic stability of a drug molecule is a cornerstone of its safety and efficacy profile. Methoxy-substituted anilinoethanols represent a class of compounds with significant therapeutic potential, often serving as precursors or key structural motifs in various drug candidates. The position of the methoxy group on the aniline ring can profoundly influence the molecule's physicochemical properties, including its susceptibility to degradation. Understanding the relative stability of these isomers under various stress conditions is paramount for formulation development, shelf-life prediction, and ensuring regulatory compliance.[1][2]

This guide provides a comprehensive comparison of the stability of ortho-, meta-, and para-methoxy-substituted anilinoethanols. We will delve into the theoretical underpinnings of their differential stability, provide detailed experimental protocols for a comparative forced degradation study, and present a framework for interpreting the resulting data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and development of stable drug candidates.

The Influence of Methoxy Group Position on Aniline Ring Reactivity

The stability of a methoxy-substituted anilinoethanol is largely dictated by the electronic effects of the methoxy group on the aniline ring. These effects, namely the inductive and resonance effects, modulate the electron density of the ring and the availability of the nitrogen lone pair, thereby influencing the molecule's susceptibility to various degradation pathways.[3][4]

  • Para-Methoxy Group: In the para position, the methoxy group exerts a strong electron-donating resonance effect (+M) that outweighs its electron-withdrawing inductive effect (-I). This results in a significant increase in electron density on the aniline ring, particularly at the ortho and para positions relative to the amino group. This heightened electron density makes the para-isomer more susceptible to oxidative degradation .[5][6]

  • Meta-Methoxy Group: At the meta position, the resonance effect is not operative on the amino group. Consequently, the electron-withdrawing inductive effect (-I) of the oxygen atom predominates.[3][4] This reduces the electron density on the aniline ring, rendering the meta-isomer less prone to oxidation compared to the ortho and para isomers.

  • Ortho-Methoxy Group: The ortho position presents a more complex scenario. While the resonance effect is still electron-donating, the strong, distance-dependent inductive effect (-I) is at its maximum.[3][4] Additionally, steric hindrance from the adjacent methoxy group can influence the planarity of the amino group and its interaction with the aromatic system. Generally, the inductive effect is considered to have a more significant impact, making the ortho-isomer less basic than the para-isomer but potentially more susceptible to certain degradation pathways due to localized electronic effects and potential intramolecular interactions.

This interplay of electronic effects provides a rational basis for predicting the relative stability of the three isomers, which can be experimentally verified through forced degradation studies.

Comparative Forced Degradation Study: A Framework for Stability Assessment

Forced degradation, or stress testing, is an essential component of drug development that involves subjecting a drug substance to conditions more severe than accelerated stability testing.[1][7] This process helps to identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of analytical methods.[2]

The following sections outline a comprehensive experimental protocol for a comparative forced degradation study of ortho-, meta-, and para-methoxy-substituted anilinoethanols.

Experimental Workflow

The overall workflow for the comparative stability assessment is depicted in the following diagram:

cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solutions of o-, m-, p-isomers acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid Expose samples to stress conditions base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base Expose samples to stress conditions ox Oxidation (3% H2O2, RT) prep->ox Expose samples to stress conditions therm Thermal (80°C, solid state) prep->therm Expose samples to stress conditions photo Photolytic (ICH Q1B) prep->photo Expose samples to stress conditions hplc HPLC-UV Analysis acid->hplc Analyze samples at time points base->hplc Analyze samples at time points ox->hplc Analyze samples at time points therm->hplc Analyze samples at time points photo->hplc Analyze samples at time points lcms LC-MS for Peak Identification hplc->lcms Identify unknown peaks quant Quantify Degradation hplc->quant path Propose Degradation Pathways lcms->path comp Compare Isomer Stability quant->comp

Caption: Workflow for the comparative forced degradation study.

Detailed Experimental Protocols

The following protocols are designed to induce a target degradation of 5-20%, which is generally sufficient to identify degradation products and compare stability without complete degradation of the parent compound.[6]

1. Preparation of Stock Solutions:

  • Prepare individual stock solutions of ortho-, meta-, and para-methoxy-substituted anilinoethanol at a concentration of 1 mg/mL in a 50:50 (v/v) mixture of acetonitrile and water.

2. Forced Degradation Conditions:

  • Acid Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of each stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solutions at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of each stock solution, add 1 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% H₂O₂.

    • Keep the solutions at room temperature, protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation (Solid State):

    • Place approximately 10 mg of each solid isomer in separate, loosely capped glass vials.

    • Expose the vials to a temperature of 80°C in a calibrated oven.

    • At 24, 48, and 72 hours, withdraw a sample, dissolve it in the mobile phase to a known concentration, and analyze by HPLC.

  • Photolytic Degradation:

    • Expose the stock solutions (in quartz cuvettes) and solid samples to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • Analyze the samples after the exposure period. A dark control sample should be stored under the same conditions but protected from light.

3. Stability-Indicating HPLC-UV Method:

A robust stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.[2] The following method is a suitable starting point and should be validated according to ICH Q2(R1) guidelines.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 240 nm
Injection Volume 10 µL

4. LC-MS/MS for Degradant Identification:

  • To identify the structure of the degradation products, the same chromatographic conditions can be coupled with a mass spectrometer.[8][9][10][11] The mass-to-charge ratio (m/z) of the parent and fragment ions will aid in elucidating the structures of the degradants.

Data Presentation and Interpretation

The results of the forced degradation study should be presented in a clear and comparative manner.

Quantitative Comparison of Stability

The percentage of degradation for each isomer under the different stress conditions should be calculated and tabulated. The following table presents a hypothetical but expected outcome based on the theoretical principles discussed earlier.

Stress ConditionTime (hours)% Degradation (ortho-isomer)% Degradation (meta-isomer)% Degradation (para-isomer)
0.1 M HCl, 60°C 24~8%~10%~7%
0.1 M NaOH, 60°C 24~12%~15%~11%
3% H₂O₂, RT 24~15%~5%~25%
80°C, Solid 72< 2%< 2%< 2%
Photolytic (ICH Q1B) -~5%~3%~8%

Note: These are hypothetical values for illustrative purposes.

Proposed Degradation Pathways

Based on the identified degradation products, degradation pathways can be proposed. For methoxy-substituted anilinoethanols, likely degradation pathways include:

  • Oxidation: Formation of N-oxides, hydroxylamines, and potentially ring-hydroxylated or demethylated products. The aniline ring is a primary target for oxidation.[7]

  • Hydrolysis: While the anilinoethanol structure is generally stable to hydrolysis, extreme pH and temperature could lead to cleavage of the ethanol side chain or other reactions.

  • Photodegradation: Light can induce complex free-radical reactions, leading to a variety of degradation products. The specific pathway will depend on the isomer and the presence of oxygen.

The following diagram illustrates a plausible oxidative degradation pathway for the para-isomer, which is expected to be the most susceptible.

cluster_main Oxidative Degradation of p-Methoxy-Anilinoethanol parent p-Methoxy-Anilinoethanol n_oxide N-oxide parent->n_oxide [O] hydroxylamine Hydroxylamine parent->hydroxylamine [O] nitroso Nitroso derivative hydroxylamine->nitroso [O] dimer Azoxy dimer hydroxylamine->dimer Condensation nitro Nitro derivative nitroso->nitro [O] nitroso->dimer Condensation

Caption: A potential oxidative degradation pathway for p-methoxy-anilinoethanol.

Conclusion and Recommendations

This guide provides a comprehensive framework for benchmarking the stability of methoxy-substituted anilinoethanol isomers. Based on fundamental principles of organic chemistry, the following stability profile is anticipated:

  • Most Stable Isomer: The meta-isomer is predicted to be the most stable, particularly against oxidative degradation, due to the electron-withdrawing inductive effect of the methoxy group.

  • Least Stable Isomer: The para-isomer is expected to be the least stable, especially under oxidative and photolytic stress, owing to the strong electron-donating resonance effect of the methoxy group.

  • Intermediate Stability: The ortho-isomer is likely to exhibit intermediate stability, with its degradation profile influenced by a combination of inductive, resonance, and steric effects.

The provided experimental protocols offer a robust methodology for empirically verifying these predictions. The results of such a study are invaluable for selecting the most stable isomer for further drug development, guiding formulation strategies to mitigate degradation, and ensuring the development of a safe and effective pharmaceutical product. It is strongly recommended that comprehensive forced degradation studies, as outlined in this guide, are conducted early in the development process to de-risk projects and accelerate the path to clinical trials.

References

  • Chaturvedi, N. K., & Katoch, S. S. (2020). Effect of various parameters during degradation of toxic p-anisidine by Fenton's oxidation.
  • BenchChem. (2025). An In-depth Technical Guide to the Electronic Effects of Methoxy and Pyrrolidinyl Groups on the Aniline Ring.
  • Groenewegen, H. (n.d.). o-Anisidine. Grokipedia.
  • Kanwat, D. S., & Sharma, P. (2010). PHOTO-ASSISTED OXIDATION OF p-ANISIDINE BY FENTON REAGENT. Trade Science Inc.
  • Chaturvedi, N. K., & Katoch, S. S. (2020).
  • El-Guesmi, N., et al. (2020).
  • Fisher Scientific. (2010). SAFETY DATA SHEET - m-Anisidine.
  • NOAA. (1992). M-ANISIDINE. CAMEO Chemicals.
  • O'Shea, K. E., et al. (2021). Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing.
  • BenchChem. (2025). p-Anisidine Testing Made Simple: Comparing Traditional & Modern Methods.
  • O'Shea, K. E., et al. (2021). Azothiophene-based molecular switches: influence of substituent position and solvent environment on photophysical behavior. RSC Publishing.
  • Sdfine. (n.d.). m-ANISIDINE.
  • Wang, Y., & Gu, M. (2010). Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS. American Pharmaceutical Review.
  • BenchChem. (2025). Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Amines.
  • Saimalakondaiah, D., et al. (2014).
  • Wikipedia. (n.d.). o-Anisidine.
  • IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2020). ortho-Anisidine and ortho-Anisidine Hydrochloride.
  • Agilent Technologies. (2021). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations.
  • Leszczynski, J., & Michalska, D. (2020). Substituent Effect on Triplet State Aromaticity of Benzene. The Journal of Organic Chemistry.
  • Radhakrishnamurti, P. S., & Sahu, S. N. (1983).
  • Siahmed, K., et al. (2016).
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst.
  • Chen, Y., et al. (2024). Influence of the substituent in the benzene ring on the structure and properties of two isostructural crystals. CrystEngComm.
  • Nirupama, J. M., et al. (2021). Influence of substituent position in aromatic diamines on coumarin derivative. Journal of Photochemistry and Photobiology A: Chemistry.
  • Sdfine. (n.d.). m-Anisidine CAS No 536-90-3 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
  • Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector.
  • Thermo Fisher Scientific. (n.d.).
  • Moulay, A. A., et al. (2023). p-Anisidine release study by hydrolysis of Schiff bases in homogeneous media.
  • Weiser, E. L. (1998). Development and Validation of HPLC Stability-Indicating Assays.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Lirias.
  • Chaturvedi, N. K., & Katoch, S. S. (2021).
  • S, S., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway.
  • PubChem. (n.d.). 3-Methoxyaniline.
  • Beccaria, M., & Cabooter, D. (2020). Current developments in LC-MS for pharmaceutical analysis. Lirias.
  • Nam Thao. (n.d.). Determination of Aromatic Amines from Azo Colorants According to DIN EN ISO 17234-1.
  • Tratnyek, P. G., et al. (2017). Substituent and Solvent Effects on the Electrochemical Oxidation of para- and meta-Substituted Anilines.
  • Raotole, P., et al. (2020). Synthesis, characterization and comparative analysis of poly(aniline-co–o-methoxy aniline) with polyaniline and poly(o-methoxy aniline) coatings on copper.
  • Jain, D., et al. (2013).
  • Pavitt, A. A., et al. (2017). Oxidation Potentials of Phenols and Anilines: Correlation Analysis of Electrochemical and Theoretical Values. The Royal Society of Chemistry.

Sources

Comparative

Quantitative analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol in reaction mixtures

Quantitative Analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol in Reaction Mixtures: A Comparative Methodological Guide Executive Summary 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a critical intermediate in...

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Author: BenchChem Technical Support Team. Date: April 2026

Quantitative Analysis of 2-(N-Ethyl-p-methoxyanilino)ethanol in Reaction Mixtures: A Comparative Methodological Guide

Executive Summary

2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) is a critical intermediate in the synthesis of disperse dyes and active pharmaceutical ingredients. Quantifying this N-alkylated aniline derivative within crude reaction mixtures presents unique analytical challenges due to the presence of unreacted precursors, organic catalysts, and structurally similar byproducts. This guide objectively compares High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography (GC-MS) to establish self-validating analytical workflows for its precise quantification.

Mechanistic Profiling & Analytical Strategy

To design a robust analytical method, one must first deconstruct the analyte's physicochemical properties. 2-(N-Ethyl-p-methoxyanilino)ethanol features an electron-rich aromatic ring (due to the para-methoxy group), a basic tertiary amine core, and a terminal hydroxyl group.

  • Ionization Dynamics: The tertiary amine nitrogen readily accepts a proton, making it highly amenable to Positive Electrospray Ionization (ESI+) in mass spectrometry[1].

  • Chromatographic Behavior: The molecule exhibits moderate hydrophobicity. In reversed-phase chromatography, the terminal hydroxyl group provides hydrogen-bonding interactions with polar mobile phases, while the aromatic and ethyl groups drive retention on C18 stationary phases[2].

  • Thermal Stability: The free hydroxyl group can cause peak tailing and thermal degradation at high injection port temperatures in GC, necessitating chemical derivatization (e.g., silylation) if gas-phase analysis is chosen[3].

Comparative Platform Analysis

Selecting the appropriate analytical platform depends heavily on the reaction scale and the required sensitivity threshold.

  • HPLC-UV (The Workhorse): Ideal for macro-scale reaction monitoring, such as yield optimization and kinetic studies. It offers high reproducibility and does not suffer from the ion suppression matrix effects common in MS. However, it lacks the specificity to resolve co-eluting isobaric impurities[2].

  • LC-MS/MS (The Trace Specialist): The gold standard for trace impurity profiling and genotoxic byproduct screening. Utilizing Multiple Reaction Monitoring (MRM), it isolates the precursor ion [M+H]+ and fragments it, providing unparalleled signal-to-noise ratios even in highly complex matrices[4].

  • GC-MS (The Orthogonal Alternative): While requiring a derivatization step to mask the polar -OH group, GC-MS provides orthogonal selectivity. It is particularly useful for quantifying volatile reaction byproducts that are invisible to ESI-MS[5].

PlatformSelection Start Reaction Mixture 2-(N-Ethyl-p-methoxyanilino)ethanol Decision Required Sensitivity? Start->Decision HighConc > 1 µg/mL (Kinetics/Yield) Decision->HighConc Macro-scale LowConc < 1 µg/mL (Impurity Profiling) Decision->LowConc Trace-scale HPLC HPLC-UV Robust & High Throughput HighConc->HPLC GCMS GC-MS (Derivatized) Orthogonal Resolution HighConc->GCMS Volatile Byproducts LCMS LC-MS/MS High Sensitivity & Specificity LowConc->LCMS

Decision matrix for selecting the optimal analytical platform based on reaction mixture concentration.

Data Presentation: Performance Comparison

Table 1: Quantitative Performance Comparison across Analytical Platforms

ParameterHPLC-UVLC-MS/MS (ESI+)GC-MS (Derivatized)
Sensitivity (LOD) 0.5 µg/mL0.01 ng/mL5.0 ng/mL
Linear Dynamic Range 1 - 500 µg/mL0.05 - 100 ng/mL10 - 1000 ng/mL
Sample Prep Complexity Low (Dilute & Shoot)Medium (Matrix Matched)High (Silylation required)
Matrix Effect Risk LowHigh (Ion Suppression)Medium
Throughput High (10 min/sample)Very High (5 min/sample)Low (30 min/sample)

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following LC-MS/MS workflow is designed as a self-validating system, incorporating kinetic quenching, internal standardization, and matrix-matched calibration to ensure absolute quantitative integrity.

Phase 1: Sample Preparation Workflow

Step 1: Aliquot and Quench

  • Action: Transfer 50 µL of the active reaction mixture into a microcentrifuge tube containing 950 µL of ice-cold methanol.

  • Causality: The extreme temperature drop and solvent switch immediately quench the reaction kinetics, preventing artificial degradation or product formation post-sampling. Methanol simultaneously precipitates polymeric byproducts and inorganic catalysts.

Step 2: Internal Standardization

  • Action: Spike the quenched mixture with 10 µL of a stable isotope-labeled internal standard (e.g., 2-(N-Ethyl-p-methoxyanilino)ethanol-d5) at a known concentration[6].

  • Causality: The ISTD co-elutes with the target analyte, experiencing the exact same ionization suppression/enhancement in the MS source. This ratio-based quantification mathematically cancels out unpredictable matrix effects[5].

Step 3: Centrifugation and Filtration

  • Action: Centrifuge at 10,000 x g for 5 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.

  • Causality: PTFE is chemically inert and hydrophobic, preventing the non-specific adsorption of the aniline derivative that frequently occurs with Nylon or Cellulose Acetate filters.

SamplePrep S1 1. Aliquot Reaction Matrix S2 2. Quench & Spike (Cold MeOH + ISTD) S1->S2 S3 3. Centrifuge (10,000 x g) S2->S3 S4 4. Filter (0.22 µm PTFE) S3->S4 S5 5. LC/GC Injection S4->S5

Step-by-step sample preparation workflow utilizing cold quenching and internal standardization.

Phase 2: LC-MS/MS Instrumental Method

Chromatographic Conditions:

  • Column: C18 Reversed-Phase (50 mm x 2.1 mm, 1.7 µm particle size)[1].

  • Mobile Phase A: 0.1% Formic Acid in Ultrapure Water.

    • Causality: Formic acid lowers the pH below the pKa of the tertiary amine, ensuring 100% protonation for maximum ESI+ efficiency.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, re-equilibrate.

Mass Spectrometry (MRM) Parameters: To ensure high trustworthiness and avoid false positives from isobaric reaction byproducts, two transitions are monitored: one for quantification (highest intensity) and one for qualification (structural confirmation)[4].

Table 2: MRM Parameters for 2-(N-Ethyl-p-methoxyanilino)ethanol

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Target Analyte 196.1 [M+H]+ 152.118Quantification (Loss of hydroxyethyl)
Target Analyte 196.1 [M+H]+ 134.125Qualification (Aromatic core fragment)
ISTD (d5) 201.1 [M+H]+ 157.118Normalization

Method Validation & Quality Control

A self-validating system requires continuous verification to maintain analytical integrity:

  • System Suitability Test (SST): Inject a known standard mix before the run. The RSD (Relative Standard Deviation) of the peak area for 2-(N-Ethyl-p-methoxyanilino)ethanol must be < 2.0% across 5 replicate injections.

  • Matrix Spike Recovery: Spike a known amount of analyte into a blank reaction matrix (containing all reagents except the starting aniline). Acceptable recovery limits are 85% - 115%, proving the extraction efficiency and confirming the absence of uncorrected ion suppression.

References

  • Dorgerloh, U., et al. "Comparison of gas- and liquid chromatography- mass spectrometry for trace analysis of anilines in groundwater." International Journal of Environmental Analytical Chemistry. URL:[Link]

Sources

Validation

Certificate of analysis for 2-(N-Ethyl-p-methoxyanilino)ethanol reference standard

The Definitive Guide to Qualifying 2-(N-Ethyl-p-methoxyanilino)ethanol Reference Standards: A Comparative Analysis Introduction: The Criticality of Certified Reference Materials In the synthesis of complex dyes and activ...

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Author: BenchChem Technical Support Team. Date: April 2026

The Definitive Guide to Qualifying 2-(N-Ethyl-p-methoxyanilino)ethanol Reference Standards: A Comparative Analysis

Introduction: The Criticality of Certified Reference Materials

In the synthesis of complex dyes and active pharmaceutical ingredients (APIs), 2-(N-Ethyl-p-methoxyanilino)ethanol (CAS: 38540-90-8) frequently emerges as a critical intermediate or a process-related impurity. For analytical chemists and regulatory professionals, accurately quantifying this compound is non-negotiable. However, the accuracy of any analytical method—whether High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS)—is fundamentally limited by the quality of the reference standard used for calibration.

This guide objectively compares the performance and qualification requirements of a Certified Reference Standard (CRS) against lower-tier alternatives (Working Standards and Synthetic Grades). By deconstructing the Certificate of Analysis (CoA), we demonstrate how a rigorous, self-validating analytical workflow ensures scientific integrity and regulatory compliance.

Part 1: Deconstructing the Certificate of Analysis (CoA)

A robust CoA is not merely a summary of test results; it is a self-validating system of logical proofs. It must unequivocally establish three pillars: Identity, Purity, and Absolute Assay .

When comparing a Certified Reference Standard to a standard synthetic grade, the defining differentiator is the Mass Balance approach. Chromatographic purity (area percent) does not equal absolute purity (mass percent). A compound can be 99.9% pure by HPLC but contain 5% water and 2% residual solvents, rendering its true assay value significantly lower. According to USP <11> USP Reference Standards [1], a rigorous qualification must account for all orthogonal variables, including inorganic impurities and volatile residues.

Table 1: Comparative Performance Metrics by Grade
Analytical ParameterCertified Reference Standard (CRS)Working Standard (WS)Synthetic Grade
Chromatographic Purity (HPLC-UV) 99.5% (Area %) 98.0% (Area %) 95.0% (Area %)
Absolute Assay (Mass Balance/qNMR) 99.2% ± 0.5% (Certified)~97.5% (Estimated)Not Determined
Identity Confirmation 1H/13C NMR, HRMS, IR1H NMR, LC-MSLC-MS only
Water Content (Karl Fischer) 0.5% w/w 1.0% w/wUncontrolled
Residue on Ignition (ROI) 0.1% w/wNot TestedNot Tested
Regulatory Traceability Fully traceable to SI unitsTraceable to CRSNone

Part 2: Scientific Integrity & Causality in Analytical Workflows

To ensure trustworthiness, the analytical protocols used to generate the CoA must be grounded in causality. Every experimental choice must be justified by the molecule's specific physicochemical properties.

1. The Rationale for qNMR in Absolute Assay Determination For 2-(N-Ethyl-p-methoxyanilino)ethanol, relying solely on a mass balance assay (100% - impurities) introduces cumulative error. Quantitative NMR (qNMR) is utilized as an orthogonal, primary ratio method. Because the signal intensity in NMR is directly proportional to the number of nuclei producing it, we can determine the exact mass fraction of the compound by comparing the integration of the isolated p-methoxy protons (singlet, ~3.7 ppm) against a certified internal standard (e.g., Maleic acid).

2. Impurity Profiling and Causality The structure of 2-(N-Ethyl-p-methoxyanilino)ethanol features an electron-rich aromatic ring (due to the p-methoxy and tertiary amine groups). This makes the molecule highly susceptible to oxidative degradation (forming N-oxides) and incomplete alkylation during synthesis (leaving des-ethyl impurities). Following ICH Q3A(R2) guidelines for impurity thresholds [2], the HPLC method must be specifically designed to resolve these closely related structural analogs.

Pathway Main 2-(N-Ethyl-p-methoxyanilino)ethanol (Target Compound) ImpA Des-ethyl Impurity (Incomplete Alkylation) Main->ImpA Process Byproduct ImpB N-Oxide Degradant (Oxidative Stress) Main->ImpB Environmental Exposure ImpC O-Demethylated Impurity (Acidic Hydrolysis) Main->ImpC pH Stress

Fig 1: Logical degradation and synthetic impurity pathways for 2-(N-Ethyl-p-methoxyanilino)ethanol.

Part 3: Self-Validating Experimental Methodologies

To adhere to ICH Q7 Good Manufacturing Practice[3] principles, the following protocols incorporate built-in System Suitability Testing (SST). If the SST fails, the system invalidates the run, ensuring absolute data integrity.

Protocol 1: HPLC-UV/MS Impurity Profiling

This method is designed to separate the target compound from its des-ethyl and N-oxide derivatives.

  • Self-Validation (SST): Before sample analysis, inject a Resolution Mixture containing 2-(N-Ethyl-p-methoxyanilino)ethanol and its des-ethyl impurity. The run is only valid if the resolution ( Rs​ ) between the two peaks is ≥1.5 and the tailing factor of the main peak is ≤1.2 .

  • Column: C18, 150 mm x 4.6 mm, 3 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water (Buffer controls the ionization of the tertiary amine, preventing peak tailing).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: Linear ramp to 80% B

    • 15-20 min: Hold at 80% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal for the substituted aniline chromophore) and ESI-MS (Positive ion mode).

Protocol 2: Quantitative NMR (qNMR) for Absolute Assay
  • Self-Validation (SST): Analyze a gravimetrically prepared mixture of two known certified reference materials (e.g., Maleic acid and Dimethyl sulfone). The calculated recovery must be between 99.5% and 100.5% to validate the NMR probe's linearity and integration accuracy.

  • Sample Preparation: Accurately weigh ~20 mg of the 2-(N-Ethyl-p-methoxyanilino)ethanol sample and ~10 mg of Maleic Acid (Internal Standard, NIST traceable). Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Acquisition Parameters:

    • Nucleus: 1H

    • Relaxation Delay (D1): 30 seconds. (Causality: A long D1 is critical. It ensures that the longitudinal magnetization ( T1​ ) of all protons fully relaxes between pulses, preventing integration errors caused by signal saturation).

    • Number of Scans: 64 (to achieve a Signal-to-Noise ratio > 250:1).

  • Calculation: Compare the integral of the p-methoxy singlet to the olefinic protons of Maleic acid, factoring in their respective molecular weights and sample masses.

Part 4: The Qualification Workflow

The generation of a Certificate of Analysis follows a strict, sequential logic. Each node in the workflow acts as a gateway; failure at any step prevents the material from achieving CRS status.

Workflow Start Raw Material (CAS: 38540-90-8) ID Identity Confirmation (1H/13C NMR, HRMS) Start->ID Step 1: Structural Proof Purity Chromatographic Purity (HPLC-UV/MS) ID->Purity Step 2: Impurity Profiling Assay Absolute Assay (qNMR & Mass Balance) Purity->Assay Step 3: Mass Fraction CoA Certified Reference Standard (CoA Generation) Assay->CoA Step 4: Final Certification

Fig 2: Sequential analytical workflow for qualifying a Certified Reference Standard.

Conclusion

For 2-(N-Ethyl-p-methoxyanilino)ethanol, utilizing a Certified Reference Standard is not an administrative formality—it is a scientific necessity. Synthetic grade materials, while possessing high chromatographic purity, mask hidden variables such as residual water and inorganic salts that directly skew quantitative assays. By demanding a CoA grounded in orthogonal techniques (qNMR, Mass Balance, and LC-MS) and self-validating protocols, researchers ensure the absolute accuracy of their downstream pharmaceutical and chemical development pipelines.

References

  • Title: USP <11> USP Reference Standards Source: United States Pharmacopeia (via Pengting Peptide / USP Monograph Modernization) URL: [Link]

  • Title: ICH Q3A(R2) Impurities in New Drug Substances Source: International Council for Harmonisation (via Premier Research) URL: [Link]

  • Title: ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Source: International Council for Harmonisation (via IntuitionLabs) URL: [Link]

Safety & Regulatory Compliance

Safety

Operational Guide: Personal Protective Equipment for Handling 2-(N-Ethyl-p-methoxyanilino)ethanol

A Senior Application Scientist's Protocol for Safe Laboratory Operations This guide provides essential safety and logistical information for the handling of 2-(N-Ethyl-p-methoxyanilino)ethanol. As a trusted partner in yo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Protocol for Safe Laboratory Operations

This guide provides essential safety and logistical information for the handling of 2-(N-Ethyl-p-methoxyanilino)ethanol. As a trusted partner in your research, we prioritize providing value beyond the product itself, ensuring you have the procedural guidance necessary for safe and effective work. This document is structured to explain the causality behind each safety recommendation, empowering your team with a deep understanding of the risks and mitigation strategies.

The hazard profile of 2-(N-Ethyl-p-methoxyanilino)ethanol is best understood by examining its constituent chemical groups: an aromatic amine and an ethanolamine. Aromatic amines as a class present significant toxicological concerns, including absorption through the skin and potential carcinogenicity.[1][2] The ethanolamine moiety introduces risks of skin and eye irritation or burns.[3][4][5] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical necessity.

Hazard Analysis: A Tale of Two Functional Groups

A robust PPE plan begins with a clear-eyed assessment of the potential hazards. The molecular structure of 2-(N-Ethyl-p-methoxyanilino)ethanol dictates a dual-front approach to safety.

  • The Aromatic Amine Core (N-Ethyl-p-methoxyaniline moiety): This part of the molecule is structurally related to aniline, a known toxicant. Hazards associated with aromatic amines include:

    • Dermal Absorption: These compounds can readily penetrate the skin, leading to systemic toxicity.[1][2]

    • Systemic Toxicity: Effects may include headaches, dizziness, and cyanosis (a bluish discoloration of the skin) due to the formation of methemoglobin, which impairs the blood's ability to carry oxygen.[2]

    • Organ Damage: Prolonged or repeated exposure may cause damage to the liver, kidneys, and blood.[2]

    • Suspected Carcinogenicity: Many aniline derivatives are considered potential carcinogens.[2]

  • The Ethanolamine Moiety: This functional group is common in laboratory and industrial settings and carries its own set of risks.[6]

    • Corrosivity: Ethanolamines can cause severe skin burns and eye damage upon contact.[3]

    • Respiratory Irritation: Inhalation of vapors or mists can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[3][4][7]

Core Directive: Your Personal Protective Equipment (PPE) Mandate

Given the compound's dual-hazard nature, a multi-layered PPE approach is mandatory. The following table outlines the minimum required PPE for handling 2-(N-Ethyl-p-methoxyanilino)ethanol in a laboratory setting.

Task / ScenarioRequired PPEKey Rationale
Routine Handling (Low volume, in a certified chemical fume hood)Nitrile or Neoprene Gloves (double-gloved)Safety Goggles (splash-proof)Fully-Buttoned Laboratory CoatTo prevent incidental skin/eye contact from minor splashes and protect against the corrosive and dermal absorption hazards.[8][9]
Weighing/Transfer (Potential for aerosol/dust generation)All 'Routine Handling' PPEFace Shield (worn over goggles)Appropriate Respiratory Protection (e.g., N95 or organic vapor cartridge respirator, based on risk assessment)To provide full-face protection from splashes and mitigate inhalation of aerosolized particles.[3][5][9]
Spill Cleanup Chemical-Resistant Gloves (e.g., Butyl rubber or laminate)Chemical Splash Goggles and Face ShieldImpervious Chemical-Resistant Apron or SuitAppropriate Respiratory ProtectionTo provide maximum protection during a high-exposure event, preventing contact with larger quantities of the chemical.[4]

The 'Why' Behind the Gear: A Deeper Dive into Protection

Understanding the function of each piece of equipment is crucial for ensuring its correct use and your safety.

  • Hand Protection: Double-gloving with nitrile or neoprene gloves provides a robust barrier against both the ethanolamine's corrosive properties and the aromatic amine's dermal absorption risk.[8][9] Always inspect gloves for tears or punctures before use. For prolonged contact or during spill cleanup, heavier-duty gloves like butyl rubber are recommended.[4] Contaminated gloves must be removed without touching the outer surface and disposed of as hazardous waste.

  • Eye and Face Protection: Chemical splash goggles are the minimum requirement to protect against splashes that can cause severe eye damage.[7] When performing operations with a higher risk of splashing, such as transfers or vortexing, a face shield must be worn in addition to goggles to protect the entire face.[3]

  • Body Protection: A fully-buttoned, long-sleeved lab coat prevents contact with clothing and skin. For larger-scale operations or in the event of a spill, a chemical-resistant apron provides an additional layer of protection against chemical penetration.[4]

  • Respiratory Protection: All work with 2-(N-Ethyl-p-methoxyanilino)ethanol should be conducted within a certified chemical fume hood to minimize vapor inhalation.[4][10] If there is a potential for generating aerosols or if work must be done outside a hood (which should be avoided), a risk assessment must be performed to determine the appropriate level of respiratory protection. This may range from an N95 respirator for powders to a cartridge respirator with organic vapor cartridges for liquids.[3][7][9]

Operational Plan: PPE Donning and Doffing Workflow

Properly putting on (donning) and taking off (doffing) PPE is as critical as selecting the right equipment. The incorrect removal of contaminated gear can lead to exposure.

Caption: PPE Donning and Doffing Sequence.

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow.

  • Contaminated PPE: All disposable PPE, including gloves, bench paper, and wipes, that has come into contact with 2-(N-Ethyl-p-methoxyanilino)ethanol must be considered hazardous waste.[10] It should be collected in a designated, sealed, and clearly labeled hazardous waste container.[10][11] Do not discard it in regular trash.

  • Chemical Waste: Unused or waste 2-(N-Ethyl-p-methoxyanilino)ethanol, as well as any solutions containing it, must be disposed of according to local, state, and federal regulations.[12] Collect this waste in a compatible, sealed, and labeled container. Never pour it down the drain.[10] Consult your institution's Environmental Health and Safety (EHS) office for specific disposal protocols.

By adhering to these rigorous PPE and handling protocols, you can effectively mitigate the risks associated with 2-(N-Ethyl-p-methoxyanilino)ethanol, ensuring a safe and productive research environment.

References

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